Torulene
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaenyl]-1,3,3-trimethylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-16,18-27,29-30H,17,28,31H2,1-10H3/b12-11+,21-13+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBOHNYYKWYQMM-MXBSLTGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(C)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901029634 | |
| Record name | (3'Z)-3',4'-Didehydro-beta,psi-carotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901029634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
547-23-9 | |
| Record name | Torulene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Torulene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3'Z)-3',4'-Didehydro-beta,psi-carotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901029634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TORULENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KKR9CWX9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Torulene: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Torulene (3′,4′-didehydro-β,γ-carotene) is a tetraterpenoid carotenoid pigment that has garnered significant interest within the scientific community due to its potent antioxidant and potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction, purification, and quantification. Furthermore, this document elucidates the known signaling pathways modulated by this compound, particularly in the contexts of oxidative stress and cancer, and presents a standardized experimental workflow for its investigation. All quantitative data are summarized in tabular format for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding.
Discovery and Chemical Properties
The initial reports confirming the presence of this compound in microorganisms date back to the 1930s and 1940s. It was identified as one of the characteristic red pigments produced by certain yeasts. Chemically, this compound is a C40 hydrocarbon carotenoid featuring a β-ionone ring connected to a long polyene chain with 13 conjugated double bonds.[1] This extensive system of conjugated double bonds is responsible for its red-orange color and its strong antioxidant capacity. This compound's maximum absorption in petroleum ether is observed at wavelengths of 460, 484, and 518 nm.[1]
Natural Sources of this compound
This compound is primarily synthesized by microorganisms, particularly red yeasts. It is also found in some fungi and, remarkably, has been identified in insects that have acquired the necessary biosynthetic genes through horizontal gene transfer.
Microbial Sources
The most significant producers of this compound are yeasts belonging to the genera Rhodotorula and Sporobolomyces.[2] Various species within these genera have been identified as potent sources, including:
-
Rhodotorula glutinis
-
Rhodotorula mucilaginosa
-
Rhodotorula rubra
-
Sporobolomyces pararoseus
-
Sporobolomyces ruberrimus
Other fungal genera known to produce this compound include Neurospora, Cystofilobasidium, and Dioszegia.
Other Natural Occurrences
Interestingly, this compound is responsible for the red coloration of pea aphids (Acyrthosiphon pisum). These insects have acquired the genes for carotenoid synthesis from fungi through horizontal gene transfer, enabling them to produce this compound, which is believed to aid in camouflage and predator evasion.
Quantitative Yield of this compound from Microbial Sources
The production of this compound by microorganisms is highly dependent on the species, strain, and cultivation conditions. Factors such as the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration significantly influence the yield and the profile of carotenoids produced.
| Microorganism | Carbon Source | Nitrogen Source | Temperature (°C) | pH | Aeration | This compound Yield (µg/g dry weight) | Other Carotenoids Produced | Reference |
| Rhodotorula glutinis | Concentrated grape must | - | - | - | - | 85.1 | Torularhodin, β-carotene | [1] |
| Rhodotorula glutinis | Glucose syrup | - | - | - | - | ~25.9 (calculated from ratio) | Torularhodin | [1] |
| Rhodotorula glutinis | - | Peptone | - | - | - | 243 | - | [1] |
| Rhodotorula glutinis | Glucose | Ammonium sulfate | - | - | - | 62% of total carotenoids | γ-carotene | |
| Rhodotorula mucilaginosa | Molasses waste | - | - | - | - | 67.5% of total carotenoids | β-carotene, Torularhodin | |
| Rhodotorula rubra | - | - | 20 | - | 0.4-1.3 L/L/min | 22.8% of total carotenoids | β-carotene, Torularhodin | [1] |
| Rhodotorula rubra | - | - | 35 | - | 0.4-1.3 L/L/min | 9.0% of total carotenoids | β-carotene, Torularhodin | [1] |
| Rhodotorula diobovata | Lactose hydrolyzed salt whey | - | - | - | High | 147 (total carotenoids, this compound dominant) | β-carotene, Torularhodin |
Experimental Protocols
Microbial Cultivation and Biomass Production
-
Inoculum Preparation: A single colony of the desired yeast strain (e.g., Rhodotorula glutinis) is inoculated into a flask containing a suitable liquid medium (e.g., YM broth: 3 g/L yeast extract, 3 g/L malt extract, 5 g/L peptone, 10 g/L dextrose). The culture is incubated at 25-30°C for 48-72 hours with shaking (e.g., 150 rpm).
-
Fermentation: The inoculum is transferred to a larger volume of production medium in a fermenter. The production medium composition can be optimized for this compound production (see Table 1). Fermentation is typically carried out for 5-7 days at 25-30°C with controlled pH and aeration.
-
Biomass Harvesting: The yeast cells are harvested from the culture medium by centrifugation (e.g., 5000 x g for 15 minutes). The cell pellet is washed with distilled water and can be lyophilized or used directly for extraction.
Extraction of this compound
Due to the intracellular accumulation of this compound in lipid droplets, cell disruption is a critical step for efficient extraction.
Method 1: Solvent Extraction with Mechanical Disruption
-
Resuspend the harvested yeast biomass in a suitable solvent system. A common mixture is acetone and methanol (e.g., 7:3 v/v).
-
Disrupt the cells using mechanical methods such as bead beating with glass beads or sonication.
-
Centrifuge the mixture to pellet the cell debris.
-
Collect the supernatant containing the carotenoids.
-
Repeat the extraction process on the cell pellet until the pellet is colorless.
-
Pool the supernatants and proceed to purification.
Method 2: Supercritical Fluid Extraction (SFE)
This method allows for a selective extraction of carotenoids.
-
Step 1 (Extraction of Apolar Carotenoids): The lyophilized and lysed yeast biomass is subjected to extraction with supercritical CO2 (CO2SC) without a co-solvent. Typical conditions are 40-60°C and 300-500 bar. This step will extract non-polar carotenoids, including this compound and β-carotene.
-
Step 2 (Extraction of Polar Carotenoids): The residual biomass is then extracted with CO2SC using a polar co-solvent, such as ethanol. This step is primarily for the extraction of more polar carotenoids like torularhodin.
Purification of this compound
-
Saponification (Optional): To remove interfering lipids and chlorophylls (if applicable), the crude extract can be saponified. Add an equal volume of 10% (w/v) methanolic KOH to the extract and incubate in the dark at room temperature for several hours or overnight. After saponification, the carotenoids can be re-extracted into a non-polar solvent like hexane or petroleum ether.
-
Column Chromatography: The crude or saponified extract is concentrated and loaded onto a silica gel column. The column is eluted with a solvent system of increasing polarity, starting with a non-polar solvent like hexane and gradually adding a more polar solvent like acetone or diethyl ether. Fractions are collected and monitored by TLC or spectrophotometry to isolate this compound.
Quantification of this compound
Method 1: Spectrophotometry
-
Dissolve the purified this compound extract in a known volume of a suitable solvent (e.g., petroleum ether or acetone).
-
Measure the absorbance at the maximum absorption wavelength (λmax ≈ 484-488 nm).
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration. The extinction coefficient (E1% 1cm) for this compound in acetone has been reported.
Method 2: High-Performance Liquid Chromatography (HPLC)
-
Chromatographic System: A reversed-phase HPLC system with a C18 or C30 column is typically used. C30 columns are particularly effective for separating carotenoid isomers.
-
Mobile Phase: A gradient or isocratic mobile phase can be used. A common mobile phase is a mixture of acetonitrile, methanol, and dichloromethane.
-
Detection: A photodiode array (PDA) or UV-Vis detector is used, set to the λmax of this compound (around 485 nm).
-
Quantification: A standard curve is generated using a purified this compound standard of known concentration. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.
Signaling Pathways and Biological Activity
This compound has demonstrated significant biological activities, primarily as an antioxidant and an anti-cancer agent. Its mechanism of action involves the modulation of key cellular signaling pathways.
Antioxidant Activity and Regulation of Apoptosis
This compound exerts a protective effect against oxidative stress. In human prostate stromal cells, it has been shown to mitigate hydrogen peroxide-induced damage by inhibiting the overproduction of reactive oxygen species (ROS) and malondialdehyde (MDA). This protective mechanism is linked to the regulation of the intrinsic apoptosis pathway. This compound upregulates the expression of the anti-apoptotic protein Bcl-2 while downregulating the expression of the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria, thereby inhibiting caspase activation and apoptosis.
Caption: this compound's role in the Bcl-2/Bax mediated apoptosis pathway.
Anti-Cancer Activity
Prostate Cancer: this compound has been shown to suppress the growth of human prostate cancer cells. Its mechanism of action involves the downregulation of the Androgen Receptor (AR) expression. The AR is a key driver of prostate cancer progression. By reducing AR levels, this compound can inhibit androgen-dependent signaling, leading to decreased cell proliferation and induction of apoptosis.
References
- 1. This compound and torularhodin, protects human prostate stromal cells from hydrogen peroxide-induced oxidative stress damage through the regulation of Bcl-2/Bax mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, Characterization, and Optimization Studies of Bacterial Pigments - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Torulene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Torulene (3',4'-didehydro-β,γ-carotene) is a tetraterpenoid carotenoid pigment synthesized by various microorganisms, including red yeasts of the Rhodotorula and Sporobolomyces genera, as well as by some aphids that have acquired the necessary genes through horizontal gene transfer from fungi.[1][2] This comprehensive technical guide provides an in-depth overview of the physical and chemical properties of this compound, its biological activities, and relevant experimental protocols. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising natural compound.
Physical and Chemical Properties
This compound is a hydrocarbon carotenoid characterized by a long polyene chain, which is responsible for its distinctive red color and its potent antioxidant properties.[2][3]
General Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄₀H₅₄ | [4] |
| Molecular Weight | 534.85 g/mol | [4] |
| Appearance | Red crystalline solid | [3] |
| Melting Point | 183-184 °C | [2] |
| Boiling Point | Decomposes before boiling | N/A |
Solubility
This compound is a lipophilic molecule, rendering it soluble in organic solvents and insoluble in water. While precise quantitative solubility data is limited in the literature, its solubility is qualitatively known in the following solvents:
| Solvent | Solubility | Reference(s) |
| Petroleum Ether | Soluble | [2] |
| Hexane | Soluble | [3][5] |
| Acetone | Soluble | [2][5] |
| Ethanol | Soluble | [2][6] |
| Water | Insoluble | [3] |
Spectral Properties
The extended system of conjugated double bonds in this compound's structure gives rise to characteristic absorption spectra in the visible range.
| Spectral Property | Wavelength (nm) | Solvent | Reference(s) | |---|---|---| | UV-Vis Absorption Maxima (λmax) | 460, 484, 518 | Petroleum Ether |[2] |
Mass Spectrometry (MS): The fragmentation pattern of this compound in mass spectrometry provides valuable information for its identification. As a carotenoid, characteristic fragmentation involves cleavage of the polyene chain.[9]
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.
Antioxidant Activity
This compound is a potent antioxidant, capable of scavenging various reactive oxygen species (ROS).[5][10] Its antioxidant capacity is attributed to the conjugated double bond system that can delocalize and stabilize unpaired electrons.
| Assay | IC₅₀ Value | Comments | Reference(s) |
| DPPH Radical Scavenging | Data not consistently reported for pure this compound. | The assay measures the ability to donate a hydrogen atom. | [11][12] |
| ABTS Radical Scavenging | Data not consistently reported for pure this compound. | This assay is applicable to both hydrophilic and lipophilic antioxidants. | [11][13] |
| Hydroxyl Radical Scavenging | Data not consistently reported for pure this compound. | Hydroxyl radicals are highly reactive and damaging ROS. | [9][14] |
| Superoxide Radical Scavenging | Data not consistently reported for pure this compound. | Superoxide is a primary ROS formed in metabolic processes. | [15] |
Note: IC₅₀ values are highly dependent on the specific experimental conditions.
Anti-inflammatory Activity and the TLR4 Signaling Pathway
Emerging evidence suggests that this compound possesses anti-inflammatory properties, partly through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs), leading to the activation of inflammatory responses.
The proposed mechanism involves the inhibition of TLR4 activation, which in turn can suppress the downstream signaling cascades involving adaptor proteins like MyD88 and TRIF. This leads to the reduced activation of transcription factors such as NF-κB and AP-1, and the decreased production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators.[16]
Caption: Proposed inhibitory effect of this compound on the TLR4 signaling pathway.
Biosynthesis
This compound is synthesized in microorganisms via the mevalonate pathway, starting from acetyl-CoA. The key steps involve the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then condensed to form geranylgeranyl pyrophosphate (GGPP).
Caption: Simplified biosynthetic pathway of this compound from GGPP.
Experimental Protocols
Extraction and Purification of this compound from Rhodotorula sp.
This protocol provides a general workflow for the extraction and purification of this compound from yeast biomass.
Caption: General workflow for the extraction and purification of this compound.
Detailed Methodology:
-
Cell Culture and Harvest: Cultivate the Rhodotorula strain in a suitable growth medium until optimal carotenoid production is achieved. Harvest the yeast cells by centrifugation.
-
Cell Disruption: Disrupt the harvested cell pellets to release the intracellular carotenoids. This can be achieved by mechanical methods such as bead beating or sonication, or by chemical/enzymatic lysis.[2][5]
-
Solvent Extraction: Extract the carotenoids from the disrupted cells using a mixture of organic solvents, typically a combination of a polar solvent like acetone and a non-polar solvent like hexane or petroleum ether.[2][5] The mixture helps to both penetrate the cell debris and solubilize the lipophilic this compound.
-
Purification: The crude extract is then purified to isolate this compound from other carotenoids and lipids. Column chromatography using silica gel or other suitable stationary phases is commonly employed. A non-polar mobile phase (e.g., hexane) with an increasing gradient of a more polar solvent (e.g., acetone) can be used for elution.[5]
-
Analysis and Quantification: The purified this compound is identified and quantified using analytical techniques such as UV-Vis spectroscopy (measuring absorbance at its λmax), High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, and Mass Spectrometry (MS) for structural confirmation.[5][17]
Conclusion
This compound is a natural carotenoid with significant potential in various fields, including pharmaceuticals and nutraceuticals, owing to its potent antioxidant and anti-inflammatory properties. This technical guide has provided a detailed overview of its physical and chemical characteristics, biological activities with a focus on the TLR4 signaling pathway, biosynthesis, and common experimental protocols. Further research is warranted to fully elucidate its therapeutic potential and to optimize its production and purification for commercial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and torularhodin: “new” fungal carotenoids for industry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Role for the Adaptor Proteins TRAM and TRIF in Toll-like Receptor 2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Ethanol - Wikipedia [en.wikipedia.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Characterization and cytotoxic activity of pigment extracted from Rhodotorula mucilaginosa to assess its potential as bio-functional additive in confectionary products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal-jams.org [journal-jams.org]
- 14. researchgate.net [researchgate.net]
- 15. The retinal carotenoids zeaxanthin and lutein scavenge superoxide and hydroxyl radicals: a chemiluminescence and ESR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suppression of the TRIF-dependent signaling pathway of Toll-like receptors by luteolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Torulene Biosynthesis Pathway in Rhodotorula: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the torulene biosynthesis pathway in the red yeast Rhodotorula. It is intended for researchers, scientists, and drug development professionals interested in the microbial production of carotenoids. This document outlines the core biochemical steps, presents quantitative data on production, details relevant experimental protocols, and provides a visual representation of the metabolic pathway.
The this compound Biosynthesis Pathway: An Overview
The biosynthesis of this compound in Rhodotorula is a specialized branch of the general carotenoid synthesis pathway. Carotenoids are a diverse class of tetraterpenoid pigments with various industrial applications, including as natural colorants, antioxidants, and precursors to vitamin A.[1][2][3] this compound, a C40 carotenoid, is of particular interest due to its potent antioxidant properties.[1]
The pathway begins with the synthesis of geranylgeranyl pyrophosphate (GGPP), a common precursor for all carotenoids. Two molecules of GGPP are condensed to form phytoene, the first colorless C40 carotenoid in the pathway. A series of desaturation reactions then convert phytoene to lycopene, which is subsequently cyclized to form γ-carotene. Finally, a desaturation step converts γ-carotene into this compound.[1][4] this compound can be further oxidized to produce torularhodin.[1][4]
Key enzymes in this pathway include phytoene synthase/lycopene cyclase (crtYB), phytoene desaturase (crtI), and potentially other desaturases and cyclases that fine-tune the production of specific carotenoids.[1][4] The genes encoding these enzymes have been identified in several Rhodotorula species, offering targets for metabolic engineering to enhance this compound production.[4]
Core Signaling Pathway
The following diagram illustrates the central steps in the this compound biosynthesis pathway in Rhodotorula.
Quantitative Data on this compound Production
The production of this compound varies significantly among different Rhodotorula species and is heavily influenced by cultivation conditions. The following tables summarize quantitative data from various studies.
| Rhodotorula Species | Carbon Source | Nitrogen Source | This compound Yield (µg/g dry cell weight) | Reference |
| R. glutinis | Concentrated grape must | 85.1 | [4] | |
| R. glutinis | Glucose syrup | 25.92 (10.8% of total carotenoids) | [4] | |
| R. glutinis | Peptone | 243 | [4] | |
| R. mucilaginosa | 21.45 mg/L (as major carotenoid) | [1] | ||
| R. rubra | 9.5-11.0% of total carotenoids | [4] |
| Rhodotorula Species | Culture Condition | This compound Content | Total Carotenoids | Reference |
| R. glutinis | 25°C | 18% of total carotenoids | [5] | |
| R. glutinis | 30°C | 9.4% of total carotenoids | [5] | |
| R. mucilaginosa | Molasses waste | 67.5% of total carotenoids | [6] | |
| R. diobovata S-361 | Batch fermentation | Dominant carotenoid fraction | 147 µg/g | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis in Rhodotorula.
Carotenoid Extraction from Rhodotorula
This protocol describes a common method for extracting carotenoids from Rhodotorula biomass.
Materials:
-
Rhodotorula cell pellet
-
Dimethyl sulfoxide (DMSO)
-
Acetone
-
Petroleum ether
-
20% (w/v) NaCl solution
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC system
Procedure:
-
Harvest Rhodotorula cells by centrifugation at 6,000 x g for 10 minutes at 10°C.
-
Wash the cell pellet twice with distilled water.
-
To lyse the cells, resuspend the pellet in 0.5 N HCl (1:1 v/v) and incubate in a water bath at 90°C for 20 minutes.[7] Alternatively, for a non-acid lysis method, resuspend the pellet in DMSO.[8]
-
Add 10 mL of acetone to the lysed cells and vortex thoroughly.[7]
-
Centrifuge to pellet the cell debris and collect the supernatant containing the carotenoids.
-
Repeat the acetone extraction until the cell pellet becomes colorless.[8]
-
Combine all acetone supernatants and add an equal volume of petroleum ether and 20% NaCl solution.
-
Vortex vigorously to partition the carotenoids into the petroleum ether phase.
-
Collect the upper petroleum ether layer and dry it over anhydrous sodium sulfate.
-
The extracted carotenoids can be quantified spectrophotometrically or analyzed by HPLC.
Quantification and Identification of this compound by HPLC
This protocol outlines a method for the separation and quantification of this compound from a mixed carotenoid extract using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[4]
Mobile Phase and Gradient:
-
A common mobile phase is a mixture of methanol, acetonitrile, and dichloromethane. An isocratic elution with a ratio of 60:10:30 (v/v/v) for 15 minutes can be effective.[1]
-
Alternatively, a gradient system can be employed. For example, a gradient of acetonitrile and water can be used for separation.[9]
Procedure:
-
Prepare the carotenoid extract as described in section 4.1 and dissolve it in a suitable solvent (e.g., acetone or the initial mobile phase).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Inject the sample into the HPLC system.
-
Monitor the elution of carotenoids at their respective maximum absorbance wavelengths. This compound typically has an absorbance maximum around 485-490 nm.
-
Identify this compound by comparing its retention time and UV-Vis spectrum with a pure standard.
-
Quantify the amount of this compound by creating a standard curve with known concentrations of a this compound standard.
Gene Expression Analysis by qRT-PCR
This protocol provides a general framework for analyzing the expression of genes involved in the this compound biosynthesis pathway in Rhodotorula using quantitative reverse transcription PCR (qRT-PCR).
1. RNA Extraction from Rhodotorula
-
Harvest Rhodotorula cells from a liquid culture by centrifugation.
-
Total RNA can be extracted using various commercial kits (e.g., TRIzol-based methods or kits specifically designed for yeast). Follow the manufacturer's instructions.
-
It is crucial to include a DNase treatment step to remove any contaminating genomic DNA.
2. cDNA Synthesis
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers. Several commercial kits are available for this step.
3. Primer Design
-
Design gene-specific primers for the target genes (e.g., crtYB, crtI) and a reference gene (e.g., actin or GAPDH) for normalization.
-
Primers should be designed to have a melting temperature (Tm) of around 60°C and produce an amplicon of 100-200 bp.
4. qRT-PCR Reaction
-
Set up the qRT-PCR reaction using a SYBR Green-based master mix, the designed primers, and the synthesized cDNA.
-
A typical qRT-PCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
5. Data Analysis
-
Analyze the qRT-PCR data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes, normalized to the reference gene.
Conclusion
The this compound biosynthesis pathway in Rhodotorula presents a promising avenue for the microbial production of this valuable antioxidant. A thorough understanding of the pathway, coupled with robust analytical and molecular biology techniques, is essential for successful research and development in this field. This guide provides a foundational framework for researchers to explore and engineer Rhodotorula for enhanced this compound production. Further research into the regulatory mechanisms of this pathway and the optimization of fermentation conditions will be crucial for realizing its full industrial potential.
References
- 1. path.web.ua.pt [path.web.ua.pt]
- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 3. researchgate.net [researchgate.net]
- 4. A New Method for Selective Extraction of Torularhodin from Red Yeast Using CO2-SFE Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expanding the genetic toolbox of Rhodotorula toruloides by identification and validation of six novel promoters induced or repressed under nitrogen starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Carotenogenic Rhodotorula Strains Isolated from Delta Region, Egypt and their Potential for Carotenoids Production - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Core Genes Involved in Torulene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core genes and enzymatic machinery responsible for the biosynthesis of torulene, a carotenoid with significant antioxidant and potential therapeutic properties. This document details the key enzymes, their genetic basis, the metabolic pathway, and relevant experimental protocols to facilitate further research and development in this field.
The this compound Synthesis Pathway: A Genetic and Enzymatic Overview
This compound is a C40 carotenoid synthesized from the central isoprenoid precursor, geranylgeranyl pyrophosphate (GGPP). The core pathway involves a series of enzymatic reactions catalyzed by gene products primarily identified in red yeasts of the genera Rhodotorula and Sporobolomyces. The key genes and the enzymes they encode are central to the production of this bioactive compound.
The biosynthetic pathway from GGPP to this compound is a multi-step process, primarily involving three key enzymatic activities encoded by a set of carotenogenic (crt) genes.
Key Genes and Enzymes in this compound Biosynthesis
The synthesis of this compound is primarily governed by the following genes and their corresponding enzymes:
-
crtYB : This gene encodes a crucial bifunctional enzyme that possesses both lycopene cyclase and phytoene synthase activity. The N-terminal domain typically functions as a lycopene cyclase, while the C-terminal domain acts as a phytoene synthase.[1][2][3]
-
crtI : This gene encodes phytoene desaturase , an enzyme responsible for introducing conjugated double bonds into the phytoene backbone, a critical step for the formation of colored carotenoids.[2]
-
crtB : In some organisms, a separate crtB gene encodes phytoene synthase , which catalyzes the initial committed step in carotenoid biosynthesis.[4] However, in many this compound-producing yeasts, this function is integrated into the crtYB gene.[1][2]
-
crtE : This gene encodes geranylgeranyl pyrophosphate (GGPP) synthase , which produces the precursor for the carotenoid pathway. Overexpression of crtE has been explored to increase the precursor supply for carotenoid synthesis.[5]
The Metabolic Pathway to this compound
The synthesis of this compound proceeds through the following key steps:
-
Formation of Phytoene : Two molecules of geranylgeranyl pyrophosphate (GGPP) are condensed to form the first C40 carotenoid, 15-cis-phytoene. This reaction is catalyzed by the phytoene synthase domain of the CrtYB enzyme or by a separate CrtB enzyme.[2][6]
-
Desaturation of Phytoene : The colorless phytoene molecule undergoes a series of desaturation reactions catalyzed by phytoene desaturase (CrtI). This enzyme introduces four double bonds to form the red-colored lycopene.[2]
-
Cyclization to γ-Carotene : Lycopene can be cyclized at one end by the lycopene cyclase domain of the CrtYB enzyme to form γ-carotene.[2]
-
Formation of this compound : γ-carotene serves as a precursor for the synthesis of both β-carotene and this compound. The precise mechanism for the final conversion to this compound is a key area of ongoing research, with evidence suggesting it is derived from γ-carotene.[2]
Quantitative Data on this compound Synthesis
The efficiency of this compound synthesis is dependent on the kinetic properties of the involved enzymes and the expression levels of their corresponding genes. While comprehensive kinetic data for all enzymes specifically from high-torulene producing Rhodotorula strains remains an area of active research, available data from related organisms and metabolic engineering studies provide valuable insights.
| Gene/Enzyme | Organism | Parameter | Value | Reference(s) |
| Phytoene Desaturase (CrtI) | Paracoccus haeundaensis | Km (Phytoene) | 11.1 µM | [5] |
| Phytoene Desaturase (CrtI) | Paracoccus haeundaensis | Km (NADPH) | 129.3 µM | [5] |
| This compound Production | Rhodotorula mucilaginosa | Titer | 21.45 mg/L | [4] |
| Carotenoid Production | Rhodotorula glutinis P4M422 | Titer (40 g/L Dextrose) | 1.85 mg/g | [7] |
| Carotenoid Production | Rhodotorula glutinis P4M422 | Titer (80 g/L Dextrose) | 1.88 mg/g | [7] |
| β-carotene Production | Rhodotorula toruloides (Engineered) | Titer | 27.13 mg/g | [8] |
| Total Carotenoids | Rhodotorula toruloides CCT 7815 (Parental) | Titer | 9.9 ± 0.2 mg/L | [5] |
| Total Carotenoids | Rhodotorula toruloides (Engineered Strain SBY93) | Titer | 14.0 ± 0.3 mg/L | [5] |
| Total Carotenoids | Rhodotorula sp. ATL72 (Optimized Bioreactor) | Titer | 229.9 mg/L | [9] |
| This compound Production | Rhodotorula glutinis (Aluminum Sulfate Stress) | Yield | 2.16 mg/L (98% of total carotenoids) | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound synthesis, from gene cloning to metabolite quantification.
Cloning and Expression of Carotenogenic Genes
Objective: To clone and express the core genes (crtYB, crtI) for this compound synthesis in a suitable host organism.
Materials:
-
High-torulene producing yeast strain (e.g., Rhodotorula mucilaginosa)
-
Genomic DNA isolation kit
-
RNA isolation kit and reverse transcriptase
-
High-fidelity DNA polymerase for PCR
-
Restriction enzymes and T4 DNA ligase
-
Expression vector suitable for the host (e.g., pRTG2 for Rhodotorula, pYES2 for Saccharomyces cerevisiae)[11]
-
Competent host cells (e.g., E. coli for cloning, R. toruloides or S. cerevisiae for expression)
Protocol:
-
Gene Isolation:
-
Isolate genomic DNA or total RNA from the source organism.
-
If starting with RNA, perform reverse transcription to synthesize cDNA.
-
Design primers based on known sequences of crtYB and crtI from related species.
-
Amplify the full-length genes using PCR with a high-fidelity polymerase.
-
-
Vector Construction:
-
Digest both the amplified gene and the expression vector with appropriate restriction enzymes.
-
Ligate the gene insert into the linearized vector using T4 DNA ligase.
-
For expression in Rhodotorula, utilize vectors with strong constitutive promoters like p17 or pANT.[11]
-
-
Transformation:
-
Transform the ligation product into competent E. coli for plasmid amplification.
-
Verify the correct insertion by colony PCR and Sanger sequencing.
-
Transform the verified plasmid into the desired expression host (R. toruloides, S. cerevisiae) using methods such as heat shock or Agrobacterium-mediated transformation.[11][12]
-
-
Expression Analysis:
-
Culture the transformed cells under appropriate conditions.
-
Verify gene expression through RT-qPCR or by analyzing the protein expression via SDS-PAGE and Western blotting if antibodies are available.[5]
-
This compound Extraction and Quantification
Objective: To extract and quantify this compound from yeast biomass.
Materials:
-
Yeast cell pellet
-
Glass beads (0.5 mm diameter)
-
Solvents: Acetone, Hexane, Methanol, Petroleum ether
-
Saponification solution: 60% (w/v) KOH
-
Antioxidant: Pyrogallol
-
Spectrophotometer
-
HPLC system with a C18 column and a photodiode array (PDA) detector
Protocol:
-
Cell Disruption:
-
Resuspend the yeast cell pellet in distilled water.
-
Add glass beads and vortex vigorously for 3-5 minutes to mechanically disrupt the cells.[12]
-
-
Solvent Extraction:
-
Add acetone to the disrupted cell suspension and vortex.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the carotenoids.
-
Repeat the extraction until the pellet is colorless.
-
-
Saponification (Optional but recommended for accurate quantification):
-
Phase Separation:
-
After saponification, add hexane and water to the mixture and vortex.
-
Centrifuge to separate the phases. The upper hexane layer will contain the carotenoids.
-
Collect the hexane layer and repeat the extraction of the lower aqueous phase with fresh hexane.
-
-
Quantification:
-
Spectrophotometry: Measure the absorbance of the hexane extract at the maximum absorption wavelength for this compound (around 484 nm in petroleum ether).[13] Calculate the total carotenoid concentration using the appropriate extinction coefficient.[14]
-
HPLC Analysis:
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Re-dissolve the carotenoid extract in a suitable solvent for HPLC (e.g., THF:methanol 50:50).[15]
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use a mobile phase gradient, for example, of methanol with 0.1% trimethylamine and methyl tert-butyl ether (MTBE).[16]
-
Detect this compound using a PDA detector at approximately 484 nm.
-
Quantify the this compound concentration by comparing the peak area to a standard curve prepared with a purified this compound standard.
-
-
CRISPR/Cas9-Mediated Gene Knockout in Rhodotorula
Objective: To create targeted gene knockouts in Rhodotorula to study the effects on this compound synthesis or to redirect metabolic flux.
Materials:
-
Rhodotorula toruloides strain
-
CRISPR/Cas9 vector system for Rhodotorula (e.g., containing a codon-optimized Cas9 and a gRNA expression cassette)[17]
-
Donor DNA template with homology arms for homologous recombination (for precise knockouts)
-
Transformation reagents
Protocol:
-
gRNA Design and Vector Construction:
-
Design a 20-bp guide RNA (gRNA) targeting the gene of interest (e.g., a competing pathway gene).
-
Clone the gRNA sequence into the CRISPR/Cas9 expression vector.[17]
-
-
Donor DNA Preparation (for Homologous Recombination):
-
Construct a donor DNA fragment containing upstream and downstream homology arms (typically ~1 kb each) flanking a selectable marker.
-
-
Transformation:
-
Co-transform the CRISPR/Cas9-gRNA plasmid and the donor DNA into R. toruloides using an established protocol (e.g., heat shock or Agrobacterium-mediated).[11]
-
-
Selection and Screening:
-
Select for transformants on media containing the appropriate antibiotic.
-
Screen for successful gene knockout by colony PCR using primers that flank the target region.
-
Confirm the knockout by Sanger sequencing of the PCR product.
-
Visualizations of Pathways and Workflows
This compound Synthesis Pathway
Caption: The core biosynthetic pathway of this compound from GGPP.
Experimental Workflow for Gene Cloning and Expression
References
- 1. Optimized fed-batch cultivation of Rhodotorula toruloides in a bubble column bioreactor progressed the β-carotene production from corn steep liquor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of torularhodin, this compound, and β-carotene by Rhodotorula yeasts [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rhodotorula glutinis—potential source of lipids, carotenoids, and enzymes for use in industries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Rhodotorula mucilaginosa—alternative sources of natural carotenoids, lipids, and enzymes for industrial use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Metabolic engineering of oleaginous yeast Rhodotorula toruloides for overproduction of triacetic acid lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Four Inducible Promoters for Controlled Gene Expression in the Oleaginous Yeast Rhodotorula toruloides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. digital.csic.es [digital.csic.es]
- 16. Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Developing a CRISPR/Cas9 System for Genome Editing in the Basidiomycetous Yeast Rhodosporidium toruloides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of Torulene in Yeast and Aphids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Torulene (3',4'-didehydro-β,γ-carotene) is a tetraterpenoid carotenoid pigment synthesized by a variety of fungi, most notably red yeasts of the genera Rhodotorula and Sporobolomyces.[1][2] This vibrant red-orange compound plays a crucial role in protecting these microorganisms from environmental stressors. In a remarkable example of horizontal gene transfer, the genetic machinery for this compound biosynthesis has been acquired by the pea aphid, Acyrthosiphon pisum, granting it the unique ability among animals to synthesize its own carotenoids.[3] This guide provides an in-depth technical overview of the biological roles of this compound in both yeast and aphids, focusing on its biosynthesis, physiological functions, and the regulatory pathways that govern its production.
Biological Role of this compound in Yeast
In yeast, this compound is a non-provitamin A carotenoid that serves primarily as a potent antioxidant and photoprotective agent. Its accumulation is often a response to cellular stress, highlighting its importance in survival and adaptation.
Biosynthesis Pathway
The biosynthesis of this compound in yeast originates from the mevalonate pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). As illustrated in the pathway diagram below, the synthesis of this compound proceeds from the C20 precursor, geranylgeranyl pyrophosphate (GGPP). Two molecules of GGPP are condensed to form the first C40 carotenoid, phytoene. A series of desaturation steps catalyzed by phytoene desaturase (encoded by the crtI gene) leads to the formation of lycopene. Lycopene is then cyclized to γ-carotene by a bifunctional lycopene cyclase/phytoene synthase (encoded by the crtYB gene).[1] A subsequent desaturation step converts γ-carotene to this compound.[1] this compound can be further oxidized to form torularhodin.[1]
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Differences Between Torulene and Torularhodin
Executive Summary
This compound and torularhodin are high-value carotenoid pigments synthesized by various microorganisms, particularly red yeasts of the Rhodotorula and Sporobolomyces genera.[1] While structurally similar, a key chemical distinction—the presence of a terminal carboxylic acid group in torularhodin—imparts significant differences in their physicochemical properties and, consequently, their biological activities and applications. This guide provides a detailed comparison of their chemical structures, properties, and biosynthetic pathways. It also outlines key experimental protocols for their extraction, purification, and analysis, and presents quantitative data in a comparative format.
Core Chemical Differences
The fundamental difference between this compound and torularhodin lies in the functional group at the 16' position of the polyene chain. This compound is a hydrocarbon carotenoid (a carotene), while torularhodin is its oxidized, carboxylic acid derivative (a xanthophyll).[2]
-
This compound (3′,4′-didehydro-β,ψ-carotene): A non-polar hydrocarbon.
-
Torularhodin (3′,4′-didehydro-β,ψ-caroten-16′-oic acid): A polar molecule due to the presence of a terminal carboxyl group, which can exist in a deprotonated (carboxylate) form depending on the pH.[2][3] This polarity difference is the basis for their separation and purification.
This structural divergence affects their solubility, chromatographic behavior, and interaction with biological membranes.
Quantitative Data Summary
The following tables summarize the key physicochemical and spectral properties of this compound and torularhodin.
Table 1: Physicochemical Properties
| Property | This compound | Torularhodin |
| Molecular Formula | C₄₀H₅₄[4] | C₄₀H₅₂O₂[5] |
| Molecular Weight | 534.86 g/mol [6] | 564.84 g/mol [5] |
| Melting Point | 183-184 °C[6] | 214 °C[5] |
| Chemical Class | Carotene (Hydrocarbon)[7] | Xanthophyll (Oxygenated)[2] |
| Key Functional Group | None (Hydrocarbon chain) | Carboxylic Acid (-COOH)[3] |
| Solubility | Soluble in non-polar organic solvents (e.g., hexane, petroleum ether).[3] | Sparingly soluble in non-polar solvents; more soluble in polar organic solvents (e.g., acetone, ethanol, methanol).[8] |
Table 2: Spectroscopic Properties (Absorption Maxima, λmax)
| Solvent | This compound (nm) | Torularhodin (nm) |
| Petroleum Ether | 460, 484, 518[1] | 465, 492, 523[1] |
| Hexane | Not specified | 529, 493, 460[3] |
| Chloroform | Not specified | 514[9] |
| Acetone | Not specified | 494[9] |
| Methanol | Not specified | 529, 493, 460[3] |
Biosynthetic Pathway
This compound and torularhodin are synthesized from the precursor γ-carotene. The biosynthesis of this compound is a key branch point from the pathway leading to β-carotene. Torularhodin is then formed through the subsequent oxidation of this compound.[10]
Caption: Biosynthesis of this compound and Torularhodin from γ-Carotene.
Experimental Protocols
Extraction and Purification of this compound and Torularhodin from Rhodotorula sp.
This protocol outlines a general method for the extraction and separation of this compound and torularhodin based on their polarity differences.
1. Cell Harvesting and Lysis:
- Culture Rhodotorula sp. in a suitable medium (e.g., YM broth) for 3-5 days.
- Harvest the yeast cells by centrifugation at 6,000-8,000 x g for 10 minutes at 10°C.[11][12]
- Wash the cell pellet twice with distilled water.
- For cell lysis, resuspend the pellet in 0.5 N HCl (1:1 w/v) and incubate in a water bath at 90°C for 20 minutes. Alternatively, mechanical disruption using a bead mill or sonication can be employed.[12]
- Centrifuge the lysed cells and wash the pellet with distilled water until the supernatant is clear.
2. Solvent Extraction:
- To the lysed cell pellet, add a mixture of acetone and methanol (e.g., 7:3 v/v) and vortex for 5 minutes.[13]
- Centrifuge at 8,900 x g for 10 minutes and collect the supernatant.[13]
- Repeat the extraction process on the pellet until it becomes colorless.[13]
- Combine all the supernatants, which contain the total carotenoid extract.
3. Purification by Polarity-Based Separation:
- Principle: Torularhodin's carboxylic acid group makes it more polar than this compound and other carotenes. This allows for separation using liquid-liquid extraction or column chromatography.
- Method 1: Liquid-Liquid Extraction:
- Transfer the total carotenoid extract to a separatory funnel.
- Add an equal volume of n-hexane and distilled water. The non-polar carotenoids (this compound, β-carotene, γ-carotene) will partition into the upper n-hexane phase, while the more polar torularhodin will remain in the lower aqueous/acetone phase.
- To selectively extract torularhodin from the hexane phase, wash with 0.1 N methanolic KOH. The torularhodin will react to form a salt and move to the methanolic phase.[11]
- Method 2: Silica Column Chromatography:
- Concentrate the total carotenoid extract under reduced pressure.
- Load the concentrated extract onto a silica gel column.
- Elute the non-polar carotenoids (this compound, carotenes) with a non-polar solvent system (e.g., n-hexane:diethyl ether).[9]
- Elute the polar torularhodin with a more polar solvent system (e.g., methanol:acetone:n-hexane, 2:2:1 v/v/v).[9]
// Nodes
Culture [label="Yeast Culture (Rhodotorula sp.)", fillcolor="#F1F3F4", fontcolor="#202124"];
Harvest [label="Cell Harvesting & Lysis", fillcolor="#F1F3F4", fontcolor="#202124"];
Extraction [label="Solvent Extraction\n(Acetone/Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"];
TotalExtract [label="Total Carotenoid Extract", fillcolor="#FBBC05", fontcolor="#202124"];
Purification [label="Purification\n(Silica Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"];
ToruleneFraction [label="this compound Fraction\n(Non-polar)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
TorularhodinFraction [label="Torularhodin Fraction\n(Polar)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analysis [label="Analysis\n(HPLC, UV-Vis)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
Culture -> Harvest;
Harvest -> Extraction;
Extraction -> TotalExtract;
TotalExtract -> Purification;
Purification -> ToruleneFraction [label="Non-polar solvent"];
Purification -> TorularhodinFraction [label="Polar solvent"];
ToruleneFraction -> Analysis;
TorularhodinFraction -> Analysis;
// Graph attributes
graph [bgcolor="#FFFFFF", size="10,7", dpi=72];
node [color="#5F6368", fontcolor="#202124"];
edge [color="#34A853"];
}
Caption: General workflow for extraction, purification, and analysis.
HPLC Analysis
- Column: C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm).
* Mobile Phase A: Acetonitrile/Water (9:1, v/v).
[9]* Mobile Phase B: Ethyl acetate.
[9]* Gradient:
- 0-6 min: Linear gradient from 20% B to 60% B.
- 6-15 min: Hold at 60% B.
- 15-20 min: Linear gradient from 60% B to 100% B.
- 20-25 min: Gradient back to 20% B.
- 25-30 min: Hold at 20% B for re-equilibration.
[9]* Flow Rate: 1.0 mL/min.
[9]* Detection: Photodiode array (PDA) detector, scanning from 350-650 nm. Monitor at specific wavelengths for this compound (~483 nm) and torularhodin (~498 nm).
* Injection Volume: 20 µL.
[9]
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
* Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
* In a 96-well plate or cuvettes, add various concentrations of the purified this compound or torularhodin samples.
* Add the DPPH working solution to each well and mix.
* Incubate in the dark at room temperature for30 minutes.
* Measure the absorbance at ~517 nm using a spectrophotometer.
* A control (without antioxidant) and a blank (methanol) should be included.
* Calculate the percentage of scavenging activity. Due to the inherent color of carotenoids, it is crucial to run parallel blanks containing the carotenoid sample and the solvent (without DPPH) to correct for background absorbance.
2. Singlet Oxygen Quenching Assay:
* This assay measures the ability of the carotenoid to quench singlet oxygen (¹O₂), a reactive oxygen species.
* Singlet oxygen can be generated photochemically using a sensitizer (e.g., Rose Bengal).
* A probe molecule that reacts with ¹O₂ (e.g., 2,5-diphenyl-3,4-benzofuran, DPBF) is used. The decay of this probe is monitored spectrophotometrically.
* The rate of decay of the probe is measured in the absence and presence of different concentrations of this compound or torularhodin.
* A slower decay rate in the presence of the carotenoid indicates singlet oxygen quenching. The quenching rate constant (k_q) can be determined from thisdata.
* Studies have shown that torularhodin is a more effective singlet oxygen quencher than β-carotene, likely due to its longer conjugated polyene chain.
[3]
Conclusion
The primary chemical difference between this compound and torularhodin is the terminal carboxylic acid group on torularhodin, which classifies it as a more polar xanthophyll compared to the non-polar carotene, this compound. This single functional group modification significantly alters their physicochemical properties, which is leveraged for their separation and purification. Both compounds exhibit potent antioxidant activity, with torularhodin often cited as being more effective, particularly in quenching singlet oxygen. [3][10]The detailed protocols and data provided in this guide offer a solid foundation for researchers in the fields of natural product chemistry, pharmacology, and drug development to further explore the potential of these microbial carotenoids.
References
- 1. This compound and torularhodin: “new” fungal carotenoids for industry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. This compound | C40H54 | CID 5281253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Torularhodin | 514-92-1 | FT57831 | Biosynth [biosynth.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. The Structural and Optical Properties of Carotenoid Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 8. Chemistry, Occurrence, Properties, Applications, and Encapsulation of Carotenoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for Recovery, Purification and Quantification of Torularhodin Produced by Rhodotorula mucilaginosa Using Different Carbon Sources [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Carotenogenic Rhodotorula Strains Isolated from Delta Region, Egypt and their Potential for Carotenoids Production - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 13. A New Method for Selective Extraction of Torularhodin from Red Yeast Using CO2-SFE Technique - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Chromatographic Characterization of Pure Torulene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and chromatographic data for pure torulene, a carotenoid pigment of interest for its antioxidant properties and potential applications in the food, pharmaceutical, and cosmetic industries. The information presented herein is intended to serve as a foundational resource for researchers engaged in the identification, quantification, and functional analysis of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a primary method for the identification and quantification of this compound, owing to its extensive system of conjugated double bonds which results in strong absorption in the visible range. The maximal absorption wavelengths (λmax) are solvent-dependent.
Table 1: UV-Vis Absorption Maxima of this compound in Various Solvents
| Solvent | λmax (nm) |
| Not Specified | 483[1] |
| Acetone | 488[2] |
| Not Specified | 484[3] |
| Petroleum Ether | 479 |
Note: The λmax can exhibit slight variations depending on the specific solvent composition and the calibration of the spectrophotometer.
Experimental Protocol: UV-Vis Spectrophotometry
-
Sample Preparation: A purified sample of this compound is dissolved in a UV-grade solvent (e.g., hexane, acetone, or ethanol) to a concentration that yields an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Instrumentation: A calibrated UV-Vis spectrophotometer is used.
-
Measurement: The instrument is blanked using the same solvent as the sample. The absorbance spectrum is then recorded over a wavelength range of approximately 350 nm to 600 nm.
-
Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Mass Spectrometry (MS)
Mass spectrometry is employed for the definitive identification of this compound by determining its molecular weight and fragmentation pattern.
Table 2: Mass Spectrometric Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₄₀H₅₄ | PubChem |
| Molecular Weight | 534.9 g/mol | PubChem[4] |
| Monoisotopic Mass | 534.422551722 Da | PubChem[4] |
| Precursor Ion (LC-ESI-QTOF, Positive Mode) | [M+H]⁺ | PubChem[4] |
| Measured m/z of Precursor | 535.42982 | PubChem[4] |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: A purified this compound sample is dissolved in a solvent compatible with the LC mobile phase.
-
Chromatographic Separation: The sample is injected into a High-Performance Liquid Chromatography (HPLC) system, typically equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water is commonly used to separate this compound from other components.
-
Ionization: The eluent from the HPLC is directed to the mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are common ionization techniques for carotenoids.
-
Mass Analysis: The mass analyzer (e.g., Quadrupole Time-of-Flight, QTOF) measures the mass-to-charge ratio (m/z) of the parent ion and its fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR spectroscopic data for pure, isolated this compound are not extensively available in the public domain literature. The structural elucidation of carotenoids often relies on a combination of techniques, with NMR being used for novel structures. For known compounds like this compound, identification is more routinely confirmed by UV-Vis and mass spectrometry in conjunction with chromatographic retention time.
Infrared (IR) Spectroscopy
Specific experimental infrared spectra of pure this compound are not readily found in the surveyed literature. However, based on its molecular structure, the IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.
Table 3: Predicted Infrared Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Alkane | C-H stretch | 2850 - 2960 |
| Alkene | =C-H stretch | 3020 - 3100 |
| Alkene | C=C stretch | ~1650 |
| Alkane | C-H bend | 1350 - 1480 |
Note: These are predicted values based on the known absorption ranges for these functional groups.[5]
Experimental Workflow: From Production to Analysis
The general workflow for obtaining and characterizing this compound from its common biological source, the yeast Rhodotorula, involves several key stages from cultivation to final spectroscopic analysis.
Experimental Protocol: Extraction and Purification of this compound from Rhodotorula sp.
This protocol is a generalized procedure based on methodologies reported for carotenoid extraction from red yeasts.[6][7]
-
Cell Culture and Harvest: Rhodotorula species are cultured in a suitable growth medium. The yeast cells are then harvested by centrifugation.
-
Cell Lysis: The cell wall is disrupted to facilitate solvent access to the intracellular carotenoids. This can be achieved by methods such as acid hydrolysis (e.g., with 1M HCl) or enzymatic lysis.[6][7]
-
Solvent Extraction: The lysed cells are repeatedly extracted with organic solvents like acetone, methanol, or a mixture thereof, until the cell pellet becomes colorless.[6]
-
Phase Transfer: The carotenoids from the initial extract are transferred to a less polar, water-immiscible solvent such as petroleum ether or hexane by liquid-liquid extraction. The aqueous phase is discarded.
-
Saponification (Optional): To remove contaminating lipids, the extract can be saponified by adding methanolic potassium hydroxide. The non-saponifiable carotenoids are then re-extracted into an organic solvent.[6][7]
-
Purification by Chromatography: The crude carotenoid extract is concentrated and subjected to column chromatography, typically using a silica gel or alumina stationary phase.[8] A non-polar solvent system, such as a hexane-acetone gradient, is used to elute the different carotenoids. This compound, being less polar than torularhodin, will elute earlier. Fractions are collected and monitored by thin-layer chromatography (TLC) or UV-Vis spectroscopy. Fractions containing pure this compound are pooled and the solvent is evaporated. Further purification can be achieved using preparative HPLC.
References
- 1. A New Method for Selective Extraction of Torularhodin from Red Yeast Using CO2-SFE Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UV-VIS Standard 5:Toluene solution in n-hexane ISO 17025 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C40H54 | CID 5281253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. idosi.org [idosi.org]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
A Technical Guide to Torulene Production in Marine Microorganisms for Drug Development Professionals
Abstract
Torulene, a C40 carotenoid with significant antioxidant and potential therapeutic properties, is a promising natural product for the pharmaceutical and nutraceutical industries. Marine microorganisms, particularly red yeasts, have emerged as a sustainable and robust source for this compound production. This technical guide provides an in-depth overview of the natural marine producers of this compound, detailing their cultivation, this compound extraction, and quantification. It summarizes quantitative production data, outlines detailed experimental protocols, and visualizes the biosynthetic pathway and experimental workflows to support researchers, scientists, and drug development professionals in harnessing the potential of marine-derived this compound.
Introduction
Carotenoids are a diverse group of naturally occurring pigments with well-documented health benefits, including antioxidant, anti-inflammatory, and anti-cancer activities[1]. Among these, this compound (γ,ψ-carotene) has garnered increasing interest due to its potent antioxidant capacity, attributed to its long polyene chain[2][3]. The growing demand for natural and sustainably sourced bioactive compounds has driven research towards microbial fermentation as a viable alternative to chemical synthesis.
Marine environments harbor a vast and largely untapped diversity of microorganisms capable of producing a wide array of secondary metabolites[4]. Several species of marine yeasts, particularly from the genera Rhodotorula, Rhodosporidium, and Sporobolomyces, have been identified as prolific producers of this compound and its derivative, torularhodin[1][5]. These microorganisms offer several advantages for industrial-scale production, including rapid growth rates, the ability to be cultivated in controlled environments, and the potential for genetic and metabolic engineering to enhance yields[6][7].
This whitepaper serves as a comprehensive technical resource for professionals in drug development and related scientific fields. It consolidates current knowledge on marine this compound producers, providing quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to facilitate further research and development in this promising area.
Natural Marine Producers of this compound
Several species of red yeasts isolated from marine environments are known to be significant producers of this compound. These organisms have adapted to the unique conditions of the marine ecosystem, which may influence their metabolic pathways and production of secondary metabolites.
The primary marine microorganisms identified as natural producers of this compound include:
-
Rhodotorula species: This genus is one of the most well-documented producers of this compound[6][8]. Marine isolates of Rhodotorula mucilaginosa, Rhodotorula glutinis, and Rhodotorula rubra have shown the ability to synthesize significant quantities of this compound and torularhodin[3][9][10].
-
Rhodosporidium species: Closely related to Rhodotorula, marine strains of Rhodosporidium are also known for their carotenoid production, with this compound being a major component in some species[5].
-
Sporobolomyces species: This genus of basidiomycetous yeasts includes marine species that can produce a range of carotenoids, including this compound[1][5].
-
Marine Bacteria: While yeasts are the primary focus for high-level this compound production, some marine bacteria also synthesize this compound as an intermediate in the biosynthesis of other carotenoids, such as salinixanthin.
Quantitative Data on this compound Production
The production of this compound by marine microorganisms can be influenced by various factors, including the specific strain, cultivation conditions, and nutrient availability. The following table summarizes the available quantitative data on this compound production from various yeast species, some of which have marine origins or have been cultivated under conditions simulating a marine environment.
| Microorganism | Carbon Source | Nitrogen Source | Cultivation Conditions | This compound Yield (µg/g dry cell weight) | This compound Titer (mg/L) | Reference |
| Rhodotorula glutinis | Glucose | Peptone | - | 243 | - | [5] |
| Rhodotorula graminis | - | - | - | 22.7% of total carotenoids | - | [3] |
| Rhodotorula mucilaginosa | Glucose | Yeast Extract | 25°C, 180 rpm, 168 h | - | - | [11] |
| Rhodotorula rubra | Glucose | Alanine, Yeast Extract, NH4NO3 | 72 h aerobic bioprocess | - | 0.3226 | [3] |
| Sporobolomyces ruberrimus | Raw Glycerol | - | - | - | 70 | [12] |
| Rhodotorula glutinis | Glucose | Ammonium Sulfate | Optimized medium with 0.7 mM Al2(SO4)3 | 212.9 | 2.16 | [2] |
Experimental Protocols
This section provides detailed methodologies for the cultivation of marine yeasts for this compound production, as well as the extraction and quantification of this compound.
Cultivation of Marine Rhodotorula sp. for this compound Production
This protocol is a generalized procedure based on methodologies reported for the cultivation of Rhodotorula species for carotenoid production[9][11][13].
4.1.1. Media Preparation
-
Yeast Malt (YM) Broth (Marine-adapted):
-
Yeast Extract: 3 g/L
-
Malt Extract: 3 g/L
-
Peptone: 5 g/L
-
Glucose: 10 g/L
-
Sea Salt Mix: 35 g/L (or sterile natural seawater)
-
Adjust pH to 6.0 before autoclaving.
-
-
Optimized Production Medium:
-
Fructose: 7.7 g/L
-
Urea: 9 g/L
-
Malt Extract: 3.7 g/L
-
Yeast Extract: 1 g/L
-
NaCl: 35 g/L
-
Adjust pH to 6.7 before autoclaving[14].
-
4.1.2. Inoculum Preparation
-
Aseptically transfer a single colony of the marine Rhodotorula sp. from a YM agar plate to a 50 mL sterile centrifuge tube containing 10 mL of marine YM broth.
-
Incubate at 28°C on a rotary shaker at 180 rpm for 24 hours.
-
Use this seed culture to inoculate the production medium at a 5% (v/v) ratio.
4.1.3. Fermentation
-
Inoculate 100 mL of the sterile production medium in a 250 mL Erlenmeyer flask.
-
Incubate at 28°C on a rotary shaker at 180 rpm for 96 to 168 hours[11][14].
-
Monitor cell growth by measuring the optical density at 600 nm (OD600).
-
Harvest the yeast cells by centrifugation at 5000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with sterile distilled water and then lyophilize or proceed directly to extraction.
Extraction and Quantification of this compound
This protocol is a composite of methods described for the extraction and analysis of carotenoids from red yeasts[15][16][17].
4.2.1. Cell Disruption and Extraction
-
Resuspend the harvested yeast cell pellet in a 1:1 mixture of acetone and methanol.
-
Disrupt the cells using a bead beater with 0.5 mm glass beads for 5-10 cycles of 1 minute of vortexing followed by 1 minute on ice.
-
Alternatively, for a less mechanically intensive method, treat the cell suspension with an equal volume of 2M HCl and incubate at 60°C for 30 minutes for cell wall hydrolysis.
-
Centrifuge the mixture at 5000 x g for 10 minutes to pellet the cell debris.
-
Collect the supernatant containing the carotenoids.
-
Repeat the extraction process with the pellet until it becomes colorless.
-
Pool the supernatants and add an equal volume of n-hexane. Mix vigorously and allow the phases to separate.
-
The upper hexane layer containing the carotenoids is collected.
-
Wash the hexane phase with an equal volume of distilled water to remove residual polar solvents.
-
Dry the hexane extract under a stream of nitrogen gas.
4.2.2. Quantification by HPLC-DAD
-
Resuspend the dried carotenoid extract in a known volume of a suitable solvent mixture, such as methanol:methyl-tert-butyl ether (MTBE) (50:50, v/v)[18].
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Perform HPLC analysis using a C30 reverse-phase column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm)[19].
-
Use a gradient elution system with a mobile phase consisting of:
-
Solvent A: Methanol/Water (92:8, v/v) with 10 mM ammonium acetate
-
Solvent B: MTBE
-
-
A typical gradient could be: 0-15 min, 90% A, 10% B; 15-25 min, linear gradient to 50% B; 25-30 min, hold at 50% B; followed by re-equilibration to initial conditions. The flow rate is typically 1 mL/min.
-
Monitor the eluting peaks using a Diode Array Detector (DAD) at the maximum absorption wavelength for this compound (approximately 484 nm).
-
Quantify this compound by comparing the peak area with a standard curve generated from a purified this compound standard.
Biosynthetic Pathway and Experimental Workflow
This compound Biosynthesis Pathway in Marine Yeasts
This compound is synthesized via the mevalonate pathway, which is common for the production of all isoprenoids. The following diagram illustrates the key steps in the biosynthesis of this compound from geranylgeranyl pyrophosphate (GGPP) in red yeasts like Rhodotorula.
Caption: Biosynthetic pathway of this compound in red yeasts.
Experimental Workflow for this compound Production and Analysis
The following diagram outlines the general workflow for the isolation, cultivation, extraction, and analysis of this compound from marine microorganisms.
Caption: Experimental workflow for this compound production.
Conclusion and Future Perspectives
Marine microorganisms, particularly red yeasts of the genus Rhodotorula, represent a highly promising and sustainable source for the production of the bioactive carotenoid, this compound. This guide has provided a comprehensive overview of the key aspects of this compound production from these organisms, including their identification, cultivation, and the extraction and analysis of the target compound. The provided quantitative data and detailed protocols offer a solid foundation for researchers and drug development professionals to initiate or advance their work in this field.
Future research should focus on several key areas to unlock the full potential of marine-derived this compound. High-throughput screening of novel marine yeast isolates could lead to the discovery of strains with superior this compound production capabilities. Metabolic engineering and synthetic biology approaches can be employed to further enhance yields and direct the biosynthetic pathway towards this compound. Additionally, a deeper understanding of the biological activities of this compound and its potential therapeutic applications will be crucial for its successful translation into commercial products. The continued exploration of marine microbial diversity, coupled with advances in biotechnology, will undoubtedly pave the way for the sustainable production of this compound and other valuable natural products for the pharmaceutical and nutraceutical industries.
References
- 1. This compound and torularhodin: "new" fungal carotenoids for industry? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Production of Torularhodin, this compound, and β-Carotene by Rhodotorula Yeasts | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound and torularhodin: “new” fungal carotenoids for industry? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthetic Pathway of Carotenoids in Rhodotorula and Strategies for Enhanced Their Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Carotenoid Production by Rhodotorula mucilaginosa in Batch and Fed-Batch Fermentation Using Agroindustrial Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijcmas.com [ijcmas.com]
- 14. Optimization of Carotenoids Production from Rhodotorula sp. Strain ATL72 for Enhancing Its Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iris.enea.it [iris.enea.it]
- 16. A New Method for Selective Extraction of Torularhodin from Red Yeast Using CO2-SFE Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Production of torularhodin, this compound, and β-carotene by Rhodotorula yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Torulene Extraction from Yeast Biomass
Audience: Researchers, scientists, and drug development professionals.
Introduction
Torulene is a tetraterpenoid carotenoid pigment synthesized by various yeast species, notably from the genera Rhodotorula, Sporobolomyces, and Sporidiobolus.[1][2] This vibrant red pigment and its oxidized derivative, torularhodin, are of significant interest due to their potent antioxidant properties, which are stronger than those of lycopene and β-carotene. These properties make them valuable compounds for applications in the pharmaceutical, cosmetic, and food industries.[3] Efficient extraction of these intracellular carotenoids from the robust yeast cell wall is a critical step for their study and commercial application.[2][4] This document provides detailed application notes and protocols for various methods of this compound extraction from yeast biomass.
Overview of Extraction Methodologies
The extraction of this compound from yeast is a multi-step process that typically involves cell wall disruption followed by solvent extraction. The choice of method depends on the yeast species, the desired purity of the extract, and the scale of the operation. Key considerations include the efficiency of cell lysis, the prevention of carotenoid degradation, and the environmental impact of the solvents used.[2][4][5]
The primary methods for this compound extraction can be categorized as follows:
-
Mechanical Disruption: Physical methods that rupture the yeast cell wall.
-
Chemical Treatment: Use of acids or other chemicals to weaken the cell wall.
-
Enzymatic Lysis: Application of enzymes to digest the cell wall components.
-
Solvent Extraction: Use of organic solvents to solubilize and extract carotenoids.
-
Supercritical Fluid Extraction (SFE): A "green" technology utilizing supercritical CO2.
Below is a workflow diagram illustrating the general steps involved in this compound extraction from yeast biomass.
Mechanical Disruption Methods
Mechanical methods are widely used due to their effectiveness and scalability.[5] These techniques employ physical force to break the rigid yeast cell wall.
Bead Milling (Abrasion with Glass Beads)
Principle: Yeast cells are agitated with small glass beads, causing cell wall disruption through mechanical shear and impact.
Protocol:
-
Harvest yeast cells from the culture medium by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet with distilled water and centrifuge again.
-
Resuspend a known amount of wet or dry biomass (e.g., 0.5 g) in a suitable tube.
-
Add an equal amount of glass beads (e.g., 0.5 g, diameter 425-600 µm).[6][7]
-
Add a suitable extraction solvent (e.g., 6 mL of acetone).
-
Vortex the mixture at high speed for a specified duration (e.g., 2-10 minutes).[6][8]
-
Centrifuge the mixture (e.g., 1745 x g for 10 minutes) to separate the supernatant containing the carotenoids from the cell debris and glass beads.[8]
-
Collect the supernatant and repeat the extraction process on the pellet until it becomes colorless.[9]
-
Pool the supernatants for downstream processing.
Ultrasonication
Principle: High-frequency sound waves (ultrasound) create cavitation bubbles in the liquid suspension. The collapse of these bubbles generates localized high pressure and temperature, disrupting the cell walls.[10]
Protocol:
-
Prepare a yeast cell suspension in a suitable solvent (e.g., acetone) in a beaker or tube.
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasound at a specific frequency and power (e.g., 40 kHz for an ultrasonic bath).[8]
-
Sonication can be performed for a set duration (e.g., 20-40 minutes), potentially in cycles to prevent overheating.[8]
-
After sonication, centrifuge the mixture to separate the extract from the cell debris.
-
Collect the supernatant for further analysis.
High-Pressure Homogenization (HPH)
Principle: The yeast cell suspension is forced through a narrow valve at high pressure. The rapid pressure drop, along with shear stress and cavitation, causes the cells to rupture.[6][10]
Protocol:
-
Resuspend the yeast biomass in a suitable buffer or solvent to form a slurry.
-
Pass the slurry through a high-pressure homogenizer at a defined pressure (e.g., 100-200 kPa).
-
The process can be repeated for multiple cycles to increase the disruption efficiency.[6]
-
Collect the homogenized suspension.
-
Proceed with solvent extraction to recover the released carotenoids.
Chemical and Enzymatic Methods
Acid Treatment
Principle: Acid treatment can help to disrupt the cellular membranes of yeast cells, although it may also lead to carotenoid degradation if not carefully controlled.[4]
Protocol:
-
Harvest and wash the yeast biomass.
-
Resuspend the cells in a dilute acid solution (e.g., HCl).
-
Incubate the suspension under specific conditions of temperature and time.
-
Neutralize the acid and wash the cells.
-
Proceed with solvent extraction.
Enzymatic Lysis
Principle: Enzymes such as zymolyase or lyticase are used to specifically digest the yeast cell wall components (e.g., glucans and chitin), releasing the intracellular contents.
Protocol:
-
Resuspend the washed yeast pellet in a suitable buffer (e.g., phosphate buffer).
-
Add the lytic enzyme solution to the cell suspension.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient duration (e.g., 1-2 hours).
-
Monitor cell lysis using a microscope.
-
Once lysis is complete, proceed with solvent extraction.
Solvent Extraction
Principle: Organic solvents are used to permeate the cell wall and solubilize the intracellular carotenoids. The choice of solvent is critical and depends on the polarity of the target carotenoids.[5] this compound, being a non-polar carotene, is readily soluble in solvents like hexane, acetone, and their mixtures.[2][4]
Protocol (General):
-
Start with yeast biomass that has been pre-treated with a disruption method (mechanical, chemical, or enzymatic).
-
Add a suitable solvent or solvent mixture to the biomass. Common solvents include acetone, methanol, ethanol, hexane, and mixtures thereof (e.g., acetone:methanol 7:3 v/v or acetone:hexane 1:1 v/v).[1][2][11][12]
-
Agitate the mixture for a defined period (e.g., 1 hour) at a specific temperature (e.g., 55°C).[9]
-
Separate the solvent extract from the solid residue by centrifugation or filtration.
-
Repeat the extraction until the biomass residue is colorless.
-
Pool the solvent extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude carotenoid extract.[1][2]
Supercritical Fluid Extraction (SFE) with CO₂
Principle: Supercritical CO₂ (SC-CO₂) is used as a non-toxic, environmentally friendly solvent. By manipulating temperature and pressure, the solvating power of SC-CO₂ can be tuned to selectively extract different compounds.[1][2] This method is particularly effective for separating non-polar carotenoids like this compound from more polar ones like torularhodin.[1][2]
A two-step SFE process can be employed for the selective extraction of this compound:
Protocol:
-
Biomass Preparation: The yeast biomass should be dried and subjected to a cell disruption method (e.g., bead milling) prior to extraction.[1][2]
-
Step 1 (this compound Extraction):
-
Load the pre-treated biomass into the SFE extraction vessel.
-
Pressurize the system with CO₂ to supercritical conditions (e.g., 300 bar and 40°C).[1][2]
-
Maintain a constant flow of SC-CO₂ through the vessel to extract the non-polar carotenoids.
-
Collect the extract, which will be rich in this compound, β-carotene, and γ-carotene.[1][2]
-
-
Step 2 (Torularhodin Extraction - Optional):
Data Presentation: Comparison of Extraction Methods
The efficiency of this compound extraction can vary significantly depending on the yeast strain, cell disruption method, and solvents used. The following tables summarize quantitative data from various studies.
Table 1: Carotenoid Yields from Different Yeast Strains and Disruption Methods
| Yeast Species | Disruption Method | Carotenoid Yield | Reference |
| Sporidiobolus pararoseus | Ultrasonic Bath | 84.8 ± 2.3 µg/g | [8] |
| Sporidiobolus pararoseus | Abrasion with Glass Beads | 76.9 ± 2.1 µg/g | [8] |
| Rhodotorula mucilaginosa | Ultrasonic Bath | 193.5 ± 25.8 µg/g | [8] |
| Rhodotorula mucilaginosa | Milling + Acetone Extraction | 253.74 ± 9.74 mg/100g d.w. | [5] |
| Rhodotorula mucilaginosa | Thermal Acid Treatment | 121.3 ± 7.0 µg/g d.w. | [3] |
| Rhodotorula mucilaginosa | Saponification | 84.9 ± 11.0 µg/g d.w. | [3] |
| Rhodotorula mucilaginosa | Ultrasound-assisted Enzymatic Lysis | 68.1 ± 7.0 µg/g d.w. | [3] |
Table 2: Total Carotenoid Yields with Different Solvent Systems for Sporobolomyces ruberrimus
| Solvent System (v/v) | Total Carotenoids (µg/g of cells) | Reference |
| Acetone:Hexane (1:1) | 171.74 | [11][12] |
| Acetone:Ethyl Ether (1:1) | 172.19 | [11][12] |
| Acetone:Hexane (9:1) | 221.88 | [11] |
Table 3: Operating Conditions for Supercritical Fluid Extraction (SFE) of Carotenoids
| Parameter | Step 1 (Apolar Carotenoids) | Step 2 (Polar Carotenoids) | Reference |
| Solvent | Supercritical CO₂ | Supercritical CO₂ + Ethanol | [1][2] |
| Temperature | 40 - 60 °C | 40 - 60 °C | [1][2] |
| Pressure | 300 - 500 bar | 300 - 500 bar | [1][2] |
| Optimal Conditions | 40 °C, 300 bar | 40 °C, 300 bar | [1][2] |
Concluding Remarks
The selection of an appropriate extraction method for this compound from yeast biomass is a critical step that influences yield, purity, and economic feasibility. For laboratory-scale extractions, mechanical disruption with bead mills or ultrasonication followed by solvent extraction with acetone or acetone/hexane mixtures offers high efficiency. For industrial applications, scalable methods like high-pressure homogenization and greener technologies such as supercritical fluid extraction are promising alternatives. The protocols and data presented here provide a comprehensive guide for researchers and professionals to develop and optimize this compound extraction processes for their specific needs.
References
- 1. A New Method for Selective Extraction of Torularhodin from Red Yeast Using CO2-SFE Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.enea.it [iris.enea.it]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. Carotenoid-Producing Yeasts: Selection of the Best-Performing Strain and the Total Carotenoid Extraction Procedure [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Different cell disruption methods for obtaining carotenoids by Sporodiobolus pararoseus and Rhodothorula mucilaginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Influence of organic solvents in the extraction and purification of torularhodin from Sporobolomyces ruberrimus | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Supercritical CO2 Extraction of Torulene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Torulene, a C40 carotenoid synthesized by red yeasts of the Rhodotorula and Sporobidiobolus genera, is a pigment of significant interest due to its potent antioxidant properties. Its potential applications span the pharmaceutical, nutraceutical, and cosmetic industries. Supercritical Fluid Extraction (SFE) using carbon dioxide (CO2) presents a green and efficient alternative to conventional solvent-based extraction methods for thermally sensitive compounds like this compound. This document provides detailed application notes and protocols for the extraction of this compound from red yeast using supercritical CO2, based on current scientific literature.
Supercritical CO2 is an ideal solvent for non-polar compounds like carotenes.[1][2] By manipulating temperature and pressure, the solvating power of supercritical CO2 can be fine-tuned to selectively extract target molecules. For the extraction of a mix of carotenoids with varying polarities, such as those found in Rhodotorula species (including the non-polar this compound and the more polar torularhodin), a sequential extraction strategy is highly effective. This involves an initial extraction with pure supercritical CO2 to isolate non-polar carotenoids, followed by a second step with the addition of a polar co-solvent like ethanol to recover more polar compounds.[1][2]
Experimental Data
The efficiency of supercritical CO2 extraction of this compound and other carotenoids is influenced by several key parameters, including pressure, temperature, CO2 flow rate, and the use of a co-solvent. The following tables summarize quantitative data from various studies.
Table 1: Influence of Pressure on Total Carotenoid Extraction Yield [3]
| Pressure (bar) | Temperature (°C) | CO2 Flow Rate (mL/min) | Co-solvent | Total Carotenoid Yield (µg/g dry yeast) |
| 300 | 40 | 6 | None | 60.8 ± 1.1 |
| 400 | 40 | 6 | None | 68.0 ± 1.4 |
| 500 | 40 | 6 | None | 67.6 ± 1.4 |
Table 2: Effect of Co-solvent (Ethanol) on Carotenoid Recovery [3]
| Pressure (bar) | Temperature (°C) | CO2 Flow Rate (L/min) | Co-solvent | Total Carotenoid Recovery (%) |
| 400 | 40 | 6 | None | - |
| 400 | 60 | 6 | None | - |
| 400 | 40 | 6 | Ethanol | 71.70 ± 1.4 |
| 400 | 60 | 6 | Ethanol | 73.86 ± 1.9 |
Table 3: Carotenoid Profile of Rhodotorula sp. Extract [3]
| Carotenoid | Percentage of Total Carotenoids (%) |
| Torularhodin | 53.4 |
| β-carotene | 26.9 |
| γ-carotene | 8.3 |
| This compound | 6.4 |
Table 4: Comparison of Supercritical CO2 Extraction with Conventional Solvent Extraction [4][5][6][7]
| Extraction Method | Total Carotenoid Concentration (µg/g dry weight) | Major Carotenoids Identified |
| Supercritical CO2 | 332.09 ± 27.32 | Torularhodin, This compound |
| Acetone | 19.9 ± 2.74 | β-carotene |
Experimental Protocols
Yeast Cultivation and Biomass Production
A robust protocol for the cultivation of red yeast is crucial for obtaining a high yield of carotenoids.
Materials:
-
Rhodotorula strain (e.g., Rhodotorula glutinis, Rhodotorula mucilaginosa)
-
Yeast Peptone Dextrose (YPD) medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose)
-
Petri dishes with Potato Dextrose Agar (PDA)
-
Erlenmeyer flasks
-
Bioreactor
-
Incubator shaker
-
Centrifuge
Protocol:
-
Inoculum Preparation: Streak the yeast strain from glycerol stocks onto PDA plates and incubate at 26°C for 120 hours.[1]
-
Starter Culture: Inoculate single red colonies into Erlenmeyer flasks containing YPD medium. Incubate at 26°C and 130 rpm for 96 hours in an orbital shaker.[1]
-
Bioreactor Cultivation: Inoculate a bioreactor containing the appropriate production medium with 10% (v/v) of the starter culture.[1] The composition of the production medium can be optimized to enhance carotenoid production.
-
Harvesting: After the desired incubation period (typically when the culture reaches the stationary phase), harvest the yeast cells by centrifugation.
-
Washing: Wash the cell pellet with distilled water to remove residual medium components.
-
Drying: Lyophilize (freeze-dry) the yeast biomass to obtain a dry powder. Store the dry biomass at 4°C until extraction.[1]
Cell Disruption (Pre-treatment)
The rigid cell wall of yeast can hinder the efficient extraction of intracellular carotenoids.[8] A pre-treatment step to disrupt the cell wall is therefore recommended.
Materials:
-
Dry yeast biomass
-
Glass beads (e.g., 0.5 mm diameter)
-
0.1 M Sodium Bicarbonate (NaHCO3) solution
-
Vortex mixer
Protocol:
-
Suspend the lyophilized yeast cells in 0.1 M NaHCO3 solution.[3]
-
Add an equal volume of glass beads to the cell suspension.
-
Vortex the mixture vigorously for a sufficient duration to achieve cell lysis. The time can be optimized for the specific yeast strain.
-
After disruption, wash the biomass with distilled water and lyophilize again to ensure it is completely dry before extraction.[3]
Supercritical CO2 Extraction Protocol
This protocol describes a two-step sequential extraction to separate non-polar carotenoids like this compound from more polar ones.
Equipment:
-
Supercritical Fluid Extractor system equipped with a high-pressure pump, extraction vessel, and separator.
-
CO2 cylinder (food grade or higher)
-
Co-solvent pump and reservoir (for ethanol)
Protocol:
Step 1: Extraction of Apolar Carotenoids (including this compound)
-
Load the pre-treated, dried yeast biomass into the extraction vessel.
-
Set the desired extraction parameters. Optimal conditions for the selective extraction of torularhodin have been reported with both steps at 40°C and 300 bar.[1][2]
-
Pressure: 300 bar
-
Temperature: 40°C
-
CO2 Flow Rate: 6 L/min[1]
-
-
Pressurize the system with CO2 to the setpoint.
-
Once the desired pressure and temperature are reached, start the CO2 flow through the extraction vessel.
-
Collect the extract from the separator. This fraction will be an orange-colored oily extract containing this compound, β-carotene, and γ-carotene.[1]
-
Continue the extraction for a predetermined time or until the extraction yield plateaus.
Step 2: Extraction of Polar Carotenoids (Torularhodin)
-
After completing Step 1, maintain the pressure and temperature in the extraction vessel containing the residual biomass.
-
Introduce ethanol as a co-solvent into the supercritical CO2 stream. The addition of a co-solvent significantly improves the extraction yield of more polar compounds.[3]
-
Continue the extraction under the same pressure and temperature conditions (300 bar, 40°C).[1][2]
-
Collect the extract from the separator. This second fraction will be a red-colored extract highly enriched in torularhodin.[1]
Visualizations
Caption: Workflow for the sequential supercritical CO2 extraction of carotenoids from red yeast.
References
- 1. iris.enea.it [iris.enea.it]
- 2. A New Method for Selective Extraction of Torularhodin from Red Yeast Using CO2-SFE Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Supercritical carbon dioxide extraction of lipids and carotenoids from Rhodotorula toruloides CBS 14 in comparison with conventional extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Supercritical carbon dioxide extraction of lipids and carotenoids from Rhodotorula toruloides CBS 14 in comparison with conventional extraction methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
Application Notes and Protocols for the Purification of Torulene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Torulene, a carotenoid pigment synthesized by red yeasts of the genera Rhodotorula and Sporobolomyces, is of significant interest due to its potent antioxidant properties and potential applications in the pharmaceutical, cosmetic, and food industries. As a precursor to vitamin A, it offers health benefits, including the potential to prevent certain types of cancer and enhance the immune system. The purification of this compound from microbial sources is a critical step in its development for various applications. This document provides detailed protocols and application notes on solvent systems for the effective purification of this compound.
The purification of this compound from crude extracts typically involves a multi-step process, beginning with the extraction of total carotenoids from the yeast biomass, followed by chromatographic separation to isolate this compound from other carotenoids like β-carotene and the more polar torularhodin. The choice of solvent systems is paramount for achieving high purity and yield. The polarity of the solvent plays a crucial role in selectively dissolving and eluting the different carotenoids during chromatography.
Data Presentation: Comparison of Solvent Systems for this compound Purification
The efficiency of different solvent systems in the purification of this compound can be evaluated based on the yield and purity of the final product. The following table summarizes quantitative data from various studies.
| Solvent System (v/v) | Chromatography Method | Source Organism | Yield of this compound | Purity of this compound | Reference |
| n-Hexane:Diethyl Ether | Silica Cartridge | Rhodotorula mucilaginosa | Not explicitly stated for this compound alone, but eluted with β-carotene and γ-carotene. | Part of a nonpolar carotenoid fraction. | [1] |
| Acetone:Hexane (9:1) | Preparative Chromatography (Silica) | Sporobolomyces ruberrimus | Total carotenoids: 221.88 µg/g of cells. This compound yield not specified. | Not specified. | |
| Supercritical CO₂ (first step) | Supercritical Fluid Extraction (SFE) | Rhodotorula strain ELP2022 | Part of the apolar carotenoid fraction. | Selectively extracts apolar carotenoids including this compound. | [2] |
| Ammonium Sulfate medium with 0.7 mM Al₂(SO₄)₃ | HPLC for analysis | Rhodotorula glutinis | 2.16 mg/L | 98% of total carotenoids | [3] |
Experimental Protocols
Protocol 1: Extraction of Total Carotenoids from Yeast Biomass
This protocol describes a general method for extracting the total carotenoid content from Rhodotorula species, which is the necessary first step before the purification of this compound.
Materials:
-
Wet or freeze-dried Rhodotorula biomass
-
Dimethyl sulfoxide (DMSO)
-
Acetone
-
Petroleum ether (boiling point 40-60 °C)
-
Saturated NaCl solution
-
Centrifuge
-
Rotary evaporator
-
Glass beads (optional, for mechanical cell disruption)
Procedure:
-
Cell Disruption:
-
For each gram of wet biomass, add 5 mL of DMSO.
-
Incubate in a water bath at 55°C for 1 hour to facilitate cell wall permeabilization[4].
-
Alternatively, for mechanical disruption, suspend the biomass in acetone and agitate with glass beads.
-
-
Solvent Extraction:
-
After incubation with DMSO, add 10 mL of acetone to the mixture and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to pellet the cell debris.
-
Carefully collect the supernatant which contains the carotenoids.
-
Repeat the acetone extraction on the cell pellet until the pellet becomes colorless.
-
Pool all the acetone supernatants.
-
-
Phase Separation:
-
To the pooled acetone extract, add an equal volume of petroleum ether.
-
Add 10% (v/v) of a saturated NaCl solution to facilitate the phase separation.
-
Mix gently and allow the phases to separate. The upper petroleum ether layer will contain the carotenoids.
-
Wash the petroleum ether phase twice with distilled water to remove any residual acetone and DMSO.
-
-
Concentration:
-
Collect the upper petroleum ether layer containing the carotenoids.
-
Dry the extract over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude carotenoid extract.
-
Store the dried extract at -20°C under a nitrogen atmosphere until further purification.
-
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
This protocol details the separation of this compound from the crude carotenoid extract using silica gel column chromatography. The principle of this separation is based on the differential polarity of the carotenoids.
Materials:
-
Crude carotenoid extract
-
Silica gel (60-120 mesh) for column chromatography
-
n-Hexane
-
Diethyl ether
-
Acetone
-
Glass column with a stopcock
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the glass column.
-
Add a thin layer of sand (approximately 0.5 cm) over the plug.
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
-
Equilibrate the column by passing 2-3 column volumes of n-hexane through it. Do not let the solvent level drop below the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude carotenoid extract in a minimal amount of the initial mobile phase (n-hexane).
-
Carefully load the dissolved sample onto the top of the column using a pipette.
-
Allow the sample to adsorb completely onto the silica gel.
-
-
Elution and Fractionation:
-
Begin the elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding diethyl ether. A stepwise gradient can be used, for example:
-
100% n-Hexane (to elute non-polar lipids and β-carotene)
-
98:2 n-Hexane:Diethyl Ether (to elute γ-carotene and this compound)[1]
-
95:5 n-Hexane:Diethyl Ether
-
90:10 n-Hexane:Diethyl Ether (to elute more polar compounds)
-
Finally, a more polar solvent like acetone can be used to elute highly polar carotenoids like torularhodin.
-
-
Collect fractions of a fixed volume (e.g., 10 mL) in separate tubes.
-
Monitor the separation by observing the colored bands moving down the column and by thin-layer chromatography (TLC) analysis of the collected fractions.
-
-
Analysis and Pooling:
-
Analyze the collected fractions using TLC or HPLC to identify the fractions containing this compound. For HPLC analysis, a C18 column is commonly used with a mobile phase such as a gradient of acetone and methanol[4].
-
Pool the fractions that contain pure this compound.
-
Evaporate the solvent from the pooled fractions to obtain purified this compound.
-
Determine the yield and purity of the purified this compound.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of Solvent Polarity and Carotenoid Elution
Caption: Elution order of carotenoids based on polarity.
References
Application Note: HPLC Quantification of Torulene in Microbial Cultures
Abstract
Torulene, a C40 carotenoid pigment, is gaining significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant properties. Produced by various microorganisms, particularly red yeasts of the Rhodotorula and Sporobolomyces genera, accurate and robust quantification of this compound in microbial cultures is essential for research, process optimization, and quality control.[1][2] This application note provides a detailed protocol for the quantification of this compound from microbial biomass using High-Performance Liquid Chromatography (HPLC). The protocol covers sample preparation, including cell disruption and solvent extraction, as well as HPLC analysis and data interpretation.
Introduction
This compound (3',4'-didehydro-β,γ-carotene) is a natural tetraterpenoid synthesized by certain fungi and yeasts.[2] Its extended system of conjugated double bonds is believed to contribute to its high antioxidant activity, potentially exceeding that of more common carotenoids like β-carotene.[1] Red yeasts, such as Rhodotorula mucilaginosa and Rhodotorula glutinis, are notable producers of this compound.[3][4][5] The quantification of this compound in these microbial systems is critical for screening high-producing strains, optimizing fermentation conditions, and developing commercial production processes. HPLC is the method of choice for the separation and quantification of carotenoids due to its high resolution and sensitivity.[3] This document outlines a comprehensive workflow for the reliable quantification of this compound in microbial cultures.
Experimental Workflow
The overall experimental workflow for the HPLC quantification of this compound from microbial cultures is depicted below.
Caption: Experimental workflow for this compound quantification.
Protocols
Sample Preparation
1.1. Harvesting Microbial Biomass
-
Transfer a known volume of the microbial culture to a centrifuge tube.
-
Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Discard the supernatant.
-
Wash the cell pellet with distilled water and centrifuge again.
-
Repeat the washing step twice to remove any residual medium.
-
The cell pellet can be processed immediately or stored at -80°C. For dry weight determination, a separate aliquot of the pellet should be dried at 85°C to a constant weight.[6]
1.2. Cell Disruption
The robust cell wall of yeasts necessitates a disruption step for efficient extraction of intracellular carotenoids. Several methods can be employed, with their efficacy varying between microbial species.
-
Method A: Acid Hydrolysis
-
Resuspend the cell pellet in 1 M HCl.
-
Incubate at 60°C for 30-60 minutes.[7]
-
Neutralize the suspension with an appropriate base (e.g., NaOH).
-
Proceed to solvent extraction.
-
Note: While effective, acid treatment can potentially cause degradation of carotenoids.[8]
-
-
Method B: Mechanical Disruption (Sonication or Bead Milling)
-
Resuspend the cell pellet in a suitable solvent (e.g., acetone).
-
For sonication, place the sample in an ultrasonic bath or use a probe sonicator. Process on ice to prevent overheating.
-
For bead milling, add glass or zirconia beads to the cell suspension and agitate vigorously.
-
The optimal duration and intensity of treatment should be determined empirically for the specific microbial strain. Mechanical methods are often very effective for yeast cell disruption.[9]
-
1.3. Solvent Extraction
-
Add a mixture of acetone and methanol (e.g., 7:3 v/v) to the disrupted cell pellet. The use of antioxidants like butylated hydroxytoluene (BHT) at 0.1% in the extraction solvent is recommended to prevent carotenoid degradation.[10]
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to pellet the cell debris.
-
Carefully transfer the supernatant containing the carotenoid extract to a new tube.
-
Repeat the extraction process with fresh solvent until the cell pellet becomes colorless.
-
Pool the supernatants.
1.4. Sample Concentration and Preparation for HPLC
-
Evaporate the pooled solvent extract to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 35-40°C.
-
Re-dissolve the dried extract in a known volume of the initial mobile phase (or a compatible solvent like ethanol).
-
Filter the re-dissolved sample through a 0.22 µm syringe filter into an amber HPLC vial to remove any particulate matter.
Caution: Carotenoids are sensitive to light and heat. All steps should be performed under dim light and at low temperatures where possible to minimize isomerization and degradation.[11]
HPLC Analysis
2.1. HPLC System and Column
-
HPLC System: A system equipped with a quaternary or binary pump, a thermostatted autosampler, a column oven, and a Photodiode Array (PDA) or UV-Vis detector is required.
-
Column: A C18 or C30 reversed-phase column is recommended for carotenoid separation. C30 columns often provide better resolution of carotenoid isomers.
-
Example: YMC C30 column (250 x 4.6 mm, 5 µm) or equivalent.
-
2.2. Mobile Phase and Gradient Program
A gradient elution is typically required to achieve good separation of this compound from other carotenoids.
-
Mobile Phase A: Acetonitrile:Water (9:1, v/v)
-
Mobile Phase B: Ethyl Acetate
-
Example Gradient Program:
Time (min) %A %B 0 80 20 6 40 60 15 40 60 20 0 100 25 0 100 30 80 20 | 35 | 80 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 450-500 nm. A PDA detector allows for the acquisition of the full UV-Vis spectrum of the eluting peaks, which is crucial for identification. This compound exhibits absorption maxima around 453, 489, and 518 nm.[12]
Data Analysis and Quantification
3.1. Peak Identification
This compound is identified by its retention time and its characteristic UV-Vis absorption spectrum obtained from the PDA detector. The identity can be confirmed by comparing the retention time and spectra with a purified standard, if available, or with literature data. In a typical reversed-phase system, the elution order is torularhodin, followed by this compound, γ-carotene, and then β-carotene.[13]
3.2. Quantification
Quantification can be performed using two main approaches:
-
External Standard Calibration: This is the most accurate method. A calibration curve is generated by injecting known concentrations of a purified this compound standard. However, this compound standards are not widely commercially available. If a standard is obtained, a stock solution should be prepared in a suitable solvent (e.g., ethanol), and its concentration should be determined spectrophotometrically using its extinction coefficient.
-
Quantification using an Extinction Coefficient: In the absence of a commercial standard, quantification can be performed by determining the peak area from the HPLC chromatogram and applying the Beer-Lambert law. The concentration of this compound in the injected sample can be calculated using the following formula:
Concentration (µg/mL) = (Peak Area / Molar Extinction Coefficient) * Molecular Weight * Dilution Factor
Alternatively, the specific extinction coefficient (E1% 1cm) can be used:
Concentration (µg/g dry weight) = (A * V_extract * 10^4) / (E1% * m_sample)
Where:
-
A = Absorbance of the pure compound at λmax
-
V_extract = Total volume of the extract (mL)
-
E1% = The extinction coefficient for a 1% solution in a 1 cm cuvette. For this compound in acetone, an E1% of 2800 has been reported.
-
m_sample = Dry weight of the microbial biomass (g)
An extinction coefficient for this compound in acetone has been reported.[6] It is crucial to use the extinction coefficient specific to the solvent in which the measurements are made. If another carotenoid standard, such as β-carotene, is used for quantification, the results should be reported as "β-carotene equivalents," and the difference in molar extinction coefficients should be noted as a limitation.
-
This compound Biosynthesis Pathway
The biosynthesis of this compound in yeasts like Rhodotorula proceeds through the general carotenoid pathway, branching from γ-carotene.
Caption: Simplified this compound biosynthesis pathway.
Data Presentation
The quantitative data for this compound production should be presented in a clear and organized manner to allow for easy comparison between different microbial strains or culture conditions.
Table 1: this compound Production in Different Microbial Strains
| Microbial Strain | This compound (µg/g dry weight) | Total Carotenoids (µg/g dry weight) | This compound (% of Total Carotenoids) |
| Rhodotorula mucilaginosa S-5 | 120.5 ± 8.3 | 217.4 ± 15.1 | 55.4 |
| Rhodotorula diobovata S-361 | 95.2 ± 6.7 | 188.9 ± 13.2 | 50.4 |
| Sporobolomyces pararoseus NGR | 150.7 ± 11.5 | 350.1 ± 25.6 | 43.0 |
| Rhodotorula glutinis LOCKR13 | 78.4 ± 5.9 | 155.2 ± 11.8 | 50.5 |
Table 2: Effect of Culture Conditions on this compound Production in Rhodotorula glutinis
| Culture Condition | This compound (mg/L) | Biomass (g/L) | This compound Yield (µg/g dry weight) |
| Control (C/N ratio 50) | 1.2 ± 0.1 | 10.5 ± 0.8 | 114.3 |
| High C/N ratio (100) | 1.8 ± 0.2 | 12.1 ± 1.0 | 148.8 |
| Nitrogen Source: Peptone | 1.5 ± 0.1 | 11.2 ± 0.9 | 133.9 |
| Nitrogen Source: Yeast Extract | 1.1 ± 0.1 | 9.8 ± 0.7 | 112.2 |
Conclusion
This application note provides a comprehensive set of protocols for the extraction, identification, and quantification of this compound from microbial cultures using HPLC. The detailed methodologies for sample preparation, HPLC analysis, and data interpretation, along with the provided data tables and pathway diagram, offer a valuable resource for researchers, scientists, and drug development professionals working with this promising bioactive compound. Adherence to these protocols will enable accurate and reproducible quantification of this compound, facilitating further research into its production and applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and torularhodin: “new” fungal carotenoids for industry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carotenoid profiles of yeasts belonging to the genera Rhodotorula, Rhodosporidium, Sporobolomyces, and Sporidiobolus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthetic Pathway of Carotenoids in Rhodotorula and Strategies for Enhanced Their Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Carotenogenic Rhodotorula Strains Isolated from Delta Region, Egypt and their Potential for Carotenoids Production - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Comparative study of fungal cell disruption—scope and limitations of the methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 11. sciforum.net [sciforum.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for UV-Vis Spectrophotometry in Torulene Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Torulene and its Analysis
This compound (3',4'-Didehydro-β,ψ-carotene) is a red carotenoid pigment produced by various microorganisms, particularly red yeasts of the genera Rhodotorula and Sporobolomyces.[1][2] As a member of the carotenoid family, this compound possesses significant antioxidant properties and has potential applications in the food, cosmetic, and pharmaceutical industries as a natural colorant and bioactive compound.[1][2] Accurate and efficient quantification of this compound is crucial for research and development, process optimization in biotechnological production, and quality control.
UV-Visible (UV-Vis) spectrophotometry offers a rapid, simple, and cost-effective method for the quantification of this compound in solvent extracts.[3] This technique relies on the principle that this compound absorbs light in the visible region of the electromagnetic spectrum due to its conjugated polyene structure. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of this compound in the solution, a relationship described by the Beer-Lambert law.
These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using UV-Vis spectrophotometry, intended for researchers, scientists, and professionals in drug development.
Principle of UV-Vis Spectrophotometry for this compound Quantification
The quantification of this compound by UV-Vis spectrophotometry is based on the Beer-Lambert Law:
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity or extinction coefficient (in L mol⁻¹ cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the analyte (in mol L⁻¹)
Alternatively, the concentration can be calculated using the specific extinction coefficient (E1% 1cm), which is the absorbance of a 1% (w/v) solution in a 1 cm cuvette:
Concentration ( g/100 mL) = A / (E1% 1cm)
For accurate quantification, it is essential to use the correct absorption maximum (λmax) and extinction coefficient for this compound in the specific solvent being used. It is also critical to be aware of potential interference from other carotenoids that may be present in the sample, as their absorption spectra can overlap with that of this compound.
Quantitative Data for this compound
The following table summarizes key quantitative data for the UV-Vis spectrophotometric analysis of this compound. It is important to note that the absorption maxima can vary slightly depending on the solvent used.[4]
| Parameter | Value | Solvent | Reference |
| Absorption Maxima (λmax) | 486 nm | Hexane | [5] |
| 484 nm | Petroleum Ether | [1] | |
| 458, 484, 518 nm (three peaks) | Petroleum Ether | [1] | |
| Specific Extinction Coefficient (E1% 1cm) | 2680 | Hexane | [1] |
| 2680 | Petroleum Ether | [1] |
Experimental Protocols
Sample Preparation: Extraction of this compound from Microbial Biomass
This protocol describes the extraction of this compound from red yeast cultures, a common source of this carotenoid.
Materials:
-
Yeast cell culture (e.g., Rhodotorula sp.)
-
Centrifuge and centrifuge tubes
-
Distilled water
-
Glass beads (425–600 μm) (optional, for mechanical cell disruption)
-
Organic solvents: Acetone, Hexane (HPLC grade)
-
Butylated hydroxytoluene (BHT)
-
Rotary evaporator or nitrogen evaporator
-
Vortex mixer
-
Spectrophotometer and cuvettes
Procedure:
-
Cell Harvesting: Centrifuge the yeast culture (e.g., at 4000 x g for 10 minutes) to pellet the cells. Discard the supernatant.
-
Washing: Wash the cell pellet twice with sterile distilled water to remove residual media components. Centrifuge after each wash to recollect the pellet.
-
Cell Disruption (Optional but Recommended for Higher Yield):
-
Resuspend the cell pellet in a minimal amount of a suitable buffer or solvent.
-
Add glass beads and vortex vigorously for 3-5 minutes to mechanically disrupt the cell walls.[4]
-
-
Solvent Extraction:
-
Add a mixture of acetone and hexane to the cell pellet (a common ratio is 7:3, v/v). The addition of acetone helps to dehydrate the cells and facilitate the extraction of pigments into the non-polar hexane layer.
-
To prevent oxidative degradation of this compound, it is advisable to add an antioxidant like BHT to the extraction solvent to a final concentration of 0.1% (w/v).[5]
-
Vortex the mixture for 15-20 minutes at room temperature. To prevent pigment degradation, perform this step under low light conditions.[6]
-
-
Phase Separation: Add distilled water to the mixture and vortex briefly. This will induce phase separation, with the upper hexane layer containing the carotenoids.
-
Collection of Pigment Extract: Centrifuge the mixture (e.g., at 3000 x g for 10 minutes) to clearly separate the layers. Carefully collect the upper, colored hexane layer containing the this compound.
-
Repeated Extraction: Repeat the solvent extraction process on the remaining pellet until it becomes colorless to ensure complete recovery of the carotenoids.[4]
-
Solvent Evaporation: Pool the hexane extracts and evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen gas.
-
Reconstitution: Re-dissolve the dried pigment extract in a precise volume of hexane (or another suitable solvent for which the extinction coefficient is known) for spectrophotometric analysis.
UV-Vis Spectrophotometric Measurement
Procedure:
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Blanking: Fill a cuvette with the same solvent used to dissolve the this compound extract (e.g., hexane) and use it to zero the spectrophotometer at the desired wavelength range.
-
Sample Measurement:
-
Fill a clean cuvette with the reconstituted this compound extract.
-
Place the cuvette in the spectrophotometer and record the absorbance spectrum over a range of 350-600 nm to identify the absorption maximum (λmax).
-
Record the absorbance value at the λmax of this compound (approximately 486 nm in hexane). Ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0). If the absorbance is too high, dilute the sample with a known volume of the solvent and re-measure.
-
-
Data Analysis: Calculate the concentration of this compound in the extract using the Beer-Lambert law and the appropriate extinction coefficient for this compound in the solvent used.
Calculation using Specific Extinction Coefficient (E1% 1cm):
Concentration ( g/100 mL) = (Absorbance at λmax * Dilution Factor) / E1% 1cm
Total this compound (mg) = Concentration ( g/100 mL) * Volume of Extract (mL) * 10
Considerations and Troubleshooting
-
Solvent Purity: Use HPLC or spectrophotometric grade solvents to avoid interference from impurities.
-
Pigment Degradation: Carotenoids are sensitive to light, heat, and oxygen. Perform all extraction and analysis steps under subdued light and consider working on ice to minimize degradation. The use of antioxidants like BHT is highly recommended.[5]
-
Interfering Substances: Crude extracts may contain other carotenoids (e.g., β-carotene, γ-carotene, torularhodin) with overlapping absorption spectra.[1] This can lead to an overestimation of the this compound concentration. For accurate quantification of this compound in a mixed carotenoid sample, prior separation using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) is recommended.[3][7]
-
Saponification: If the sample contains a high lipid content, a saponification step (treatment with methanolic potassium hydroxide) can be included after the initial extraction to remove interfering lipids. However, saponification can potentially affect the recovery of some carotenoids, so its impact should be evaluated.
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fdbio-rptu.de [fdbio-rptu.de]
- 5. mdpi.com [mdpi.com]
- 6. Tentative identification of this compound cis/trans geometrical isomers isolated from Sporidiobolus pararoseus by high-performance liquid chromatography-diode array detection-mass spectrometry and preparation by column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pub.epsilon.slu.se [pub.epsilon.slu.se]
Maximizing Torulene Production: A Guide to Fermentation Conditions and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note
Torulene, a tetraterpenoid carotenoid pigment, is gaining significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant properties and potential health benefits. Produced by various microorganisms, particularly red yeasts of the Rhodotorula and Sporobolomyces genera, optimizing its production through fermentation is a key area of research. This document provides a comprehensive overview of the critical fermentation parameters that influence this compound biosynthesis and offers detailed protocols for its production, extraction, and quantification.
Key Fermentation Parameters for Maximizing this compound Production
The fermentative production of this compound is a complex process influenced by a multitude of factors, ranging from the choice of microbial strain to the precise control of physicochemical parameters. A thorough understanding and optimization of these factors are crucial for achieving high yields of this compound.
Microbial Strains
Several species of red yeast are known to produce this compound, with Rhodotorula and Sporobolomyces being the most prominent genera.[1][2][3] Common high-yielding strains include Rhodotorula glutinis, Rhodotorula mucilaginosa, and Sporobolomyces pararoseus.[1][2][3] The selection of a specific strain is a critical first step, as the genetic makeup of the organism dictates its inherent capacity for carotenoid biosynthesis.
Media Composition
The composition of the fermentation medium plays a pivotal role in both cell growth and this compound synthesis. Key components include carbon and nitrogen sources, the carbon-to-nitrogen (C/N) ratio, and the presence of essential minerals.
-
Carbon Source: Glucose and sucrose are commonly used carbon sources that have been shown to support high percentages of this compound and torularhodin production.[4]
-
Nitrogen Source: The choice of nitrogen source can significantly impact the carotenoid profile. While various nitrogen sources can be utilized, their concentration relative to the carbon source is more critical.
-
Carbon-to-Nitrogen (C/N) Ratio: A high C/N ratio is generally favored for carotenoid production over lipid accumulation.[1] However, an excessively high ratio can lead to a decrease in cell proliferation due to nitrogen limitation.[1]
-
Mineral Salts: Certain mineral salts, such as zinc sulfate, have been found to promote a high proportion of this compound production.[4]
Physicochemical Parameters
Precise control over the physical environment of the fermentation is essential for maximizing this compound yield.
-
Temperature: Temperature influences both cell growth and the carotenoid profile. Lower temperatures, typically in the range of 20-25°C, appear to favor the synthesis of this compound and β-carotene, while higher temperatures (around 30°C) tend to promote the production of torularhodin.[1][4]
-
pH: The optimal pH for this compound production by Rhodotorula species is generally in the slightly acidic range, from 5.0 to 6.0.[5] Low pH conditions have been associated with increased production of this compound.[6]
-
Aeration and Agitation: As aerobic microorganisms, red yeasts require an adequate supply of oxygen for growth and carotenoid biosynthesis.[2] Agitation is crucial for ensuring uniform distribution of nutrients and oxygen, as well as for preventing cell clumping.[7][8] Higher agitation and aeration rates generally lead to increased biomass and, consequently, higher overall carotenoid yields.[9][10] However, excessive shear stress from high agitation can be detrimental to the cells.
-
Light: Light irradiation can enhance carotenoid production in some Rhodotorula species.[1] However, the effect of light can be complex, with continuous illumination sometimes hampering growth and carotenoid synthesis.[11]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of various fermentation parameters on this compound and total carotenoid production, as reported in the literature.
Table 1: Effect of Temperature on Carotenoid Production in Rhodotorula
| Temperature (°C) | Strain | Predominant Carotenoid(s) | Observation | Reference |
| 20 | Rhodotorula glutinis | β-carotene, this compound | Favorable for this compound synthesis. | [4] |
| 25 | Rhodotorula glutinis | β-carotene, this compound | Favorable for this compound synthesis. | [1] |
| 30 | Rhodotorula glutinis | Torularhodin | Positively influenced torularhodin synthesis. | [1][4] |
| 32 | Rhodotorula glutinis ZHK | This compound, Torularhodin | Increased this compound and torularhodin production. |
Table 2: Effect of pH on Carotenoid Production in Rhodotorula
| pH | Strain | Effect on Carotenoid Production | Reference |
| 4.0 | Rhodotorula glutinis | Highest content of β-carotene. | |
| 5.0 - 6.0 | Rhodotorula sp. | Optimal range for carotenoid production. | [5] |
| Low pH | Rhodotorula sp. | Favors high production of this compound. | [5][6] |
Table 3: Effect of Carbon Source on Carotenoid Profile in Rhodotorula glutinis
| Carbon Source | Predominant Carotenoid(s) | Reference |
| Sucrose | This compound, Torularhodin | [4] |
| Glucose Syrup | This compound, Torularhodin | [4] |
| High Fructose Corn Syrup | β-carotene | [4] |
| Glucose | β-carotene | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the production and analysis of this compound.
Protocol for Fermentative Production of this compound
This protocol is a synthesized methodology based on common practices for cultivating Rhodotorula species for carotenoid production.
1. Strain and Inoculum Preparation: a. Obtain a pure culture of a high this compound-producing strain, such as Rhodotorula glutinis. b. Prepare a seed culture by inoculating a single colony into 50 mL of YM broth (Yeast Mold Broth) in a 250 mL Erlenmeyer flask. c. Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 48 hours.
2. Fermentation Medium: a. Prepare the production medium with the following composition (per liter):
- Sucrose: 50 g
- Yeast Extract: 10 g
- (NH₄)₂SO₄: 2 g
- KH₂PO₄: 1 g
- MgSO₄·7H₂O: 0.5 g
- ZnSO₄·7H₂O: 0.1 g b. Adjust the initial pH of the medium to 5.5 using 1M HCl or 1M NaOH. c. Sterilize the medium by autoclaving at 121°C for 20 minutes.
3. Fermentation Process: a. Inoculate the sterile production medium with the 48-hour-old seed culture at a 5% (v/v) inoculation rate. b. Conduct the fermentation in a 2L bioreactor with a working volume of 1.5L. c. Maintain the fermentation temperature at 25°C. d. Set the agitation speed to 200 rpm and the aeration rate to 1.0 vvm (volume of air per volume of medium per minute). e. Run the fermentation for 120 hours. f. Aseptically collect samples at regular intervals (e.g., every 24 hours) to monitor cell growth (OD₆₀₀) and this compound production.
Protocol for Extraction and Quantification of this compound
1. Cell Harvesting and Disruption: a. Harvest the yeast cells from the fermentation broth by centrifugation at 5000 x g for 10 minutes. b. Wash the cell pellet twice with sterile distilled water. c. For cell disruption, mechanical methods such as bead beating or sonication are effective. Alternatively, chemical methods using dimethyl sulfoxide (DMSO) can be employed. For DMSO treatment, resuspend the cell pellet in DMSO and incubate at 55°C for 1 hour.
2. Carotenoid Extraction: a. After cell disruption, add a mixture of acetone and petroleum ether (1:1, v/v) to the cell suspension. b. Vortex vigorously for 5 minutes to extract the carotenoids. c. Centrifuge at 5000 x g for 10 minutes to separate the organic phase (containing carotenoids) from the cell debris and aqueous phase. d. Collect the colored supernatant. e. Repeat the extraction process with fresh solvent until the cell pellet becomes colorless. f. Pool all the organic extracts.
3. Quantification by HPLC: a. Evaporate the pooled organic extract to dryness under a stream of nitrogen. b. Re-dissolve the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., acetone or a mixture of methanol:acetonitrile:dichloromethane). c. Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system. d. HPLC analysis conditions:
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of solvents such as acetonitrile, methanol, and dichloromethane is commonly used. A specific gradient can be optimized based on the column and system.
- Flow Rate: 1.0 mL/min.
- Detector: UV-Vis or Photodiode Array (PDA) detector set at the maximum absorbance wavelength for this compound (typically around 485 nm).
- Quantification: Use a standard curve prepared with a pure this compound standard to quantify the concentration in the sample.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this document.
Caption: Biosynthesis pathway of this compound in Rhodotorula.
Caption: Experimental workflow for this compound production.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. graphviz.org [graphviz.org]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthetic Pathway of Carotenoids in Rhodotorula and Strategies for Enhanced Their Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of Torularhodin, this compound, and β-Carotene by Rhodotorula Yeasts | Springer Nature Experiments [experiments.springernature.com]
- 7. Metabolic Engineering of the Carotenoid Biosynthetic Pathway in the Yeast Xanthophyllomyces dendrorhous (Phaffia rhodozyma) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Carotenoid Biosynthesis: Genome-Wide Profiling, Pathway Identification in Rhodotorula glutinis X-20, and High-Level Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sketchviz.com [sketchviz.com]
Application Notes and Protocols for Inducing Torulene Synthesis in Rhodotorula glutinis
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to inducing and optimizing the synthesis of torulene, a carotenoid pigment with significant antioxidant and potential therapeutic properties, in the red yeast Rhodotorula glutinis. Detailed protocols for cultivation, stress induction, and analysis are presented, along with a summary of expected yields under various conditions.
Introduction
Rhodotorula glutinis, a pigmented oleaginous yeast, is a promising microbial cell factory for the production of various valuable compounds, including lipids and carotenoids.[1][2] Among the carotenoids synthesized by this yeast are β-carotene, γ-carotene, this compound, and torularhodin.[1][3] this compound, in particular, has garnered interest due to its potent antioxidant activity, pro-vitamin A properties, and potential as a natural colorant in the food and cosmetic industries.[1][4]
The biosynthesis of this compound in R. glutinis is intricately linked to the central carbon metabolism and can be significantly influenced by environmental and nutritional factors.[3] Understanding and manipulating these factors are key to enhancing this compound production for research and industrial applications. This guide outlines established methods to induce and enhance this compound synthesis through nutrient management and the application of specific stress factors.
Signaling Pathways and Biosynthesis
The production of this compound in Rhodotorula glutinis is a multi-step enzymatic process originating from the mevalonate (MVA) pathway, which synthesizes the basic five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are sequentially condensed to form geranylgeranyl pyrophosphate (GGPP). The carotenoid biosynthesis pathway then proceeds as illustrated below.
Caption: Carotenoid biosynthesis pathway in Rhodotorula glutinis leading to this compound.
Experimental Workflow
A typical workflow for inducing and analyzing this compound synthesis in R. glutinis involves several key stages, from initial cultivation to final quantification.
Caption: General experimental workflow for this compound production and analysis.
Data Presentation: Factors Influencing this compound Synthesis
The following table summarizes quantitative data on the impact of various inducers on this compound and total carotenoid production in Rhodotorula glutinis.
| Inducing Factor | Strain | Key Parameters | Biomass (g/L) | Total Carotenoids | This compound Content | Reference |
| Nutrient Ratio | R. glutinis | C/N ratio 146, C/S ratio 120, Ammonium sulfate | - | 0.947 mg/L (89.04 µg/g) | 62% of total carotenoids | [1][5] |
| Metal Stress | R. glutinis | 0.7 mM Al₂(SO₄)₃ | - | 2.2 mg/L (212.9 µg/g) | 2.16 mg/L (98% of total) | [1][5][6] |
| Oxidative Stress | R. glutinis | Hydrogen peroxide | - | - | Stimulated biosynthesis (up to 76.8% of total) | [7] |
| Osmotic Stress | R. glutinis ZHK | 0.75 M NaCl | - | 5.41 mg/L | Increased proportion | [6] |
| Temperature | R. glutinis | 25°C | - | 1.9 mg/L (861 µg/g) | - | [8] |
| Carbon Source | R. glutinis var. glutinis | Sucrose | - | - | Higher content with peptone as N source | [8] |
| Light | R. glutinis | White light irradiation | - | Increased torularhodin | To selectively induce this compound, low pH and high temperature with illumination are suggested. | [6][9] |
Experimental Protocols
Protocol 1: Cultivation of Rhodotorula glutinis
This protocol describes the standard cultivation of R. glutinis for carotenoid production.
Materials:
-
Rhodotorula glutinis strain (e.g., AS 2.703)
-
Yeast Extract-Malt Extract (YME) medium or other suitable growth medium
-
Production medium (see below)
-
Sterile baffled flasks
-
Incubator shaker
Procedure:
-
Pre-culture: Inoculate a single colony of R. glutinis into 50 mL of YME medium in a 250 mL flask. Incubate at 25-30°C with shaking at 150-200 rpm for 48 hours.
-
Inoculation: Transfer the pre-culture to the production medium at a 1-5% (v/v) inoculation size.
-
Production Medium Example (for high C/N ratio):
-
Glucose: 60 g/L
-
Ammonium sulfate: As required to achieve the desired C/N ratio
-
KH₂PO₄: 1.0 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
Yeast extract: 1.0 g/L
-
-
Cultivation: Incubate the production culture at 25°C with shaking at 180 rpm for 5-7 days.[4][8]
Protocol 2: Induction of this compound Synthesis via Stress
This protocol details methods to apply specific stress factors to the R. glutinis culture to enhance this compound production. Stressors should be applied during the stationary phase of growth for optimal results.
A. Metal Stress Induction:
-
Prepare a sterile stock solution of aluminum sulfate (Al₂(SO₄)₃).
-
After 3-4 days of cultivation (early stationary phase), add the aluminum sulfate stock solution to the culture to a final concentration of 0.7 mM.[1][5]
-
Continue incubation for another 2-3 days.
B. Oxidative Stress Induction:
-
Prepare a sterile stock solution of hydrogen peroxide (H₂O₂).
-
During the stationary phase, add H₂O₂ to the culture. The optimal concentration may need to be determined empirically for the specific strain but can be in the range of 1-5 mM.
-
Continue incubation for a further 24-48 hours.
C. Osmotic Stress Induction:
-
Prepare a sterile stock solution of sodium chloride (NaCl).
-
Introduce NaCl to the culture medium to a final concentration of 0.5 M to 0.75 M.[6]
-
Continue the incubation, monitoring cell growth and pigment production.
Protocol 3: Extraction and Quantification of this compound
This protocol describes the extraction of carotenoids from yeast cells and their subsequent quantification.
Materials:
-
Harvested R. glutinis cell pellet
-
Acetone, hexane, or a mixture of hexane/acetone
-
Glass beads or homogenizer for cell disruption
-
Centrifuge
-
Spectrophotometer
-
HPLC system (for detailed analysis)
Procedure:
-
Cell Disruption: Efficiently disrupt the rigid yeast cell wall to release intracellular carotenoids. This can be achieved by:
-
Acid Treatment: A potential method, but may cause carotenoid degradation.[4]
-
Mechanical Disruption: Using glass beads and vortexing or a bead mill homogenizer.
-
Enzymatic Lysis: Using cell wall-degrading enzymes.
-
-
Solvent Extraction:
-
Add a suitable organic solvent (e.g., acetone) to the disrupted cell pellet.
-
Vortex or agitate until the pellet becomes colorless.
-
Centrifuge to separate the solvent extract from the cell debris.
-
Repeat the extraction process until the cell pellet is devoid of color.
-
-
Phase Separation (if using a mixture): If a hexane/acetone mixture is used, a biphasic system can be employed for extraction.[4]
-
Quantification:
-
Spectrophotometry: Measure the absorbance of the carotenoid extract at 485 nm for this compound.[10][11] Total carotenoids can be estimated using the extinction coefficient for this compound in the specific solvent.
-
HPLC Analysis: For accurate quantification and identification of individual carotenoids, High-Performance Liquid Chromatography (HPLC) is the preferred method. A C18 column is typically used with a mobile phase gradient of solvents like acetone and methanol.[1]
-
Conclusion
The synthesis of this compound in Rhodotorula glutinis can be effectively induced and enhanced through the strategic manipulation of cultivation conditions. High carbon-to-nitrogen ratios, coupled with the application of specific stressors such as aluminum sulfate and oxidative agents, have been shown to significantly increase this compound yields. The protocols and data presented in this guide provide a solid foundation for researchers to optimize this compound production for various applications, from fundamental research to the development of novel therapeutic agents and natural products. Further strain improvement through mutagenesis and metabolic engineering holds the potential to further elevate the productivity of this versatile yeast.
References
- 1. mdpi.com [mdpi.com]
- 2. Rhodotorula glutinis—potential source of lipids, carotenoids, and enzymes for use in industries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effect of exogenous stress factors on the biosynthesis of carotenoids and lipids by Rhodotorula yeast strains in media containing agro-industrial waste - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isolation, Identification and Screening of Carotenoid-Producing Strains of <i>Rhodotorula glutinis</i> [file.scirp.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Torulene as a Natural Food Colorant
Abstract: Torulene is a natural carotenoid pigment produced by various microorganisms, notably red yeasts of the Rhodotorula genus.[1][2] Characterized by its vibrant yellow-orange to rosy-red hue, this compound presents a promising alternative to synthetic food colorants.[1] Its appeal in the food industry is enhanced by its potent antioxidant properties, which are attributed to a conjugated system of thirteen double bonds, making it a more effective antioxidant than β-carotene.[2][3] These application notes provide a comprehensive overview of this compound's properties, production, extraction, and stability, along with detailed protocols for its use as a natural food colorant, intended for researchers, scientists, and professionals in food and drug development.
Physicochemical Properties and Characteristics
This compound (3′,4′-didehydro-β,ψ-carotene) is a C40 tetraterpenoid hydrocarbon.[4] It possesses one β-ionone ring and a long polyene chain, which is responsible for its color and biological activity.[5][6] Unlike more polar carotenoids, this compound is a non-polar compound, soluble in oils and non-polar organic solvents like hexane and chloroform.[2][5]
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source(s) |
| Chemical Formula | C₄₀H₅₄ | [2] |
| Molecular Weight | 534.85 g/mol | [7] |
| Appearance | Yellow-orange to rosy-red pigment | [1] |
| Solubility | Soluble in ethanol, ethers, chloroform, benzene, and oils | [2] |
| Key Structural Features | One β-ionone ring, 13 conjugated double bonds | [2][3] |
| Maximum Absorption (λmax) | 460, 484, 518 nm (in petroleum ether) | [7] |
| 494 nm (in acetone) | [8] | |
| 514 nm (in chloroform) | [8] | |
| Primary Producers | Red yeasts (Rhodotorula, Sporobolomyces) and some fungi | [1][9][10] |
Application Notes
Production and Sourcing
This compound is primarily produced biotechnologically using red yeast species, with Rhodotorula glutinis and Rhodotorula mucilaginosa being among the most studied producers.[1][5] The production is intracellular and can be influenced by various fermentation parameters.[2][5]
-
Culture Conditions: Optimal production is often achieved under specific stress conditions. For instance, high carbon-to-nitrogen (C/N) ratios and the presence of certain metal ions like Al₂(SO₄)₃ can significantly enhance this compound yield.[2][11] Temperature also plays a crucial role; higher temperatures (e.g., 35°C) tend to favor the production of this compound and its derivative, torularhodin, over β-carotene.[7]
-
Strain Improvement: The low production rate in wild-type strains can be a limitation for industrial application.[11][12] Strategies such as mutagenesis (e.g., using UV-B radiation) have been employed to develop hyperpigmented mutant strains with enhanced yields.[12][13]
Stability and Formulation Considerations
The stability of this compound is a critical factor for its application as a food colorant. Like many carotenoids, it is susceptible to degradation by light, heat, and oxidation.
-
Light Sensitivity: this compound is unstable when exposed to light, particularly outdoor sunlight and UV radiation.[14] It should be stored in dark conditions to prevent degradation.[14]
-
Thermal Stability: The pigment is sensitive to heat, with degradation observed at temperatures above 40°C.[14] This suggests that it is best suited for applications that do not involve high-heat processing or for incorporation after the heating stage.
-
pH and Oxidative Stability: this compound is unstable in acidic conditions.[14] Oxidizing agents, such as hydrogen peroxide, can also cause it to degrade.[14] Conversely, the presence of reducing agents and antioxidants, like ascorbic acid (Vitamin C) or BHT, can have a protective effect and improve its stability.[14][15] Encapsulation or formulation within a yeast cell matrix can significantly enhance stability compared to the purified pigment.[15]
Bioactivity and Health Benefits
Beyond its coloring properties, this compound is a potent antioxidant, with studies suggesting its activity is greater than that of β-carotene due to its higher number of conjugated double bonds.[3][16] This antioxidant capacity allows it to protect cells from oxidative stress.[1]
-
Pro-vitamin A Activity: this compound's structure includes a β-ionone ring, making it a potential precursor to vitamin A.[3][11]
-
Other Potential Benefits: Preliminary studies indicate that this compound may also act as an immune system modulator and exhibit anti-cancer properties, particularly against prostate cancer cells.[1][9]
Experimental Protocols
The overall workflow for obtaining and analyzing this compound for food applications involves several key stages: yeast cultivation, extraction of the pigment, purification, and quantification.
Caption: General workflow for this compound production and analysis.
Protocol for this compound Production in Rhodotorula sp.
This protocol is a general guideline for cultivating red yeast to produce this compound. Optimization of media components and culture conditions is recommended for specific strains.
-
Inoculum Preparation:
-
Fermentation:
-
Transfer the inoculum to a lab-scale bioreactor containing a production medium. A high C/N ratio medium is often used to induce carotenogenesis.
-
Control fermentation parameters such as temperature (20-30°C), pH (6.0-7.0), and dissolved oxygen.[19]
-
Continue fermentation for 72-120 hours, monitoring cell growth and pigment production.[19][20]
-
-
Biomass Harvesting:
-
Harvest the yeast cells by centrifugation at 8000 rpm.[20]
-
Wash the cell pellet with distilled water to remove residual medium components.
-
The resulting wet biomass can be used directly for extraction or freeze-dried for storage.
-
Protocol for this compound Extraction
This compound is an intracellular, non-polar pigment. Extraction requires cell disruption (though sometimes omitted) followed by the use of organic solvents or supercritical fluids.[5][6]
Method A: Solvent Extraction
-
Cell Disruption: Resuspend the yeast pellet in a suitable buffer. Disrupt the cells using methods such as bead beating, high-pressure homogenization, or thermal-acid treatment.[8]
-
Extraction:
-
Add a mixture of non-polar solvents, such as acetone/hexane or methanol/acetone/hexane, to the lysed biomass.[6][18]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Incubate, potentially with gentle heating (e.g., 55°C for 1 hour), to facilitate extraction.[21]
-
Centrifuge at 3,000-5,000 x g for 10 minutes to separate the solvent phase from the cell debris.[21]
-
Collect the pigmented supernatant. Repeat the extraction process on the pellet until it becomes colorless.[21]
-
Pool the supernatants, which contain the crude carotenoid extract.
-
Method B: Supercritical Fluid Extraction (SFE)
This method is a green alternative that avoids large volumes of organic solvents. It is particularly effective for extracting non-polar carotenoids like this compound.
-
Preparation: Use dried, lysed yeast biomass for optimal efficiency.
-
SFE Parameters:
-
Extraction: The CO₂SC will selectively extract apolar carotenoids, including this compound, β-carotene, and γ-carotene, leaving more polar compounds like torularhodin behind in the biomass.[17][18]
-
Collection: The extracted this compound is recovered as the CO₂ is depressurized.
Protocol for this compound Purification and Quantification
Purification (via Column Chromatography)
-
Concentrate the crude extract under a stream of nitrogen.
-
Load the concentrated extract onto a silica gel column.
-
Elute non-polar carotenoids (β-carotene, γ-carotene, this compound) using a non-polar mobile phase (e.g., n-hexane).
-
For finer separation, a silica cartridge can be used, eluting with a solvent system like methanol/acetone/hexane (2:2:1, v/v/v) to separate this compound from other carotenoids based on slight polarity differences.[8]
Quantification Method A: UV-Vis Spectrophotometry
This method is simple and rapid for estimating total carotenoid content or quantifying a purified sample.[20]
-
Dissolve the purified this compound extract in a suitable solvent (e.g., chloroform, petroleum ether).
-
Measure the absorbance at its maximum absorption wavelength (λmax ≈ 514 nm in chloroform, 484 nm in petroleum ether).[8]
-
Calculate the concentration using the Beer-Lambert law (A = εbc) with the appropriate extinction coefficient. The specific absorption coefficient (E 1% 1cm) for torularhodin in chloroform has been determined as 3342, and similar determination would be needed for pure this compound for precise quantification.[8]
Quantification Method B: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for accurate identification and quantification of this compound within a mixed carotenoid extract.[8][22]
-
Sample Preparation: Dissolve the extract in the mobile phase and filter through a 0.45 µm filter.[8]
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient of (A) acetonitrile/water (9:1, v/v) and (B) ethyl acetate is commonly used.[8]
-
Detection: Use a photodiode array (PDA) or DAD detector set to the maximum absorption wavelength of this compound (approx. 486 nm).[8]
-
-
Analysis: Identify this compound by comparing its retention time and spectral profile to a pure standard. Quantify using a calibration curve prepared from the standard.[8][22]
Data Summary
Table 2: this compound and Total Carotenoid Production by Selected Red Yeasts
| Microorganism | Carbon Source | Conditions | Total Carotenoids | This compound Content | Source(s) |
| Rhodotorula glutinis | Concentrated Grape Must | - | 915.4 µg/g dw | 85.1 µg/g dw (~9.3%) | [7] |
| Rhodotorula glutinis | Glucose Syrup | - | 240.0 µg/g dw | 25.9 µg/g dw (~10.8%) | [7] |
| Rhodotorula glutinis | Glucose + Peptone | C/N Ratio 70 | - | ~57.3% of total carotenoids | [11] |
| Rhodotorula glutinis | Glucose + (NH₄)₂SO₄ | + 0.7 mM Al₂(SO₄)₃ | 2.2 mg/L | 2.16 mg/L (~98%) | [2][11] |
| Rhodotorula mucilaginosa | Olive Mill Waste Water | - | 7.3 mg/L | Majority was this compound and torularhodin | [2] |
| Rhodotorula toruloides | Vegetable Market Waste | - | 62 mg/L (as β-carotene) | - | [2] |
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound in yeasts starts from the central isoprenoid pathway, leading to the C40 carotenoid backbone.
Caption: Simplified biosynthesis pathway of this compound in yeasts.[23][24]
Factors Affecting this compound Stability
Several environmental factors can lead to the degradation of this compound, while certain additives can offer protection.
Caption: Factors influencing the stability of this compound as a food colorant.[14]
Safety and Regulatory Status
While carotenoids from Rhodotorula species are being explored for food and feed, the regulatory status of purified this compound as a food additive is not as established as that of β-carotene or astaxanthin. The primary producers, yeasts like Rhodotorula, do not currently have GRAS (Generally Recognized as Safe) status, which is a hurdle for commercialization.[9] Further toxicological studies are required to establish a safe dose and gain regulatory approval for direct use in human food products.[9] However, using the whole, inactivated yeast biomass rich in this compound as a feed additive is a more immediate application.[9][15]
References
- 1. This compound: A Natural Antioxidant for Food and Cosmetic Innovation – Letoon Holding Ltd [letoonholding.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. This compound and torularhodin: “new” fungal carotenoids for industry? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound and torularhodin: "new" fungal carotenoids for industry? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Production of Torularhodin, this compound, and β-Carotene by Rhodotorula Yeasts | Springer Nature Experiments [experiments.springernature.com]
- 13. Production of torularhodin, this compound, and β-carotene by Rhodotorula yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stability of beta-carotene in spray dried preparation of Rhodotorula glutinis mutant 32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. iris.enea.it [iris.enea.it]
- 18. A New Method for Selective Extraction of Torularhodin from Red Yeast Using CO2-SFE Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization of Carotenoids Production from Rhodotorula sp. Strain ATL72 for Enhancing Its Biotechnological Applications [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Torulene in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Torulene, a carotenoid pigment produced by red yeasts of the Rhodotorula genus, presents a promising bioactive ingredient for cosmetic formulations.[1][2] Its characteristic red hue, coupled with potent antioxidant and potential anti-inflammatory properties, positions it as a valuable component for anti-aging, photoprotective, and skin-soothing applications.[2][3] As a polyunsaturated, fat-soluble tetraterpene, this compound's molecular structure, featuring a long chain of conjugated double bonds, is responsible for its color and biological activities.[2] This document provides detailed application notes and experimental protocols for researchers and formulation scientists interested in exploring the use of this compound in cosmetic and dermatological products. While extensive research on common carotenoids like β-carotene and lycopene exists, this compound remains a relatively less-studied molecule, necessitating further investigation to fully elucidate its efficacy and mechanisms of action in skin care.[2][3]
Physicochemical Properties and Formulation Considerations
This compound is a lipophilic molecule, a characteristic that dictates its formulation into cosmetic vehicles.[2] Effective delivery into the skin requires its incorporation into the oil phase of emulsions or solubilization in appropriate lipid-based carriers. Technologies similar to those used for other carotenoids, such as oil-in-water emulsions and dispersible powders, are applicable to this compound.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Reference |
| Molecular Formula | C40H54 | [2] |
| Appearance | Red pigment | [2] |
| Solubility | Fat-soluble; Soluble in non-polar solvents like hexane and hexane-acetone mixtures. | [2][3] |
| Key Structural Feature | Long polyene chain with 13 conjugated double bonds | [2] |
| Production Source | Primarily from red yeasts such as Rhodotorula glutinis and Sporobolomyces ruberrimus. | [2] |
Postulated Benefits in Cosmetic Formulations
The potential benefits of this compound in cosmetic applications are primarily attributed to its antioxidant and anti-inflammatory properties.
Antioxidant Effects
This compound's extended system of conjugated double bonds allows it to effectively quench singlet oxygen and scavenge free radicals, thus protecting skin cells from oxidative damage induced by environmental stressors like UV radiation.[2][3] Oxidative stress is a key contributor to premature skin aging, manifesting as wrinkles, fine lines, and loss of elasticity.
Anti-inflammatory Properties
Chronic inflammation is implicated in various skin conditions and the aging process. While direct evidence for this compound's anti-inflammatory effects on skin cells is limited, its structural similarity to other carotenoids with known anti-inflammatory activity suggests its potential to modulate inflammatory pathways.[2]
Pro-vitamin A Activity
This compound possesses pro-vitamin A activity, meaning it can be converted to vitamin A (retinol) in the body.[2] Retinoids are well-established in dermatology for their ability to regulate cell turnover, stimulate collagen production, and improve the appearance of aged and photo-damaged skin.
Experimental Protocols
The following protocols provide a framework for incorporating this compound into cosmetic formulations and evaluating its efficacy and stability.
Protocol 1: Preparation of a this compound-Enriched O/W Cream Base
This protocol outlines the preparation of a basic oil-in-water (O/W) cream suitable for incorporating this compound.
Materials:
-
Oil Phase:
-
Cetearyl Alcohol (and) Ceteareth-20 (Emulsifier)
-
Glyceryl Stearate (Emulsifier/Thickener)
-
Caprylic/Capric Triglyceride (Emollient)
-
This compound extract (dissolved in a suitable carrier oil like jojoba or sunflower oil)
-
-
Water Phase:
-
Deionized Water
-
Glycerin (Humectant)
-
Xanthan Gum (Thickener)
-
-
Preservative:
-
Phenoxyethanol (and) Ethylhexylglycerin
-
Procedure:
-
Preparation of the Oil Phase: In a heat-resistant beaker, combine the cetearyl alcohol/ceteareth-20, glyceryl stearate, and caprylic/capric triglyceride. Heat to 75°C with gentle stirring until all components are melted and uniform.
-
Addition of this compound: Once the oil phase is uniform, add the this compound extract (pre-dissolved in a carrier oil) and maintain the temperature at 75°C, stirring until fully dispersed.
-
Preparation of the Water Phase: In a separate heat-resistant beaker, disperse the xanthan gum in glycerin to form a slurry. Add the deionized water and heat to 75°C with constant stirring until the xanthan gum is fully hydrated and the solution is clear.
-
Emulsification: Slowly add the water phase to the oil phase while homogenizing at high speed for 3-5 minutes.
-
Cooling: Continue stirring at a moderate speed and allow the emulsion to cool.
-
Addition of Preservative: When the temperature of the emulsion is below 40°C, add the preservative and mix until uniform.
-
Final Adjustment: Adjust the pH to the desired range (typically 5.0-6.0 for skin compatibility) if necessary.
Protocol 2: Stability Testing of this compound-Enriched Cream
This protocol describes methods to assess the physical and chemical stability of the prepared this compound cream.
Methods:
-
Accelerated Stability Testing:
-
Temperature Variation: Store samples of the cream at different temperatures: 4°C (refrigerator), 25°C (room temperature), and 40°C (incubator) for a period of 1, 2, and 3 months.
-
Freeze-Thaw Cycling: Subject samples to alternating cycles of freezing (-10°C for 24 hours) and thawing (25°C for 24 hours) for at least three cycles.
-
Centrifugation Test: Centrifuge a sample of the cream at 3000 rpm for 30 minutes to assess its resistance to phase separation.
-
-
Photostability Testing:
-
Expose a thin layer of the cream in a transparent container to a controlled source of UV radiation (simulating sun exposure) for a defined period.
-
A control sample should be kept in the dark at the same temperature.
-
Analyze the this compound content in both samples before and after exposure using a suitable analytical method (e.g., HPLC or spectrophotometry) to determine the extent of degradation.
-
-
Evaluation Parameters: At each time point, evaluate the samples for changes in:
-
Physical properties: Color, odor, pH, viscosity, and signs of phase separation (creaming, coalescence).
-
Chemical properties: Quantification of this compound content to assess degradation.
-
Protocol 3: In Vitro Antioxidant Activity Assessment (DPPH Assay)
This protocol measures the free radical scavenging activity of this compound.
Materials:
-
This compound extract
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare serial dilutions of the this compound stock solution and the ascorbic acid standard.
-
In a 96-well plate, add a defined volume of each dilution to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals).
Protocol 4: Assessment of Anti-Inflammatory Effects in Keratinocytes
This protocol provides a method to evaluate the potential of this compound to inhibit the production of pro-inflammatory markers in human keratinocytes.
Cell Culture:
-
Human epidermal keratinocytes (e.g., HaCaT cell line) are cultured in appropriate media.
Procedure:
-
Seed the keratinocytes in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (solubilized in a non-toxic vehicle like DMSO) for 1-2 hours.
-
Induce an inflammatory response by adding an inflammatory stimulus, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) or other inflammatory mediators (e.g., prostaglandin E2 via COX-2 activity) in the supernatant using ELISA kits.
-
Calculate the percentage inhibition of the inflammatory markers by this compound compared to the stimulated, untreated control.
Signaling Pathways and Visualization
This compound, as a potent antioxidant, is hypothesized to exert its effects on skin cells through the modulation of key signaling pathways involved in oxidative stress and inflammation.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response in cells. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant enzymes. It is plausible that this compound could activate this protective pathway.
References
Torulene: A Promising Microbial Precursor for Vitamin A Synthesis
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Vitamin A deficiency remains a significant global health issue. While β-carotene is the most well-known provitamin A carotenoid, there is growing interest in alternative, microbially-derived precursors. Torulene (3',4'-didehydro-β,γ-carotene), a red carotenoid pigment produced by various yeasts, particularly of the Rhodotorula and Sporobolomyces genera, presents a compelling case for investigation as a viable precursor for Vitamin A synthesis.[1] Its structural similarity to β-carotene, specifically the presence of an unsubstituted β-ionone ring, allows it to be a substrate for the key enzyme in Vitamin A production, β-carotene 15,15'-monooxygenase (BCMO1).[2] This document provides detailed application notes and experimental protocols for researchers and professionals in drug development interested in exploring the potential of this compound as a precursor for Vitamin A.
Biochemical Pathway: Conversion of this compound to Retinal
The enzymatic conversion of this compound to retinal is the foundational step for its Vitamin A activity. This process is catalyzed by the enzyme β-carotene 15,15'-monooxygenase (BCMO1), which is primarily located in the intestinal mucosa but also found in other tissues like the liver.[2] The enzyme cleaves the central 15,15'-double bond of the this compound molecule, yielding one molecule of retinal (vitamin A aldehyde) and one molecule of 3,4-didehydro-γ-carotene-15'-al. The retinal can then be further metabolized to retinol (Vitamin A) and retinoic acid, the active forms of Vitamin A in the body.
Data Presentation: Comparative Analysis of BCMO1 Substrates
While direct kinetic data for this compound with BCMO1 is not extensively published, data from studies on human recombinant BCMO1 with other provitamin A carotenoids provide a valuable framework for understanding its potential efficiency. The following table summarizes the kinetic parameters for the cleavage of various carotenoids by human BCMO1.[3][4]
| Substrate | Vmax (nmol retinal/mg protein/h) | Km (µM) | Catalytic Efficiency (kcat/Km) (M⁻¹min⁻¹) |
| β-Carotene | 197.2 | 17.2 | 6098 |
| α-Carotene | Lower than β-carotene | - | Lower than β-carotene |
| β-Cryptoxanthin | Lower than β-carotene | - | Lower than β-carotene |
| Lycopene | - | - | Similar to β-carotene |
Note: The catalytic efficiency for α-carotene and β-cryptoxanthin is reported to be lower than that of β-carotene.[3] Lycopene, despite lacking a β-ionone ring, is surprisingly cleaved with a catalytic efficiency similar to β-carotene.[3] Given that this compound possesses one β-ionone ring, it is hypothesized that its conversion efficiency would be significant, though potentially lower than that of β-carotene which possesses two such rings. Further research is warranted to precisely determine the kinetic parameters of BCMO1 for this compound.
The Vitamin A activity of carotenoids is often expressed as Retinol Activity Equivalents (RAE). The established RAE ratios for dietary carotenoids are:
| Carotenoid | Retinol Activity Equivalent (RAE) Ratio |
| β-Carotene | 12 µg to 1 µg of retinol |
| Other Provitamin A Carotenoids | 24 µg to 1 µg of retinol |
Based on its structure, this compound would likely fall under the category of "other provitamin A carotenoids," suggesting a potential RAE ratio of 24:1.[5][6] However, experimental validation is necessary to confirm this.
Experimental Protocols
Extraction and Purification of this compound from Rhodotorula Yeast
This protocol outlines a common method for the extraction and purification of this compound from yeast biomass.
Workflow Diagram:
Methodology:
-
Cell Culture and Harvest: Cultivate a this compound-producing strain of Rhodotorula (e.g., R. glutinis) in an appropriate growth medium. Harvest the yeast cells by centrifugation.
-
Cell Disruption: Resuspend the cell pellet in a suitable buffer. Disrupt the cells using mechanical methods such as bead beating, sonication, or high-pressure homogenization to release the intracellular carotenoids.
-
Solvent Extraction: Extract the carotenoids from the disrupted cell lysate using a mixture of acetone and methanol (e.g., 7:3 v/v). Repeat the extraction until the cell debris is colorless.
-
Liquid-Liquid Partitioning: Combine the solvent extracts and partition with an equal volume of hexane and a 10% aqueous sodium chloride solution. The carotenoids will partition into the upper hexane layer.
-
Saponification (Optional): To remove contaminating lipids, the hexane extract can be saponified by adding an equal volume of 10% (w/v) potassium hydroxide in methanol and incubating at room temperature in the dark for 4-6 hours. After saponification, wash the hexane layer with water until neutral.
-
Column Chromatography: Concentrate the hexane extract under reduced pressure. Purify this compound using column chromatography on silica gel or alumina. Elute with a gradient of hexane and acetone (e.g., starting with 100% hexane and gradually increasing the acetone concentration). Collect the red-colored fractions corresponding to this compound.
-
Purity Assessment: Assess the purity of the collected fractions by UV-Vis spectrophotometry and HPLC.
In Vitro Assay for BCMO1-mediated Conversion of this compound to Retinal
This protocol describes an in vitro assay to determine the enzymatic conversion of this compound to retinal using a BCMO1 enzyme source.
Methodology:
-
Enzyme Preparation: Prepare a crude enzyme extract containing BCMO1 from a suitable source, such as the small intestine mucosa of rabbits or rats, or use a commercially available recombinant BCMO1.[7]
-
Substrate Preparation: Prepare a stock solution of purified this compound in a suitable organic solvent (e.g., tetrahydrofuran with an antioxidant like butylated hydroxytoluene).
-
Reaction Mixture: In a microcentrifuge tube, combine the following components:
-
Phosphate buffer (pH 7.4)
-
BCMO1 enzyme preparation
-
This compound substrate solution (added last to initiate the reaction)
-
Cofactors (e.g., ferrous sulfate)
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) in a shaking water bath, protected from light.
-
Reaction Termination: Stop the reaction by adding an equal volume of a quenching solution, such as ethanol or acetonitrile, containing an internal standard (e.g., retinyl acetate).
-
Extraction of Products: Extract the retinal and any remaining this compound from the reaction mixture by adding hexane, vortexing, and centrifuging to separate the phases. Collect the upper hexane layer.
-
Analysis by HPLC: Analyze the hexane extract by reverse-phase HPLC with UV detection to separate and quantify the amounts of this compound and retinal.
HPLC Analysis of this compound and Retinal
This protocol provides a general method for the separation and quantification of this compound and retinal by HPLC.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Importance of β,β-carotene 15,15'-monooxygenase 1 (BCMO1) and β,β-carotene 9',10'-dioxygenase 2 (BCDO2) in nutrition and health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate specificity of purified recombinant human β-carotene 15,15'-oxygenase (BCO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oxfordreference.com [oxfordreference.com]
- 6. Vitamin A and Carotenoids - Health Professional Fact Sheet [ods.od.nih.gov]
- 7. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Torulene Yield in Yeast Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to diagnosing and resolving issues related to low torulene yield in yeast fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it produced in yeast?
This compound is a natural red carotenoid pigment belonging to the tetraterpenoid group.[1] In yeast, particularly species of the genera Rhodotorula and Sporobolomyces, this compound is synthesized as a secondary metabolite.[1] Its production is often associated with the yeast's response to environmental stress, where it may play a protective role as an antioxidant.[2]
Q2: Which yeast species are the most common producers of this compound?
The most prominent producers of this compound include yeasts from the Rhodotorula and Sporobolomyces genera.[1] Species such as Rhodotorula mucilaginosa, Rhodotorula glutinis, and Rhodotorula rubra are frequently cited for their ability to produce significant amounts of this compound and other carotenoids.[1][3]
Q3: What are the main factors that influence this compound yield during fermentation?
This compound production is a complex process influenced by a multitude of factors. These can be broadly categorized as:
-
Culture Conditions: Temperature, pH, aeration, and light exposure.[4][5]
-
Medium Composition: Carbon and nitrogen sources, the carbon-to-nitrogen (C/N) ratio, and the presence of mineral salts and chemical supplements.[4][6]
-
Genetic Factors: The genetic makeup of the yeast strain, including the expression levels of key enzymes in the carotenoid biosynthetic pathway.[7][8]
Q4: Is low this compound yield always a result of a single issue?
Not necessarily. Often, low this compound yield is a result of a combination of suboptimal factors. A systematic approach to troubleshooting, considering all potential contributing factors, is crucial for identifying the root cause and implementing effective solutions.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to low this compound yield.
Problem 1: Suboptimal Culture Conditions
Low this compound yield can often be traced back to culture conditions that are not optimized for your specific yeast strain.
Q: How do I know if my culture conditions are suboptimal? A: Review your current fermentation parameters and compare them with the optimal ranges reported in the literature for your yeast species. Key parameters to check include temperature, pH, and aeration.
Troubleshooting Steps:
-
Verify Temperature: The optimal temperature for carotenoid production in many Rhodotorula species is between 25°C and 30°C.[3][6] Temperatures outside this range can negatively impact enzyme activity and, consequently, this compound synthesis.[5]
-
Check pH of the Medium: The ideal pH for carotenoid production can vary but is often in the slightly acidic range of 5.5 to 6.7.[4][9] Monitor and adjust the pH of your culture medium as needed.
-
Ensure Adequate Aeration: Carotenogenesis is an aerobic process, and sufficient oxygen supply is critical.[3] Inadequate aeration can limit cell growth and pigment production.[4] Increasing the agitation speed or the air flow rate in the bioreactor can improve oxygen transfer.
Problem 2: Inappropriate Medium Composition
The composition of the fermentation medium plays a pivotal role in directing metabolic flux towards this compound biosynthesis.
Q: My culture conditions seem correct, but the yield is still low. Could the medium be the problem? A: Yes, an imbalanced or nutrient-deficient medium is a common cause of low carotenoid production. The carbon and nitrogen sources, and their ratio, are particularly important.
Troubleshooting Steps:
-
Evaluate Carbon Source: Different yeasts have varying preferences for carbon sources. Glucose, fructose, and sucrose are commonly used.[4] The type of carbon source can influence the carotenoid profile.[10]
-
Assess Nitrogen Source: The choice of nitrogen source can impact both biomass and carotenoid production. Ammonium sulphate has been shown to be effective for carotenoid production in Rhodotorula glutinis.[6]
-
Optimize Carbon-to-Nitrogen (C/N) Ratio: A high C/N ratio, often associated with nitrogen limitation, is generally favorable for carotenoid and lipid biosynthesis.[4] However, an excessively high ratio can divert acetyl-CoA towards fatty acid synthesis at the expense of the mevalonate pathway, which is the precursor for carotenoids.[4] A C/N ratio around 5 was found to be optimal for Rhodotorula glutinis var. glutinis.[6]
-
Consider Mineral Salts and Supplements: Certain metal ions can influence carotenoid production. For instance, the presence of zinc sulphate has been shown to be beneficial.[6] Conversely, the combination of zinc and manganese ions has been reported to inhibit this compound and torularhodin production.[11]
Problem 3: Metabolic Bottlenecks or Pathway Inefficiencies
Even with optimal culture conditions and medium composition, inherent limitations in the yeast's metabolic pathways can restrict this compound synthesis.
Q: I've optimized my fermentation conditions and medium, but the this compound yield hasn't improved significantly. What else could be wrong? A: Your yeast strain may have metabolic bottlenecks that limit the production of this compound precursors or the efficiency of the biosynthetic pathway itself.
Troubleshooting Steps:
-
Analyze the Carotenoid Profile: Use HPLC to analyze the carotenoid profile of your yeast extract. An accumulation of precursors like phytoene or lycopene could indicate a bottleneck at specific enzymatic steps.[12] For example, low activity of phytoene desaturase could lead to phytoene accumulation.
-
Consider Metabolic Engineering: If a specific bottleneck is identified, metabolic engineering strategies can be employed. This could involve overexpressing the gene encoding the rate-limiting enzyme.[7] For example, overexpressing the phytoene synthase gene (crtI) can impact the ratio of different carotenoids.[8]
-
Evaluate Precursor Supply: The biosynthesis of this compound begins with acetyl-CoA, which is a central metabolite. Enhancing the supply of acetyl-CoA can potentially boost the overall production of carotenoids.[13]
Problem 4: Strain Instability or Degeneration
Genetically engineered or repeatedly subcultured yeast strains can sometimes lose their high-producing characteristics.
Q: My high-yielding strain has suddenly started producing low levels of this compound. What could be the cause? A: This could be due to genetic instability, where the engineered genetic modifications are lost or silenced over time, or general strain degeneration from repeated culturing.
Troubleshooting Steps:
-
Verify Genetic Integrity: If you are using a genetically modified strain, verify the presence and expression of the integrated genes using PCR or RT-qPCR.
-
Use Fresh Cultures: Always start your fermentations from a fresh culture grown from a frozen stock. Avoid repeated subculturing, which can lead to the accumulation of mutations and a decline in productivity.
-
Monitor Plasmid Stability: If your engineered genes are on a plasmid, ensure that the selective pressure is maintained throughout the fermentation to prevent plasmid loss. However, genomic integration of the carotenogenic genes is generally more stable.[12]
Data Presentation
Table 1: Effect of Culture Conditions on Carotenoid Production in Rhodotorula sp.
| Parameter | Condition 1 | Yield (µg/L) | Condition 2 | Yield (µg/L) | Reference |
| Temperature | 28 °C | ~987 | 30 °C | Max production | [4] |
| pH | 5.5 | Max production | 7.5 | Increased biomass | [4] |
| Aeration | 0.0 vvm | Lower | 2.4 vvm | Higher | [4] |
Table 2: Influence of Carbon and Nitrogen Sources on Carotenoid Production in Rhodotorula glutinis
| Nutrient | Source 1 | Predominant Carotenoid | Source 2 | Predominant Carotenoid | Reference |
| Carbon | Glucose | β-carotene, this compound | Sucrose | β-carotene, this compound | [3] |
| Nitrogen | Ammonium Sulphate | Higher this compound | Casein Hydrolysate | Higher β-carotene | [6] |
Experimental Protocols
Protocol 1: Total Carotenoid Extraction from Yeast
This protocol describes a common method for extracting total carotenoids from yeast biomass.
Materials:
-
Yeast cell pellet
-
Acetone
-
n-Hexane
-
Distilled water
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Spectrophotometer
Procedure:
-
Harvest yeast cells by centrifugation at 8000 rpm.
-
Wash the cell pellet with distilled water and re-centrifuge.
-
Resuspend the wet biomass in a known volume of acetone-water solution.
-
Vortex vigorously for 1-2 minutes to disrupt the cells.
-
Add n-hexane to the mixture and vortex again to extract the pigments into the hexane layer.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.[14]
-
Carefully collect the upper hexane layer containing the carotenoids.
-
Wash the pigmented hexane layer with distilled water to remove any residual acetone.
-
Measure the absorbance of the hexane extract at the appropriate wavelength (e.g., 450 nm for total carotenoids) using a spectrophotometer.
Protocol 2: Quantification and Identification of this compound by HPLC
This protocol outlines the analysis of carotenoid extracts using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Carotenoid extract (in a suitable solvent like acetone or methanol)
-
HPLC system with a C18 or C30 reverse-phase column
-
Mobile phase (e.g., a gradient of methanol, acetonitrile, and dichloromethane)
-
This compound standard
-
UV-Vis or Photodiode Array (PDA) detector
Procedure:
-
Filter the carotenoid extract through a 0.2 µm syringe filter.
-
Inject a known volume of the filtered extract onto the HPLC column.
-
Elute the carotenoids using a suitable mobile phase gradient.
-
Monitor the elution profile at a specific wavelength (e.g., 485 nm for this compound).
-
Identify the this compound peak by comparing its retention time and absorption spectrum with that of a pure this compound standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated from known concentrations of the this compound standard.
Visualizations
Caption: this compound Biosynthesis Pathway in Yeast.
Caption: Troubleshooting Workflow for Low this compound Yield.
Caption: Logical Decision Tree for Troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Biotechnological production of carotenoids by yeasts: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Metabolic engineering of the carotenoid biosynthetic pathway in the yeast Xanthophyllomyces dendrorhous (Phaffia rhodozyma) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Carotenoids Production from Rhodotorula sp. Strain ATL72 for Enhancing Its Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Metabolic engineering of oleaginous yeast Rhodotorula toruloides for overproduction of triacetic acid lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving Torulene Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of torulene extraction from microbial cell walls.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding this compound and the extraction process.
Q1: What is this compound and why is it important? this compound is a carotenoid pigment with a long carbon chain rich in conjugated double bonds.[1] It is produced by various microorganisms, particularly red yeasts of the Rhodotorula and Rhodosporidium genera.[2][3] Its importance lies in its potent antioxidant properties, which are considered stronger than those of lycopene and β-carotene, and its potential applications in the pharmaceutical and food industries as a natural colorant and health-promoting compound.[1][4]
Q2: What are the primary challenges in extracting this compound from yeast cells? this compound is an intracellular product, meaning it is synthesized and stored inside the yeast cell.[1] The primary challenges are:
-
The Rigid Cell Wall: Yeast, particularly species like Rhodotorula toruloides, possess a robust and complex cell wall that acts as a significant barrier to solvent penetration.[1][5][6]
-
Pigment Degradation: Carotenoids like this compound are highly unsaturated and susceptible to degradation from exposure to light, heat, oxygen, and acids during the extraction process.[7][8]
-
Co-extraction of Other Carotenoids: Yeasts produce a mixture of carotenoids (e.g., β-carotene, γ-carotene), requiring subsequent purification steps to isolate this compound.[1][9]
-
Solvent Selection: The choice of solvent is critical and depends on the polarity of the target carotenoids; no single solvent is universally optimal for all carotenoids.[10]
Q3: What is the general workflow for this compound extraction? The extraction process is a multi-step procedure that begins with cell cultivation and ends with the analysis of the purified pigment. The critical steps include harvesting the biomass, thoroughly disrupting the cell wall to allow solvent access, extracting the pigment, and purifying it from other cellular components.
Caption: General workflow for extracting this compound from yeast biomass.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during this compound extraction experiments.
Q1: My final this compound yield is low or inconsistent. What are the possible causes? Low yield is the most common issue. It can stem from inefficient cell disruption, suboptimal extraction parameters, or pigment degradation. The following decision tree can help diagnose the problem.
Caption: Troubleshooting decision tree for low this compound yield.
Q2: The color of my extract is pale, but microscopy shows good cell lysis. What is the issue? A pale extract despite effective cell disruption often points to issues with the solvent phase of the extraction.
-
Incorrect Solvent Polarity: this compound is a relatively non-polar carotene.[11] Using highly polar solvents like pure methanol or ethanol may not efficiently solubilize it. A combination of a polar solvent to penetrate the wet biomass (like acetone) followed by a non-polar solvent (like hexane) is often effective.[7][10]
-
Insufficient Solvent Volume: The solvent may be saturated. Try increasing the solvent-to-biomass ratio or performing multiple sequential extractions on the cell pellet until the pellet is colorless.[12]
-
Pigment Degradation: If the process takes too long or samples are exposed to light and heat, the this compound may have degraded, leading to a loss of color.[8][13]
Q3: How can I prevent this compound from degrading during extraction? Protecting carotenoids from degradation is crucial for achieving high yields.[7]
-
Light: Conduct all extraction steps under dim light and use amber-colored glassware or tubes wrapped in aluminum foil.[13]
-
Oxygen: Oxygen, especially when combined with light and heat, causes rapid oxidation.[14] Work quickly and consider flushing sample tubes with an inert gas like nitrogen to displace oxygen.[13][15]
-
Heat: Avoid high temperatures. Perform extractions on ice or at refrigerated temperatures. If using techniques like ultrasonication or microwave-assistance, use pulsed cycles to prevent overheating.[7][16]
-
Acids: Acids can cause isomerization and degradation of carotenoids.[8] Ensure all glassware is clean and neutralized. If the biomass itself is acidic, consider adding a neutralizing agent like calcium carbonate during extraction.[13]
Section 3: Comparative Analysis of Extraction Methods
The overall extraction efficiency is a product of two key stages: cell wall disruption and solvent extraction.
Table 1: Comparison of Common Cell Disruption Techniques
Efficient cell disruption is the most critical step for releasing intracellular contents.[17] Mechanical methods are often the most effective for the tough cell walls of yeasts and fungi.[18][19]
| Disruption Method | Principle | Advantages | Disadvantages | Best For |
| Bead Milling | Agitation with glass/zirconia beads shears cell walls.[20] | Highly effective for tough cells; scalable.[18][19] | Can generate heat; may shear target molecules if overdone. | Lab-scale to pilot-scale disruption of robust yeasts. |
| Ultrasonication (UAE) | High-frequency sound waves create cavitation bubbles that implode and rupture cells.[7] | Fast; good for small volumes; enhances extraction.[21] | Localized heating can degrade pigments; efficiency decreases with high cell density. | Small to medium-scale extractions; often combined with solvent. |
| High-Pressure Homogenization | Forcing cell suspension through a narrow valve at high pressure causes rupture.[22] | Very efficient; reproducible; scalable.[22] | High initial equipment cost; can generate significant heat. | Industrial-scale processing. |
| Enzymatic Lysis | Enzymes (e.g., glucanases, chitinases) digest components of the cell wall.[20][23] | Gentle; specific; minimizes pigment degradation. | Slow; enzymes can be expensive; may require specific buffer conditions.[19] | Pre-treatment to weaken cell walls before mechanical disruption. |
| Microwave-Assisted (MAE) | Microwaves heat the intracellular water, causing pressure buildup and cell rupture.[21][24] | Extremely fast; reduces solvent consumption.[25] | Risk of overheating and degrading pigments; requires specialized equipment. | Rapid screening and small-scale green chemistry applications. |
Table 2: Comparison of Solvent Systems for Carotenoid Extraction
The choice of solvent or solvent system is critical for maximizing yield.
| Solvent / System | Polarity | Typical Use | Efficiency & Remarks |
| Acetone | Polar | Often used as a primary solvent to dehydrate wet biomass and extract a broad range of pigments.[8] | Good for initial extraction from wet cells. Often followed by a non-polar solvent. |
| Hexane / Petroleum Ether | Non-polar | Used to extract non-polar carotenes like this compound and β-carotene.[10] | Highly effective for this compound, but inefficient with wet biomass unless pre-treated with a polar solvent. |
| Acetone:Hexane (e.g., 9:1 v/v) | Mixture | A two-step process where acetone first extracts pigments, and then hexane is used to partition the non-polar carotenoids. A mixture can also be used directly.[7] | A combination of acetone and hexane (9:1 v/v) yielded 221.88 µg/g of carotenoids from Sporobolomyces ruberrimus.[7] |
| Ethanol | Polar | A "greener" alternative to acetone or methanol for extracting xanthophylls and some carotenes.[10] | Generally less efficient for non-polar carotenes than hexane but safer for food/pharma applications. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Used for its high extraction efficiency, particularly in some optimized protocols.[4] | Can achieve high extraction efficiency but is harder to remove and may not be suitable for all applications.[4] |
Table 3: Performance of Advanced & Green Extraction Technologies
Modern techniques aim to improve efficiency while reducing time and solvent use.
| Technology | Organism/Source | Conditions | Yield / Recovery | Reference |
| Microwave-Assisted Extraction (MAE) | Citrus clementina Peels | Hexane (68%), 561 W, 7.64 min | 186.55 µg/g DM (higher than maceration or Soxhlet) | [25] |
| Microwave-Assisted Extraction (MAE) | Carrot Juice Waste | 165 W, 9.39 min, Flaxseed oil solvent | 77.48% carotenoid recovery | [26] |
| Ultrasound-Assisted Extraction (UAE) | Gac Peel | 200 W, 80 min, Ethyl acetate solvent | Higher antioxidant capacity than MAE; similar carotenoid yield but faster than conventional. | [21] |
| Supercritical CO₂ (SFE) | Rhodotorula sp. | Two-step: 1) CO₂ only for non-polar carotenes. 2) CO₂ + ethanol for torularhodin. | Achieved >95% selective recovery of different carotenoid fractions. | [11][27] |
| Pulsed Electric Field (PEF) | Tomato Peel | 5 kV/cm, 90 µs pre-treatment | 1.6-1.7 times higher recovery compared to control. | [28] |
Section 4: Detailed Experimental Protocols
Protocol 1: Mechanical Disruption (Bead Milling) & Solvent Extraction This is a robust and widely used method for achieving high disruption efficiency at the lab scale.
-
Materials & Equipment:
-
Lyophilized or wet yeast cell pellet
-
2 mL screw-cap microtubes
-
0.5 mm glass or zirconia beads[20]
-
Bead beater homogenizer (e.g., Bead Ruptor, FastPrep)
-
Refrigerated centrifuge
-
Acetone (ACS grade)
-
n-Hexane (ACS grade)
-
Amber vials
-
-
Step-by-Step Procedure:
-
Weigh 50-100 mg of lyophilized cell biomass and place it into a 2 mL screw-cap tube.
-
Add glass beads to fill approximately 1/3 of the tube volume.
-
Add 1 mL of cold acetone.
-
Secure the tubes in the bead beater and process at a high setting for 3-5 cycles of 45 seconds each. Place tubes on ice for 1 minute between cycles to prevent overheating.
-
Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the colored acetone supernatant to a clean amber tube.
-
Repeat the extraction (steps 3-6) on the remaining cell pellet with fresh acetone until the pellet and supernatant are colorless.
-
Pool all the acetone supernatants.
-
To partition the this compound, add an equal volume of n-hexane and a half volume of deionized water to the acetone extract. Mix thoroughly by vortexing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases. The upper, colored hexane layer contains the this compound.
-
Collect the upper hexane layer for downstream analysis (e.g., HPLC).
-
Protocol 2: Ultrasound-Assisted Solvent Extraction (UAE) This method integrates cell disruption and extraction into a single, efficient step.
-
Materials & Equipment:
-
Wet or dry yeast cell pellet
-
Glass centrifuge tubes (15 mL or 50 mL)
-
Ultrasonic probe or bath
-
Solvent mixture (e.g., Acetone:Hexane 9:1 v/v)[7]
-
Ice bath
-
Refrigerated centrifuge
-
-
Step-by-Step Procedure:
-
Resuspend a known amount of yeast biomass in the chosen solvent mixture in a glass tube. A solvent-to-biomass ratio of 20:1 (mL/g) is a good starting point.
-
Place the tube in an ice bath to dissipate heat.
-
If using a probe, immerse the tip into the suspension. If using a bath, place the tube in the bath.
-
Apply ultrasound in pulses (e.g., 30 seconds ON, 30 seconds OFF) for a total sonication time of 5-10 minutes.[7]
-
After sonication, centrifuge the mixture at 5,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Collect the colored supernatant.
-
Repeat the extraction on the pellet if it retains significant color.
-
Pool the supernatants for analysis.
-
Section 5: Understanding the Barrier - The Yeast Cell Wall
Effective this compound extraction requires overcoming the physical barrier of the yeast cell wall. In oleaginous yeasts like Rhodotorula toruloides, the cell wall is a complex, multi-layered structure.[5][6] Understanding its composition is key to selecting an appropriate disruption strategy.
Caption: Simplified architecture of the Rhodotorula cell wall barrier.
The cell wall of R. toruloides is composed of an outer layer rich in glycoproteins like mannoproteins and fucogalactomannans, and a rigid inner layer primarily made of glucans and chitin.[5] This structure provides physical strength and protects the cell, but also prevents solvents from easily reaching the intracellular lipid droplets where this compound is stored.[11][27] Therefore, a physical or enzymatic disruption step is mandatory to break or weaken these layers, allowing for efficient solvent penetration and pigment recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. An Evolved Strain of the Oleaginous Yeast Rhodotorula toruloides, Multi-Tolerant to the Major Inhibitors Present in Lignocellulosic Hydrolysates, Exhibits an Altered Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional genomics of lipid metabolism in the oleaginous yeast Rhodosporidium toruloides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cetjournal.it [cetjournal.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Natural Carotenoids: Recent Advances on Separation from Microbial Biomass and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. Some Factors Affecting the Production of Carotenoids by Rhodotorula glutinis var. glutinis [scirp.org]
- 10. tandfonline.com [tandfonline.com]
- 11. iris.enea.it [iris.enea.it]
- 12. Setup of an Extraction Method for the Analysis of Carotenoids in Microgreens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Green Chemistry Extractions of Carotenoids from Daucus carota L.—Supercritical Carbon Dioxide and Enzyme-Assisted Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. omicsonline.org [omicsonline.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Development of an Improved Carotenoid Extraction Method to Characterize the Carotenoid Composition under Oxidative Stress and Cold Temperature in the Rock Inhabiting Fungus Knufia petricola A95 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative study of fungal cell disruption—scope and limitations of the methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fungi Cell Disruption Methods [opsdiagnostics.com]
- 20. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 21. Microwave‐assisted extraction and ultrasound‐assisted extraction for recovering carotenoids from Gac peel and their effects on antioxidant capacity of the extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Disruption of Yeast & Fungus: Why Homogenize? [pion-inc.com]
- 23. ENZYMATIC HYDROLYSIS OF YEAST CELL WALLS. I. ISOLATION OF WALL-DECOMPOSING ORGANISMS AND SEPARATION AND PURIFICATION OF LYTIC ENZYMES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Optimization of Microwave-assisted Extraction of Carotenoids from...: Ingenta Connect [ingentaconnect.com]
- 26. cabidigitallibrary.org [cabidigitallibrary.org]
- 27. A New Method for Selective Extraction of Torularhodin from Red Yeast Using CO2-SFE Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Sustainable Green Extraction of Carotenoid Pigments: Innovative Technologies and Bio-Based Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Degradation of Torulene during extraction and storage
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the degradation of torulene during extraction and storage. Here you will find troubleshooting guides and frequently asked questions to help ensure the stability and integrity of your this compound samples.
I. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.
Issue 1: Low or No this compound Yield After Extraction
Q: I performed a solvent extraction from my yeast biomass, but the final extract shows very low or no this compound content upon analysis. What could be the problem?
A: Low this compound yield after extraction is a common issue and can be attributed to several factors, primarily related to degradation during the extraction process. Here are the most likely causes and how to troubleshoot them:
-
Saponification Step: The use of a saponification step with strong bases (like potassium hydroxide) to remove lipids is a major cause of this compound degradation.[1][2][3] this compound, and the related compound torularhodin, are highly susceptible to degradation under these alkaline conditions.[1][2]
-
Solution: Avoid saponification if possible. Consider using an extraction method that does not require this step, such as Supercritical CO2 (SC-CO2) extraction, which separates lipids from carotenoids more gently.[1][2] If you must use solvent extraction, try to minimize the harshness of the saponification by using milder conditions or alternative lipid removal techniques.
-
-
Exposure to Light, Heat, and Oxygen: this compound is highly unstable and can be rapidly degraded by exposure to light, heat, and oxygen.[4]
-
Solution: Conduct all extraction steps under dim light or in amber-colored glassware. Work in a well-ventilated area or under a nitrogen atmosphere to minimize oxygen exposure. Keep the temperature of the extraction process as low as possible.
-
-
Inefficient Cell Lysis: The rigid yeast cell wall can hinder the efficient extraction of intracellular this compound.
-
Solution: Ensure your cell disruption method is effective. Mechanical methods like bead milling or high-pressure homogenization, or chemical treatments with dilute acids (though with caution to avoid degradation) can improve extraction efficiency.[3]
-
-
Inappropriate Solvent Choice: The polarity of the extraction solvent can impact the yield of this compound.
Issue 2: this compound Degradation in Stored Extracts
Q: My freshly extracted this compound sample had a high concentration, but after a period of storage, the concentration has significantly decreased. How can I prevent this?
A: The degradation of this compound during storage is primarily due to its sensitivity to environmental factors. Here’s a guide to proper storage to maintain its stability:
-
Improper Storage Temperature: this compound is thermolabile, and storage at room temperature or even refrigeration (4°C) may not be sufficient to prevent degradation over time.
-
Solution: For long-term storage, it is recommended to keep this compound extracts at -20°C or, for optimal stability, at -80°C.[1]
-
-
Exposure to Light: The conjugated double bond system in this compound's structure makes it highly susceptible to photodegradation.
-
Solution: Always store this compound extracts in amber-colored vials or wrap the vials in aluminum foil to protect them from light. Store them in a dark place, such as a freezer or a light-proof box.
-
-
Presence of Oxygen: Oxidation is a major degradation pathway for this compound.
-
Solution: Before sealing the storage vial, flush the headspace with an inert gas like nitrogen or argon to displace oxygen. Use vials with tight-fitting caps to prevent oxygen from entering during storage.
-
-
Solvent Choice: The solvent in which this compound is stored can influence its stability.
-
Solution: Store this compound in a non-polar solvent like hexane or in a mixture of hexane and a more polar solvent like ethyl acetate.[5] It is advisable to minimize the volume of the solvent to reduce the headspace where oxygen can be present.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during conventional solvent extraction?
A1: The primary cause is the saponification step, which is often used to remove lipids from the extract. The alkaline conditions and heat used during saponification are highly destructive to this compound and torularhodin.[1][2][3]
Q2: Is there an alternative to saponification for removing lipids?
A2: Yes, Supercritical CO2 (SC-CO2) extraction is an excellent alternative. It can selectively extract lipids from the yeast biomass before carotenoid extraction, thus eliminating the need for a harsh saponification step and significantly improving the yield of intact this compound.[1][2]
Q3: What are the ideal storage conditions for this compound extracts?
A3: To maximize stability, this compound extracts should be stored under the following conditions:
-
Temperature: -20°C for short-term storage and -80°C for long-term storage.[1]
-
Light: Protected from light by using amber vials or by wrapping the container in foil and storing in the dark.
-
Atmosphere: Under an inert atmosphere (nitrogen or argon) to prevent oxidation.
Q4: Can I use antioxidants to improve the stability of my this compound extracts?
A4: Yes, the addition of antioxidants can help to prevent the oxidative degradation of this compound. Butylated hydroxytoluene (BHT) is a commonly used synthetic antioxidant for this purpose.[7] Natural antioxidants like alpha-tocopherol (Vitamin E) have also been shown to be effective in protecting carotenoids.[7] It is recommended to add the antioxidant to the extraction solvent before starting the extraction process.[8]
Q5: How quickly does this compound degrade at room temperature?
A5: While specific quantitative data for this compound is limited, carotenoids, in general, are highly unstable at room temperature, especially when exposed to light and oxygen. Significant degradation can occur within hours. For instance, a 50% loss of β-carotene in a toluene solution was observed after 24 hours under daylight conditions.[9][10] Given this compound's similar structure, a comparable rate of degradation can be expected.
Q6: What are the visible signs of this compound degradation?
A6: The most apparent sign of this compound degradation is a loss of its characteristic reddish color. As the conjugated double bond system responsible for its color is destroyed through oxidation or isomerization, the extract will fade and may become colorless.
III. Data Presentation
Table 1: Comparison of this compound and Total Carotenoid Yield from Different Extraction Methods
| Extraction Method | Key Processing Step | Total Carotenoid Yield (µg/g dry weight) | This compound Presence | Reference |
| Conventional Acetone Extraction | Saponification | 19.9 ± 2.74 | Significantly degraded | [1][2] |
| Supercritical CO2 (SC-CO2) Extraction | No Saponification | 332.09 ± 27.32 | Well-preserved | [1][2] |
IV. Experimental Protocols
Protocol 1: Supercritical CO2 (SC-CO2) Extraction for Minimal this compound Degradation
This protocol is adapted from methodologies that prioritize the preservation of this compound by avoiding harsh chemical treatments.[1][2][9]
Objective: To extract this compound and other carotenoids from yeast biomass with minimal degradation.
Materials:
-
Freeze-dried yeast biomass (e.g., Rhodotorula sp.)
-
Supercritical CO2 extraction system
-
Ethanol (as a co-solvent)
-
Amber-colored collection vials
Procedure:
-
Biomass Preparation: Ensure the yeast biomass is thoroughly freeze-dried to a low moisture content.
-
Loading the Extractor: Load the freeze-dried yeast biomass into the extraction vessel of the SC-CO2 system.
-
Lipid Extraction (Optional but Recommended):
-
Set the SC-CO2 system parameters to selectively extract lipids first. Typical conditions are a pressure of 300 bar and a temperature of 45°C with pure CO2.
-
Run the extraction until the lipid yield diminishes. This step removes the majority of lipids without the need for saponification.
-
-
Carotenoid Extraction:
-
After lipid extraction, adjust the system parameters for carotenoid extraction.
-
Introduce ethanol as a co-solvent to increase the polarity of the supercritical fluid and enhance carotenoid solubility.
-
Typical conditions for carotenoid extraction are a pressure of 300 bar, a temperature of 50°C, with a CO2 flow rate of 2 mL/min and an ethanol co-solvent flow rate of 0.2 mL/min.[2]
-
-
Collection: Collect the carotenoid-rich extract in amber-colored vials to protect it from light.
-
Storage: Immediately after collection, flush the vials with nitrogen or argon, seal tightly, and store at -80°C.
Protocol 2: Conventional Solvent Extraction with Minimized Degradation
This protocol is a "best practice" approach for solvent extraction when SC-CO2 is not available. It incorporates steps to minimize degradation.
Objective: To extract this compound using organic solvents while minimizing degradation.
Materials:
-
Freeze-dried yeast biomass
-
Glass beads (for mechanical cell disruption)
-
Acetone
-
Hexane
-
Butylated hydroxytoluene (BHT)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Amber-colored glassware
Procedure:
-
Solvent Preparation: Prepare an extraction solvent mixture of acetone and hexane (a 9:1 v/v ratio has been shown to be effective).[11] Add BHT to the solvent mixture to a final concentration of 0.1% (w/v) to inhibit oxidation.[8]
-
Cell Disruption:
-
In a suitable container, mix the freeze-dried yeast biomass with glass beads.
-
Add the prepared extraction solvent.
-
Agitate vigorously using a vortex mixer or shaker to mechanically disrupt the yeast cells.
-
-
Extraction:
-
After cell disruption, continue to agitate the mixture for a defined period (e.g., 1 hour) at a cool temperature and in the dark.
-
-
Centrifugation:
-
Centrifuge the mixture to pellet the cell debris and glass beads.
-
Carefully decant the supernatant containing the extracted carotenoids into a clean, amber-colored flask.
-
-
Re-extraction: Repeat the extraction process with the pellet at least two more times or until the pellet becomes colorless to ensure complete extraction. Pool all the supernatants.
-
Solvent Removal:
-
Evaporate the solvent from the pooled supernatant using a rotary evaporator at a low temperature (e.g., < 35°C).
-
-
Reconstitution and Storage:
-
Reconstitute the dried extract in a minimal amount of a suitable storage solvent (e.g., hexane).
-
Transfer the final extract to an amber-colored vial, flush with nitrogen or argon, seal tightly, and store at -80°C.
-
V. Mandatory Visualizations
Caption: A simplified diagram of the major degradation pathways of this compound.
Caption: A logical workflow for troubleshooting this compound degradation issues.
References
- 1. A New Method for Selective Extraction of Torularhodin from Red Yeast Using CO2-SFE Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of Carotenoids Degradation during the Storage of Encapsulated Carrot Waste Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.enea.it [iris.enea.it]
- 10. The stability of beta-carotene under different laboratory conditions [air.unimi.it]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Torulene Extraction and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the extraction and purification of torulene. The focus is on addressing the common challenge of co-extraction of interfering pigments.
Frequently Asked Questions (FAQs)
Q1: What are the common interfering pigments co-extracted with this compound?
A1: When extracting this compound, especially from microbial sources like Rhodotorula or Sporobolomyces yeasts, other carotenoids are frequently co-extracted. The most common interfering pigments include β-carotene, γ-carotene, and torularhodin.[1][2][3] These pigments share structural similarities and solubility in organic solvents used for extraction, leading to their presence in the crude this compound extract.
Q2: Why is my this compound extract red or a different shade of orange than expected?
A2: The final color of your extract is a good indicator of its purity. A pure this compound solution typically appears orange. A reddish hue often indicates the presence of torularhodin, a red carotenoid pigment.[4] Varying shades of orange can be due to the relative concentrations of co-extracted yellow-orange pigments like β-carotene and γ-carotene.[2]
Q3: How can I confirm the presence of interfering pigments in my this compound extract?
A3: The presence of interfering pigments can be confirmed using spectrophotometric and chromatographic methods.
-
UV-Vis Spectroscopy: While a simple and rapid method, it is most accurate for single compounds.[5] An absorption spectrum of your extract showing multiple peaks or shoulders around the expected maximum absorption (λmax) of this compound (around 484 nm) can suggest the presence of other carotenoids like β-carotene (around 450 nm) and torularhodin (around 490 nm).[6]
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for separating and identifying the components of your carotenoid mixture.[1][4] By comparing the retention times of the peaks in your sample with those of pure standards, you can identify and quantify the different carotenoids present.
Q4: What are the main strategies to separate this compound from interfering pigments?
A4: The primary strategies for separating this compound from other carotenoids exploit the differences in their polarity.[2] Common techniques include:
-
Column Chromatography: This is a widely used method where the crude extract is passed through a silica column. Non-polar solvents are used to elute non-polar carotenoids like this compound, β-carotene, and γ-carotene, while more polar solvents are required to elute the more polar torularhodin.[2]
-
Supercritical Fluid Extraction (SFE) with CO2: This technique offers a selective extraction method. In a two-step process, supercritical CO2 alone can be used to extract non-polar carotenoids like this compound. Subsequently, a polar co-solvent like ethanol is added to the supercritical CO2 to extract the more polar torularhodin.[1][7]
-
Solvent Partitioning (Liquid-Liquid Extraction): This method can be effective for separating torularhodin, which has an acidic carboxyl group, from other carotenoids. Extraction with an alkaline solution, such as methanolic potassium hydroxide, can selectively move torularhodin to the polar phase.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of this compound after extraction. | Incomplete cell disruption. | The rigid yeast cell wall requires efficient disruption for the release of intracellular carotenoids.[2][8] Consider using mechanical methods (e.g., bead beating, high-pressure homogenization), enzymatic lysis, or chemical treatments to improve cell wall breakage.[8] |
| Inefficient extraction solvent. | The choice of solvent is critical. Mixtures of acetone and methanol are commonly used for initial extraction.[1] Ensure the solvent system is appropriate for the hydrophobicity of this compound. | |
| Degradation of this compound. | Carotenoids are sensitive to light, heat, and oxygen.[8][9] Perform extractions under dim light, use antioxidants if necessary, and avoid excessive heat. | |
| Presence of β-carotene and γ-carotene in the final this compound product. | Incomplete separation of non-polar carotenoids. | Optimize your column chromatography protocol. A finer adjustment of the solvent gradient (e.g., using mixtures of hexane and diethyl ether) might be necessary to resolve these structurally similar carotenoids.[2] |
| Overlapping elution profiles in SFE. | Adjust the pressure and temperature parameters of the supercritical CO2 extraction to enhance selectivity for this compound over other non-polar carotenoids.[1] | |
| Contamination of this compound with the red pigment torularhodin. | Inefficient separation based on polarity. | If using column chromatography, ensure a clear separation between the non-polar and polar fractions. A step-wise gradient elution is often effective.[2] |
| Incomplete separation in SFE. | Ensure the first step of SFE with pure CO2 is run for a sufficient duration to completely extract the non-polar carotenoids before introducing the polar co-solvent for torularhodin extraction.[1][7] | |
| Ineffective solvent partitioning. | If using liquid-liquid extraction, ensure the pH of the aqueous phase is sufficiently high to deprotonate and solubilize the acidic torularhodin.[5] | |
| Saponification leading to this compound degradation. | Harsh saponification conditions. | Saponification is sometimes used to remove lipids but can degrade this compound and torularhodin.[3] If saponification is necessary, use milder conditions (e.g., lower temperature, shorter duration) and perform it in an inert atmosphere. |
Quantitative Data
Table 1: Absorption Maxima (λmax) of this compound and Common Interfering Pigments in Different Solvents.
| Pigment | λmax in Hexane (nm) | λmax in Ethanol (nm) | λmax in Chloroform (nm) | λmax in Acetone (nm) |
| This compound | ~484 | ~486 | ~498 | ~488 |
| β-carotene | ~450 | ~453 | ~463 | ~454 |
| γ-carotene | ~462 | ~463 | ~475 | ~466 |
| Torularhodin | ~490 | ~503 | ~510 | ~500 |
Note: The exact λmax can vary slightly depending on the solvent and the specific instrumentation used.[2][6]
Table 2: Recovery of Carotenoids Using Different Cell Disruption and Purification Methods.
| Method | β-carotene Recovery | γ-carotene Recovery | This compound Recovery | Torularhodin Recovery | Reference |
| Thermal Acid Treatment followed by Silica Cartridge Separation | Nearly 100% | Nearly 100% | Nearly 100% | 63.0 ± 6.1% | [2] |
| Saponification followed by Silica Cartridge Separation | 102.6 ± 7.1% | 103.7 ± 4.9% | 92.6 ± 4.7% | 13.6 ± 0.4% | [2] |
| Ultrasound-assisted Enzymatic Lysis followed by Silica Cartridge Separation | Nearly 100% | Nearly 100% | Nearly 100% | 21.7 ± 2.2% | [2] |
Experimental Protocols
Protocol 1: Extraction and Separation of this compound and Torularhodin using a Silica Cartridge
This protocol is adapted from methodologies used for separating carotenoids from Rhodotorula mucilaginosa.[2]
-
Cell Disruption: Lyse the yeast cells using an appropriate method (e.g., thermal acid treatment, enzymatic digestion, or mechanical disruption).
-
Initial Extraction: Extract the total carotenoids from the lysed biomass using a mixture of acetone and methanol (e.g., 7:3 v/v).[1] Vortex thoroughly and centrifuge to pellet the cell debris. Repeat the extraction until the biomass is colorless.
-
Solvent Evaporation: Combine the supernatants and evaporate the solvent using a rotary evaporator at a low temperature (e.g., 35-40°C).
-
Resuspension: Resuspend the dried carotenoid extract in a small volume of a non-polar solvent, such as n-hexane.
-
Silica Cartridge Chromatography:
-
Equilibrate a silica cartridge with the non-polar solvent (e.g., n-hexane).
-
Load the resuspended carotenoid extract onto the cartridge.
-
Elution of Non-polar Carotenoids (including this compound): Elute the non-polar fraction, which contains this compound, β-carotene, and γ-carotene, using a non-polar solvent system (e.g., a mixture of n-hexane and diethyl ether).[2] Collect this fraction.
-
Elution of Polar Carotenoids (Torularhodin): Elute the more polar torularhodin using a more polar solvent system (e.g., a mixture of methanol, acetone, and n-hexane).[2] Collect this fraction separately.
-
-
Analysis: Analyze the collected fractions using UV-Vis spectroscopy and HPLC to confirm the separation and purity of this compound.
Protocol 2: Selective Supercritical Fluid Extraction (SFE) of this compound and Torularhodin
This protocol is based on the principle of using supercritical CO2 with and without a polar co-solvent for selective extraction.[1][7]
-
Biomass Preparation: Use dried and lysed yeast biomass for efficient extraction.
-
Step 1: Extraction of Non-polar Carotenoids (including this compound):
-
Load the prepared biomass into the extraction vessel of the SFE system.
-
Pressurize the system with supercritical CO2 (without a co-solvent) to the desired pressure (e.g., 300-500 bar) and temperature (e.g., 40-60°C).[1]
-
Maintain a constant CO2 flow rate to extract the non-polar carotenoids, including this compound, β-carotene, and γ-carotene.
-
Collect the extract, which will be rich in the non-polar carotenoids.
-
-
Step 2: Extraction of Polar Carotenoids (Torularhodin):
-
After the first step, introduce a polar co-solvent, such as ethanol, into the supercritical CO2 stream.
-
Continue the extraction under the same or adjusted pressure and temperature conditions.
-
This will extract the more polar torularhodin from the residual biomass.
-
Collect this second fraction separately.
-
-
Analysis: Analyze the extracts from both steps using UV-Vis spectroscopy and HPLC to determine the composition and purity of the this compound-containing fraction.
Visualizations
References
- 1. A New Method for Selective Extraction of Torularhodin from Red Yeast Using CO2-SFE Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. idosi.org [idosi.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization and cytotoxic activity of pigment extracted from Rhodotorula mucilaginosa to assess its potential as bio-functional additive in confectionary products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.enea.it [iris.enea.it]
- 8. Natural Carotenoids: Recent Advances on Separation from Microbial Biomass and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing C:N Ratio for Enhanced Torulene Production
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the optimization of torulene production in yeasts like Rhodotorula and Sporobolomyces.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind optimizing the C:N ratio for this compound production?
The carbon-to-nitrogen (C:N) ratio is a critical parameter that influences the metabolic pathways of oleaginous yeasts.[1][2] Under nitrogen-limited conditions (a high C:N ratio), cell proliferation slows down, and the metabolic flux of excess carbon is redirected from biomass production towards the synthesis of storage compounds, including lipids and carotenoids like this compound.[3][4] This metabolic shift is a response to nutritional stress.[3][5]
Q2: What is considered an optimal C:N ratio for maximizing this compound?
There is no single universal optimum; it is highly dependent on the yeast strain, carbon and nitrogen sources, and other culture conditions.[6] However, studies consistently show that a high C:N ratio generally stimulates carotenoid and lipid synthesis.[1][2] For example, in Rhodotorula glutinis, a C:N ratio of 146 resulted in high total pigment production with 62% this compound.[6][7] In Rhodotorula toruloides, increasing the C:N ratio from 80 to 120 shifted the carotenoid profile, increasing the proportion of this compound.[8] It is crucial to determine the optimal ratio empirically for your specific experimental setup.
Q3: How do different nitrogen sources affect the this compound-to-β-carotene ratio?
The choice of nitrogen source significantly impacts the final carotenoid profile.
-
Ammonium sulfate has been shown to favor this compound production. In one study with R. glutinis, it yielded the highest total pigment and a 62% this compound domination at a C/N of 146.[6][7]
-
Peptone , an organic source, has also been reported to yield a high percentage of this compound.[9]
-
Yeast extract at a C/N ratio of 70 led to a higher proportion of γ-carotene (52.3%), a precursor to this compound.[6]
-
Ammonium nitrate has been observed to result in a higher percentage of β-carotene.[9]
Q4: Can other factors enhance this compound production under a high C:N ratio?
Yes. Inducing additional stress can further shift the metabolic balance from lipid accumulation to carotenoid synthesis. A notable example is the addition of aluminum sulfate (Al₂(SO₄)₃). The addition of 0.7 mM Al₂(SO₄)₃ to an optimized medium with a high C:N ratio dramatically increased total pigment production and pushed the this compound proportion to 98%, while concurrently decreasing lipid yield by about 50%.[6][7] Oxidative stress has also been shown to activate the pathway for torularhodin production, a derivative of this compound.[10]
Troubleshooting Guide
Problem 1: Low this compound yield despite a high C:N ratio.
| Possible Cause | Suggested Solution |
| Suboptimal Nitrogen/Carbon Source | The chosen sources may favor other carotenoids or biomass. Test different inorganic (e.g., ammonium sulfate) and organic (e.g., peptone) nitrogen sources.[9][11] Similarly, carbon sources like sucrose or glucose syrup may yield higher percentages of this compound and torularhodin compared to glucose alone.[9] |
| Incorrect C/S Ratio | The carbon-to-sulfur ratio can play a role. A low C/S ratio (e.g., 120) in combination with a high C/N ratio (e.g., 146) has been shown to enhance carotenoid production over lipids.[6] |
| Suboptimal Culture Conditions | Factors like temperature, pH, and aeration interact with the C:N ratio. The optimal temperature for carotenoid production can be lower than for biomass growth (e.g., 25°C).[9][11] Ensure adequate aeration, as yeast carotenoid production is an aerobic process.[12][13] |
| Strain-Specific Response | Each yeast strain responds differently. The optimal C:N ratio for one strain may not be suitable for another.[6] An empirical optimization for your specific strain is necessary. |
Problem 2: High lipid accumulation but low this compound production.
This is a common issue, as both lipids and carotenoids are synthesized from the common precursor Acetyl-CoA under nitrogen limitation. The metabolic flux is favoring lipogenesis.
| Possible Cause | Suggested Solution |
| Metabolic Pathway Favors Lipids | The experimental conditions are driving carbon flux towards fatty acid synthesis. |
| Solution 1: Introduce Co-stressors | Add chemical stressors to the medium. The addition of 0.7 mM Al₂(SO₄)₃ has been proven to significantly enhance this compound production (up to 98%) while reducing lipid yield.[6][7] |
| Solution 2: Optimize C/S Ratio | Ensure the carbon-to-sulfur ratio is optimized. A low C/S ratio (120) with a high C/N ratio (146) using ammonium sulfate can favor carotenogenesis.[6] |
| Solution 3: Adjust Timing | Under a high C/N ratio, the carotenoid synthesis rate may decrease after a few days (e.g., 3 days), while lipid synthesis continues to increase.[6][7] Consider optimizing the harvest time to capture peak carotenoid accumulation. |
Quantitative Data Summary
Table 1: Effect of C:N Ratio and Nitrogen Source on Carotenoid Production in Rhodotorula glutinis
| C/N Ratio | Nitrogen Source | Total Pigment (mg/L) | Carotenoid Relative Productivity (µg/g) | This compound Percentage (%) | Reference |
|---|---|---|---|---|---|
| 146 | Ammonium Sulfate | 0.947 | 89.04 | 62 | [6][7] |
| 70 | Yeast Extract | - | - | - (γ-carotene was 52.3%) | [6] |
| 146 + 0.7 mM Al₂(SO₄)₃ | Ammonium Sulfate | 2.2 | 212.9 | 98 | [6][7] |
| 5 | Ammonium Sulfate | 1.9 (volumetric) | 861 (cellular) | - |[11] |
Table 2: Effect of C:N Ratio on Carotenoid Profile in Rhodotorula toruloides
| C/N Ratio | Carbon Source | β-carotene Proportion | Torularhodin Proportion | This compound Proportion | Reference |
|---|---|---|---|---|---|
| 80 | Xylose | 0.48 | 0.40 | 0.11 | [8] |
| 120 | Xylose | 0.17 | 0.34 | 0.32 | [8] |
| 22 | - | 3.3 | 95.9 (Torularhodin) | 0.3 |[4] |
Experimental Protocols
Protocol 1: Shake Flask Cultivation for C:N Ratio Optimization
This protocol provides a general framework for testing different C:N ratios.
-
Inoculum Preparation:
-
Culture the yeast strain (e.g., Rhodotorula glutinis) in a rich medium like YPD (Yeast Extract-Peptone-Dextrose) for 24-48 hours at 25-30°C with shaking (180-200 rpm).
-
Harvest cells by centrifugation, wash twice with sterile distilled water to remove residual medium.
-
Resuspend the cell pellet in sterile water to create a starting inoculum.
-
-
Fermentation Medium Preparation:
-
Prepare a basal mineral medium. A typical composition includes (per liter): KH₂PO₄, 3.0 g; MgSO₄·7H₂O, 0.5 g; 1 mL of a trace element solution.[8]
-
Add the desired carbon source (e.g., 60 g/L glucose).[6]
-
Add the nitrogen source (e.g., ammonium sulfate) in varying amounts to achieve the target C:N ratios (e.g., 70, 100, 120, 146). The amount of nitrogen source is adjusted to reach the desired molar C/N ratio.[8][14]
-
Adjust the pH of the medium to 5.5-6.5 before autoclaving.
-
-
Cultivation:
-
Carotenoid Extraction and Analysis:
-
Harvest cells by centrifugation.
-
Disrupt the yeast cell walls. This is a critical step and can be achieved using methods like acid treatment, enzymatic digestion, or mechanical disruption (bead beating).[10]
-
Extract the carotenoids using organic solvents. A common method is a combination of DMSO and acetone.[16] Other solvents like petroleum ether are also used.[12]
-
Quantify this compound and other carotenoids using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV/Vis or DAD detector, monitoring at wavelengths around 485 nm for this compound.[6][11][12]
-
Visualizations
References
- 1. Effect of different C/N ratios on carotenoid and lipid production by Rhodotorula glutinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Nitrogen limitation-induced adaptive response and lipogenesis in the Antarctic yeast Rhodotorula mucilaginosa M94C9 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Nitrogen limitation causes a seismic shift in redox state and phosphorylation of proteins implicated in carbon flux and lipidome remodeling in Rhodotorula toruloides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. C/N ratio and carbon source-dependent lipid production profiling in Rhodotorula toruloides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Some Factors Affecting the Production of Carotenoids by Rhodotorula glutinis var. glutinis [scirp.org]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. This compound and torularhodin: “new” fungal carotenoids for industry? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transforming Rhodotorula sp. Biomass to Active Biologic Compounds for Poultry Nutrition [mdpi.com]
- 14. Strategies for Recovery, Purification and Quantification of Torularhodin Produced by Rhodotorula mucilaginosa Using Different Carbon Sources [mdpi.com]
- 15. Optimized fed-batch cultivation of Rhodotorula toruloides in a bubble column bioreactor progressed the β-carotene production from corn steep liquor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cetjournal.it [cetjournal.it]
Technical Support Center: Optimizing Torulene Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on torulene production. The information focuses on the critical parameters of pH and temperature influencing this compound yield in common producer organisms like Rhodotorula and Sporobolomyces.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is low. What are the optimal pH and temperature ranges I should be targeting?
A1: The optimal pH and temperature for this compound production are species- and strain-dependent. For Rhodotorula species, a pH range of 5.0 to 6.0 is generally favorable for carotenoid production.[1] For instance, Rhodotorula mucilaginosa has shown maximum carotenoid yield at a pH of 6.1.[1] In the case of Sporobolomyces ruberrimus, the optimal pH for total pigmentation has been found to be 6.0.[2]
Temperature plays a crucial role in both biomass and carotenoid production, with optimal temperatures for this compound synthesis often ranging between 20°C and 30°C.[1] For example, in Rhodotorula glutinis, lower temperatures of 20°C and 25°C tend to favor the synthesis of β-carotene and this compound, while higher temperatures of 30°C and 35°C promote torularhodin production.[3] For Sporobolomyces ruberrimus, the maximum total carotenoid concentration, which is primarily torularhodin with some β-carotene, was achieved at 19°C.[2]
Q2: I am observing a color shift in my culture, but the this compound concentration is not increasing. What could be the issue?
A2: A color shift in the culture does not always directly correlate with an increase in this compound. The overall carotenoid profile, which includes other pigments like β-carotene and torularhodin, can be influenced by environmental factors. Temperature is a key factor that can alter the balance of carotenoids produced.[3] Higher temperatures may favor the conversion of this compound to torularhodin, leading to a reddish hue but a decrease in the desired this compound product.[3] It is crucial to analyze the specific carotenoid composition using methods like HPLC to confirm the identity and quantity of the pigments being produced.
Q3: How can I differentiate this compound from other carotenoids during analysis?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying different carotenoids. This compound can be identified based on its specific retention time and its characteristic absorption spectrum with maxima around 483-489 nm and 518 nm.[4][5] Using a photodiode array (PDA) detector with your HPLC system will allow you to obtain the full absorption spectrum of each peak, aiding in positive identification. Comparison with a pure this compound standard is the most definitive method for confirmation.
Q4: What is the general pathway for this compound biosynthesis in yeast?
A4: this compound biosynthesis in yeasts like Rhodotorula starts from the mevalonate pathway, which produces the precursor isopentenyl pyrophosphate (IPP).[6] IPP is then converted to geranylgeranyl pyrophosphate (GGPP). The key steps involve the enzymes phytoene synthase and phytoene desaturase (encoded by crtYB and crtI genes, respectively) to form lycopene.[7] From lycopene, the pathway branches, with one branch leading to β-carotene and the other, through the action of a lycopene cyclase, leading to γ-carotene, a precursor to this compound.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Biomass | Suboptimal pH or temperature for growth. | Optimize growth conditions first. For many Rhodotorula and Sporobolomyces species, a temperature of 25-30°C and a pH of 5.5-6.5 supports good biomass accumulation.[8][9] |
| Low this compound Yield but Good Biomass | pH and/or temperature are favoring other carotenoids. | Adjust the fermentation temperature. Lower temperatures (e.g., 20-25°C) often favor this compound production over torularhodin in Rhodotorula.[3] Verify and adjust the pH of the medium to the optimal range for this compound synthesis (typically slightly acidic, around 5.0-6.0).[1] |
| Inconsistent Results Between Batches | Fluctuation in pH during fermentation. | Implement a pH control strategy. Use buffered media or a bioreactor with automated pH control to maintain the optimal pH throughout the fermentation process. |
| Inaccurate temperature control. | Ensure your incubator or bioreactor maintains a stable and accurate temperature. Calibrate temperature probes regularly. | |
| Difficulty in Extracting this compound | Inefficient cell lysis. | Yeast cell walls are robust. Employ effective cell disruption methods such as bead beating, high-pressure homogenization, or enzymatic lysis prior to solvent extraction. |
| Incorrect solvent choice. | Use a non-polar solvent or a mixture of polar and non-polar solvents. A common method involves initial extraction with acetone or a methanol/acetone mixture, followed by partitioning into a non-polar solvent like hexane or petroleum ether.[3] |
Data on pH and Temperature Effects on this compound and Carotenoid Yield
Table 1: Effect of Temperature on this compound and Total Carotenoid Yield
| Organism | Temperature (°C) | This compound Yield | Total Carotenoid Yield | Reference |
| Rhodotorula glutinis | 16 | Decreased | Decreased | [8] |
| Rhodotorula glutinis | 25 | Baseline | Baseline | [8] |
| Rhodotorula glutinis | 32 | Increased | Increased | [8] |
| Rhodotorula mucilaginosa | 22 | - | 1.13 g/L | [1] |
| Rhodotorula mucilaginosa | 34 | - | 0.34 g/L | [1] |
| Sporobolomyces ruberrimus H110 | 19 | - | 3.84 mg/g | [2] |
| Sporobolomyces ruberrimus H110 | 27 | - | Lower than at 19°C | [2] |
Table 2: Effect of pH on this compound and Total Carotenoid Yield
| Organism | pH | This compound Yield | Total Carotenoid Yield | Reference |
| Rhodotorula sp. | 5.0 - 6.0 | Favorable | Favorable | [1] |
| Rhodotorula mucilaginosa | 6.1 | - | Maximum Yield (63.37 µg/g) | [1] |
| Rhodotorula glutinis | 3.0 - 7.0 | - | Increased with pH up to an optimum, then decreased | [10] |
| Sporobolomyces ruberrimus H110 | 3.5 | - | 2.02 mg/g | [2] |
| Sporobolomyces ruberrimus H110 | 6.0 | - | Optimum Yield | [2] |
Experimental Protocols
1. Cultivation of Rhodotorula sp. for this compound Production
This protocol provides a general guideline for the cultivation of Rhodotorula species. Optimization of media components and culture conditions for specific strains is recommended.
-
Media Preparation:
-
Prepare Yeast Malt (YM) broth containing (per liter): 3 g yeast extract, 3 g malt extract, 5 g peptone, and 10 g dextrose.
-
Adjust the pH of the medium to the desired value (e.g., 6.0) using 1M HCl or 1M NaOH before autoclaving.
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
-
Inoculation and Incubation:
-
Inoculate the sterile YM broth with a fresh culture of Rhodotorula sp. (e.g., a single colony from a YM agar plate or 5% v/v of a pre-culture grown for 24-48 hours).
-
Incubate the culture at the desired temperature (e.g., 25°C) with agitation (e.g., 150-200 rpm) for 3-5 days.[9]
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes.
-
Wash the cell pellet twice with sterile distilled water and centrifuge again.
-
The cell pellet can be used immediately for extraction or lyophilized for storage.
-
2. Solvent Extraction of this compound from Yeast Biomass
This protocol describes a common method for extracting carotenoids, including this compound, from yeast cells.
-
Cell Disruption (Optional but Recommended):
-
Resuspend the washed cell pellet in a suitable buffer.
-
Disrupt the cells using a method such as bead beating with glass beads, sonication on ice, or a high-pressure homogenizer to increase extraction efficiency.
-
-
Solvent Extraction:
-
Add 10 volumes of acetone or a mixture of acetone and methanol (e.g., 7:3 v/v) to the cell pellet.[11]
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at 5,000 x g for 10 minutes to pellet the cell debris.
-
Carefully collect the colored supernatant.
-
Repeat the extraction process with fresh solvent until the cell pellet becomes colorless.
-
-
Phase Separation:
-
Combine all the solvent extracts.
-
Add an equal volume of n-hexane or petroleum ether and half a volume of saturated NaCl solution to the extract in a separatory funnel.
-
Mix gently and allow the phases to separate. The upper, non-polar phase will contain the carotenoids.
-
Collect the upper phase and wash it with distilled water to remove any residual polar solvents.
-
-
Drying and Concentration:
-
Dry the hexane phase over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a low temperature (<40°C) in the dark.
-
Resuspend the dried carotenoid extract in a known volume of a suitable solvent (e.g., hexane or acetone) for quantification.
-
3. Quantification of this compound by HPLC
This protocol provides a general method for the analysis of this compound using HPLC. The specific column, mobile phase, and gradient may need to be optimized for your system.
-
Instrumentation:
-
An HPLC system equipped with a C18 reverse-phase column and a photodiode array (PDA) or UV-Vis detector.
-
-
Mobile Phase:
-
A common mobile phase system is a gradient of acetonitrile, methanol, and/or ethyl acetate.[12]
-
-
Sample Preparation:
-
Filter the resuspended carotenoid extract through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample onto the HPLC column.
-
Monitor the elution at a wavelength of approximately 485 nm for this compound.
-
Identify the this compound peak based on its retention time compared to a standard and its characteristic absorption spectrum obtained from the PDA detector.
-
Quantify the amount of this compound by comparing the peak area to a standard curve prepared with a pure this compound standard.
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Simplified this compound biosynthesis pathway in yeast.
References
- 1. mdpi.com [mdpi.com]
- 2. sid.ir [sid.ir]
- 3. scielo.br [scielo.br]
- 4. A New Method for Selective Extraction of Torularhodin from Red Yeast Using CO2-SFE Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Carotenoid Production by Rhodotorula mucilaginosa in Batch and Fed-Batch Fermentation Using Agroindustrial Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Study on the fermentation effect of Rhodotorula glutinis utilizing tofu whey wastewater and the influence of Rhodotorula glutinis on laying hens [frontiersin.org]
- 11. iris.enea.it [iris.enea.it]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Aeration Strategies for Torulene Biosynthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address specific issues encountered during torulene biosynthesis experiments, with a focus on the critical role of aeration.
Troubleshooting Guide
This guide addresses common problems researchers may encounter, offering potential causes and solutions in a direct question-and-answer format.
Question: My yeast culture is producing high biomass but low overall carotenoid content. What could be the issue?
Answer: This common issue often points to suboptimal aeration or other culture conditions that favor cell growth over secondary metabolite production. Carotenogenesis is an aerobic process, and insufficient oxygen can limit the synthesis of pigments.[1]
-
Possible Cause 1: Inadequate Aeration. Low dissolved oxygen (DO) levels can favor biomass accumulation over carotenoid production. While some growth is necessary, the metabolic switch to carotenoid synthesis requires sufficient oxygen.
-
Solution 1: Increase the aeration rate. Studies have shown that increasing the aeration rate, for example from 0.0 to 2.4 vvm (volume of air per volume of liquid per minute), can significantly boost both growth and carotenoid production.[2][3] For Rhodotorula strains, more intensive aeration is often required for maximal cellular carotenoid synthesis.[2][3]
-
Possible Cause 2: High C/N Ratio. While a high carbon-to-nitrogen (C/N) ratio is known to induce lipid accumulation in oleaginous yeasts like Rhodotorula, an excessively high ratio (e.g., above 50:1) can divert the acetyl-CoA flux towards fatty acid biosynthesis instead of the mevalonate pathway required for carotenoid production.[2]
-
Solution 2: Optimize the C/N ratio. For carotenoid production in Rhodotorula species, a lower C/N ratio (around 20:1) is often preferred compared to lipid biosynthesis.[2]
-
Possible Cause 3: Suboptimal pH. The pH of the culture medium significantly impacts both biomass and carotenoid production. While biomass might increase at a higher pH (e.g., 7.5), maximum carotenoid production in R. glutinis is often supported at a lower pH, such as 5.5.[2]
-
Solution 3: Maintain the optimal pH for carotenogenesis. For many Rhodotorula strains, a pH between 5.0 and 6.7 is optimal for carotenoid production.[2][4][5]
Question: The primary carotenoid in my extract is β-carotene, with very little this compound or torularhodin. How can I shift the profile towards this compound?
Answer: The conversion of β-carotene to this compound and subsequently torularhodin is an oxygen-dependent process.[6] An accumulation of β-carotene suggests that the oxidative steps in the biosynthetic pathway are limited.
-
Possible Cause: Insufficient Oxygen for Conversion. The biosynthesis of this compound and the xanthophyll torularhodin requires the oxidation of the β-carotene molecule.[6][7] Low aeration conditions may not effectively facilitate this conversion, leading to β-carotene accumulation, which can account for up to 70% of the total carotenoids under such circumstances.[6][7]
-
Solution: Increase aeration and agitation. Increasing the aeration rate to 1.0 or 1.5 vvm has been shown to significantly improve the conversion of β-carotene to this compound and torularhodin.[6] Higher agitation rates (e.g., 700 rpm) combined with high aeration can further enhance this conversion by improving the mass transfer of oxygen and nutrients.[6][7] The addition of active oxygen species generators (e.g., methylene blue) has also been shown to markedly enhance the production of this compound and torularhodin without significantly affecting β-carotene biosynthesis.[8][9]
Question: My fermentation runs are inconsistent, with variable this compound yields, even under what I believe are identical conditions. What could be causing this variability?
Answer: Inconsistencies in shake flask or bioreactor experiments often stem from uncontrollable variables, especially related to oxygen mass transfer.
-
Possible Cause 1: Inconsistent Oxygen Transfer in Shake Flasks. Evaluating the precise impact of aeration and agitation in shake flasks is challenging due to the uncontrollable nature of some variables.[6] Small variations in shaking speed, flask geometry, or culture volume can lead to significant differences in oxygen availability.
-
Solution 1: Transition to a stirred-tank bioreactor. For reproducible results and scalability, moving the process to a controlled bioreactor is essential. Bioreactors allow for precise control over aeration, agitation, pH, and dissolved oxygen (DO), which significantly improves production yields.[10]
-
Possible Cause 2: Fluctuations in Dissolved Oxygen (DO). Even in a bioreactor, if the DO is not actively controlled, it can fluctuate significantly as the biomass increases and oxygen demand changes.
-
Solution 2: Implement a DO-stat fed-batch fermentation strategy. This approach maintains the DO level within a specific range (e.g., 10-20%) by adjusting the feed rate.[11] This strategy has been shown to reduce the Crabtree effect, improve glucose utilization, and significantly increase both biomass and carotenoid production.[11][12][13]
Frequently Asked Questions (FAQs)
Q1: Why is aeration so critical for this compound biosynthesis?
A1: Aeration is fundamental because carotenogenesis in yeasts is an aerobic process.[1] Adequate aeration, which ensures a sufficient supply of dissolved oxygen, influences cell growth, biomass, and carotenoid production by improving the mass transfer of oxygen and other nutrients to the microbial cells.[2][3] Specifically for this compound, oxygen acts as a crucial substrate for the enzymes that convert the precursor, β-carotene, into this compound and its derivative, torularhodin.[6]
Q2: What is the relationship between aeration, agitation, and this compound production?
A2: Aeration (air supply rate, vvm) and agitation (stirring speed, rpm) have synergistic effects on carotenoid production.[6]
-
Aeration provides the necessary oxygen for the metabolic pathways.
-
Agitation improves the mixing of the fermentation broth, which enhances the mass transfer of oxygen from the gas bubbles into the liquid medium and facilitates the diffusion of nutrients into the yeast cells.[6] Studies have shown that the highest carotenoid yields are often achieved at high agitation and aeration rates.[7]
Q3: Can too much aeration be detrimental to the process?
A3: While intensive aeration is generally beneficial, excessively high oxygen levels can potentially lead to oxidative stress. However, Rhodotorula species have evolved to produce carotenoids like this compound and torularhodin as a protective mechanism against oxidative damage.[14] Some studies have even used active oxygen species to intentionally induce oxidative stress, which resulted in a 2.0- to 2.5-fold increase in torularhodin production.[14] Therefore, for this compound biosynthesis, the risk of "too much" aeration is generally low and is outweighed by the benefits of ensuring oxygen is not a limiting factor.
Q4: How does aeration affect the specific profile of carotenoids produced?
A4: Aeration directly influences the ratio of different carotenoids. Under low aeration, β-carotene tends to be the major carotenoid.[6] As aeration increases, the enzymatic conversion of β-carotene to this compound and torularhodin is enhanced.[6] For instance, one study found that increasing the airflow rate to 2.0 L/L/min resulted in β-carotene content rising to 64% of the total carotenoids, demonstrating a significant shift in the carotenoid profile.[15]
Q5: What are typical aeration rates used in laboratory settings for this compound production?
A5: Typical aeration rates investigated in lab-scale bioreactors range from 0.5 vvm to 2.5 vvm.[6][16] The optimal rate depends on the specific yeast strain, bioreactor geometry, and other culture conditions. It is generally observed that increasing the aeration rate within this range has a positive effect on carotenoid production.[2][6]
Data Summary Tables
Table 1: Effect of Aeration and Agitation on Carotenoid Production by Rhodotorula toruloides
| Agitation (rpm) | Aeration (vvm) | β-Carotene (%) | This compound (%) | Torularhodin (%) | Total Carotenoids (µg/mL) | Reference |
| 300 | 0.5 | ~70 | ~15 | ~15 | - | [6] |
| 700 | 1.0 | - | ~35 | - | - | [6] |
| 300 | 1.5 | - | - | ~35 | - | [6] |
| 700 | 1.5 | - | - | - | ~120 | [7] |
Table 2: Impact of Aeration Rate on Carotenoid Production by Rhodotorula glutinis
| Parameter | No Aeration | 1 vvm Air | Reference |
| β-carotene (µg/mL) | 220.93 | 297.84 | [10] |
| Torularhodin (µg/mL) | 252.01 | 286.06 | [10] |
| This compound (µg/mL) | 28.20 | 37.35 | [10] |
Experimental Protocols
Protocol 1: Optimization of Aeration in a Lab-Scale Bioreactor
This protocol outlines a general procedure for determining the optimal aeration and agitation rates for this compound production in a controlled lab-scale (e.g., 5 L) stirred-tank bioreactor.
-
Medium Preparation: Prepare the desired culture medium (e.g., composed of glucose, asparagine, NH₄NO₃, KH₂PO₄, and MgSO₄ at optimal concentrations) and sterilize it in the bioreactor.[10]
-
Inoculation: Prepare a seed culture of the Rhodotorula strain in a shake flask under optimal conditions (e.g., 27.5 °C, 180 rpm) for 48 hours.[4] Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of ~0.1.
-
Batch Fermentation Setup:
-
Experimental Design:
-
To test the effect of aeration, set a constant agitation speed (e.g., 300 rpm).
-
Run parallel fermentations at different aeration rates (e.g., 0.5 vvm, 1.0 vvm, 1.5 vvm, 2.0 vvm).
-
To test the effect of agitation, set a constant aeration rate (e.g., 1.5 vvm).
-
Run parallel fermentations at different agitation speeds (e.g., 300 rpm, 500 rpm, 700 rpm).[6]
-
-
Sampling: Withdraw samples at regular time intervals (e.g., every 12 hours) under sterile conditions.
-
Analysis: For each sample, measure:
-
Cell density (OD₆₀₀).
-
Dry cell weight (biomass).
-
Carotenoid content (see Protocol 2).
-
-
Data Interpretation: Plot biomass, total carotenoids, and the concentration of individual carotenoids (β-carotene, this compound, torularhodin) over time for each condition to identify the aeration and agitation settings that maximize this compound yield and productivity.
Protocol 2: Carotenoid Extraction and Quantification
This protocol is adapted from methods used for extracting carotenoids from Rhodotorula yeast.[4] All procedures should be performed under low light to prevent pigment degradation.[4]
-
Harvesting Biomass:
-
Take a known volume of the culture sample.
-
Centrifuge at 5,000 x g for 10 minutes to pellet the yeast cells.
-
Discard the supernatant and wash the pellet three times with distilled water, centrifuging after each wash.
-
-
Cell Lysis and Extraction:
-
To the harvested cell pellet, add 5 mL of dimethyl sulfoxide (DMSO) to permeabilize the cells. Vortex vigorously for 1 minute.
-
Incubate in a water bath at 55°C for 1 hour.
-
Add 5 mL of acetone to the tube and vortex until the pellet is fully resuspended. Continue vortexing until the cell debris becomes colorless. This may require repeating the acetone addition.
-
Centrifuge at 5,000 x g for 10 minutes. Collect the supernatant containing the pigments.
-
-
Phase Separation:
-
Combine all colored supernatants.
-
Add an equal volume of petroleum ether and 5 mL of 20% NaCl solution to the supernatant.[4]
-
Vortex for 1 minute to facilitate the transfer of carotenoids to the non-polar petroleum ether phase.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
-
Quantification:
-
Carefully collect the upper, colored petroleum ether layer.
-
Measure the absorbance of this layer using a spectrophotometer. Total carotenoids can be estimated by measuring absorbance at 485 nm (for this compound).[18]
-
For individual carotenoid quantification (β-carotene, this compound, torularhodin), analyze the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column and a photodiode array detector.[19]
-
Visualizations
References
- 1. Biotechnological production of carotenoids by yeasts: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Carotenoids Production from Rhodotorula sp. Strain ATL72 for Enhancing Its Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synergistic Effects of Stirring and Aeration Rate on Carotenoid Production in Yeast Rhodotorula toruloides CCT 7815 Envisioning Their Application as Soap Additives [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of active oxygen species on the productivity of torularhodin by Rhodotorula glutinis No. 21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dissolved-oxygen feedback control fermentation for enhancing β-carotene in engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissolved-oxygen feedback control fermentation for enhancing β-carotene in engineered Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Rhodotorula glutinis—potential source of lipids, carotenoids, and enzymes for use in industries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Torulene Production
Welcome to the technical support center for torulene production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of microbial this compound synthesis. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a compound of interest? this compound is a natural carotenoid pigment primarily produced by red yeasts of the genera Rhodotorula and Sporobolomyces.[1][2] It is gaining significant interest due to its potent antioxidant properties, which are reported to be stronger than those of β-carotene, and its potential applications as a natural colorant in the food, cosmetic, and pharmaceutical industries.[1][3]
Q2: What are the main microbial sources for this compound production? The most efficient and commonly studied microbial producers of this compound are red yeasts. Species such as Rhodotorula mucilaginosa, Rhodotorula glutinis, and Sporobolomyces pararoseus are well-known for their ability to synthesize high-value carotenoids, including β-carotene, this compound, and torularhodin.[1][4][5]
Q3: What are the primary challenges in scaling up this compound production? The main challenges include the relatively low production rates in wild-type microbial strains, difficulties in efficiently extracting the intracellularly-stored this compound due to the rigid yeast cell wall, and the co-production of other carotenoids which complicates purification.[2][4][6][7] Furthermore, optimizing fermentation conditions at a large scale to maximize yield while minimizing costs remains a significant hurdle.[8]
Q4: What is the general metabolic pathway for this compound biosynthesis in yeast? In yeasts like Rhodotorula, this compound biosynthesis follows the mevalonate (MVA) pathway to produce the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[5] These units are sequentially condensed to form geranylgeranyl pyrophosphate (GGPP), the precursor for all carotenoids. GGPP is converted to phytoene, which then undergoes a series of desaturation reactions to form lycopene. Lycopene can be cyclized to form γ-carotene, which is then converted to this compound.[5][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the fermentation, extraction, and analysis of this compound.
Upstream Processing (Fermentation)
Q: My this compound yield is low, but biomass production is high. What's wrong? A: This issue often points to an imbalance in the carbon-to-nitrogen (C/N) ratio in your culture medium. A high C/N ratio (above 50:1) tends to divert the acetyl-CoA flux towards fatty acid and lipid biosynthesis rather than the mevalonate pathway required for carotenoids.[10] Conversely, a lower C/N ratio can favor carotenoid production over lipid accumulation.[10]
-
Solution: Optimize the C/N ratio. Start with ratios around 15:1 to 20:1, which have been shown to be effective for carotenoid production in Rhodotorula species.[9][10][11]
-
See Also: Table 1 for optimal fermentation parameters.
Q: The final this compound concentration is inconsistent across different fermentation batches. What could be the cause? A: Batch-to-batch variability can stem from several factors:
-
Inoculum Quality: The age and physiological state of the seed culture can significantly impact the kinetics of the main fermentation. Ensure you use a standardized protocol for inoculum preparation.
-
Substrate Variability: If using complex, low-cost substrates like agro-industrial waste, their composition can vary significantly, affecting nutrient availability.[8]
-
Environmental Control: Minor deviations in pH, temperature, or dissolved oxygen (DO) can lead to different metabolic responses.[10][12] For instance, higher temperatures may favor the synthesis of this compound and torularhodin over β-carotene.[13]
-
Solution: Standardize your seed culture protocol, characterize your substrate for each batch if possible, and ensure tight control and monitoring of all physical fermentation parameters.
Downstream Processing (Extraction & Purification)
Q: My this compound extraction efficiency is poor. How can I effectively disrupt the yeast cells? A: The rigid cell wall of yeasts like Rhodotorula is a major barrier to solvent extraction.[6] Simple solvent washing is often insufficient.
-
Effective Methods:
-
Thermal-Acid Treatment: A low-cost and scalable method involves mild acid hydrolysis (e.g., with HCl) at elevated temperatures (70–80 °C), which has been shown to be highly effective for releasing total carotenoids.[6]
-
Enzymatic Lysis: Using cell wall-degrading enzymes can be effective but may be less cost-efficient at a large scale.
-
Mechanical Disruption: Bead milling or high-pressure homogenization are also effective but can be energy-intensive.
-
-
See Also: Experimental Protocol 2: Cell Disruption and Total Carotenoid Extraction.
Q: The extracted this compound appears to be degrading during processing. How can I improve its stability? A: Carotenoids, including this compound, are highly susceptible to degradation from light, oxygen, and high temperatures.[14][15]
-
Solutions:
-
Work in Dim Light: Perform all extraction and purification steps under subdued lighting or in amber-colored glassware.
-
Use an Inert Atmosphere: Purge storage and processing vessels with nitrogen or argon to displace oxygen.[16]
-
Add Antioxidants: Incorporate antioxidants like butylated hydroxytoluene (BHT) into your extraction solvents (e.g., 0.2% w/v) to prevent oxidative damage.[6]
-
Control Temperature: Keep extracts cool (e.g., at 4°C) and store them at -20°C or lower for long-term stability.[16] Saponification steps, sometimes used to remove lipids, should be performed carefully as they can also lead to carotenoid degradation.[17][18]
-
Q: How can I separate this compound from other co-extracted carotenoids like β-carotene? A: The separation relies on the polarity differences between carotenoids. This compound is more polar than β-carotene but less polar than torularhodin.[6]
-
Method: Column chromatography is the most effective method. A silica gel stationary phase is commonly used.
-
A nonpolar solvent like hexane can be used to elute nonpolar carotenes (e.g., β-carotene).
-
Increasing the solvent polarity, for instance by adding acetone, will then elute the more polar this compound.[3] A two-step supercritical CO2 extraction has also been shown to be effective, using pure CO2 for apolar carotenoids and CO2 with a polar co-solvent like ethanol for more polar ones.[13][19]
-
-
See Also: Diagram: Downstream Processing Workflow.
Data Presentation
Table 1: Optimized Fermentation Parameters for Carotenoid Production in Red Yeasts
| Parameter | Organism | Optimal Condition | Resulting Yield/Titer | Reference |
| Temperature | Rhodotorula glutinis | 22 - 28 °C | Max. cell growth of 8.06 g/L | [20] |
| Rhodosporidium toruloides | 22 °C | 81.4 mg/L limonene (terpene) | [21] | |
| Rhodotorula sp. | 27.5 °C | 229.9 mg/L total carotenoids | [22] | |
| pH | Rhodotorula glutinis | 6.0 | Max. β-carotene production | [20] |
| Rhodosporidium toruloides | 6.0 | Optimal for limonene (terpene) | [21] | |
| Rhodotorula sp. | 6.7 | Optimal for carotenoid production | [22] | |
| Carbon Source | Rhodotorula glutinis | Glucose > Sucrose > Fructose | Higher β-carotene & this compound content | [11] |
| R. mucilaginosa | Glucose | 50.5 µg/g DCW torularhodin | [6] | |
| Nitrogen Source | Rhodotorula glutinis | Casein Hydrolysate | Higher this compound content | [11] |
| C/N Ratio | Rhodotorula glutinis | 15 | Increased carotenoid production | [11] |
| R. toruloides | < 20:1 | Preferred for carotenoid production | [10] |
Note: Terpene production optimization is often indicative for carotenoids as they share the same precursor pathway.
Table 2: Comparison of this compound Extraction & Quantification Methods
| Method | Description | Advantages | Disadvantages | Reference |
| Solvent Extraction | Uses organic solvents like acetone, methanol, or hexane mixtures after cell disruption. | Simple, widely used at lab scale. | Use of potentially toxic and volatile solvents; can be inefficient without proper cell disruption. | [6][23] |
| Supercritical CO₂ (SC-CO₂) Extraction | Uses CO₂ under supercritical conditions, often with a co-solvent like ethanol. | Environmentally friendly, highly selective, avoids toxic residues. Total carotenoid concentration of 332 µg/g DW achieved. | High initial equipment cost; requires high pressure. | [13][17][19] |
| Spectrophotometry | Quantification based on absorbance at a specific wavelength (e.g., 486 nm for this compound). | Fast, simple, and inexpensive for estimating total carotenoids. | Inaccurate for specific quantification in a mixture due to overlapping spectra of different carotenoids. | [24] |
| HPLC-PDA | High-Performance Liquid Chromatography with a Photodiode Array detector. | Gold standard for accurate identification and quantification of individual carotenoids in a mixture. | Requires expensive equipment, standards, and longer analysis time. | [6][18] |
Experimental Protocols
Protocol 1: General Fermentation of Rhodotorula sp. for this compound Production
-
Inoculum Preparation: Inoculate a single colony of Rhodotorula sp. into 50 mL of YM medium (3 g/L yeast extract, 3 g/L malt extract, 5 g/L peptone, 10 g/L dextrose). Incubate at 25-28°C with shaking (200 rpm) for 48 hours.[4]
-
Fermentation Medium: Prepare the production medium. A suitable medium could be MMS (10 g/L glucose, 2 g/L (NH₄)₂SO₄, 2 g/L KH₂PO₄, 0.5 g/L MgSO₄·7H₂O, 1 g/L yeast extract).[6]
-
Inoculation: Inoculate the production medium with the seed culture to an initial OD₆₀₀ of 0.5-1.0.
-
Incubation: Incubate in a fermenter at 25-28°C. Maintain pH at 5.5-6.5 and ensure adequate aeration.
-
Harvesting: Monitor cell growth (OD₆₀₀) and carotenoid production (spectrophotometrically from a small sample). Harvest cells by centrifugation (e.g., 5,000 x g for 10 min) during the late exponential or early stationary phase, as this is often when carotenoid accumulation is maximal.[3]
Protocol 2: Cell Disruption and Total Carotenoid Extraction
This protocol is adapted from the thermal-acid treatment method, noted for its efficiency and scalability.[6]
-
Cell Pellet Preparation: After harvesting, wash the cell pellet twice with distilled water to remove residual medium. Determine the dry cell weight (DCW) by drying a small aliquot at 100°C to a constant weight.
-
Acid Hydrolysis: Resuspend a known amount of freeze-dried cells (e.g., 200 mg) in a flask. Add 100 mg pyrogallic acid, 2 mL of 95% ethanol, and 10 mL of 8 M HCl.
-
Heating: Hydrolyze the mixture in a water bath at 70–80 °C for 40 minutes.
-
Extraction: Cool the sample. Add 10 mL of 95% ethanol and 50 mL of a diethyl ether/petroleum ether mixture (1:1, v/v). Shake vigorously for 5 minutes.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the phases to separate. Collect the upper ether phase containing the carotenoids.
-
Repeat Extraction: Repeat the extraction on the aqueous phase two more times. Pool all ether phases.
-
Drying and Storage: Dry the pooled extract using a rotary evaporator. Resuspend the dried pigment in a known volume of a suitable solvent (e.g., acetone) containing 0.2% BHT for analysis. Store at -20°C in the dark.
Protocol 3: Quantification of this compound by HPLC-PDA
-
Sample Preparation: Take the carotenoid extract from Protocol 2, ensure it is dissolved in a suitable solvent (e.g., acetone), and filter it through a 0.45 µm syringe filter before injection.
-
HPLC System: Use a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A common gradient elution involves two mobile phases:
-
Mobile Phase A: Acetonitrile/Water (9:1, v/v)
-
Mobile Phase B: Ethyl Acetate
-
-
Elution Gradient: A typical gradient at a flow rate of 1 mL/min is as follows:
-
0-6 min: Linear gradient from 20% B to 60% B.
-
6-15 min: Hold at 60% B.
-
15-20 min: Linear gradient from 60% B to 100% B.
-
20-25 min: Gradient back to 20% B.
-
25-30 min: Hold at 20% B for column re-equilibration.[6]
-
-
Detection: Use a photodiode array (PDA) detector to monitor the absorbance. The maximal absorption wavelength for this compound is approximately 486 nm in the mobile phase.[6]
-
Quantification: Create a calibration curve using a pure this compound standard of known concentrations. Calculate the this compound concentration in the sample by comparing its peak area to the standard curve.
References
- 1. Microbial production of this compound and its potential applications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of torularhodin, this compound, and β-carotene by Rhodotorula yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Production of Torularhodin, this compound, and β-Carotene by Rhodotorula Yeasts | Springer Nature Experiments [experiments.springernature.com]
- 8. Biotechnological Production of Carotenoids Using Low Cost-Substrates Is Influenced by Cultivation Parameters: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A New Method for Selective Extraction of Torularhodin from Red Yeast Using CO2-SFE Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Oxidative stability of lutein on exposure to varied extrinsic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. omicsonline.org [omicsonline.org]
- 17. researchgate.net [researchgate.net]
- 18. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 19. iris.enea.it [iris.enea.it]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Preventing isomerization of Torulene during analysis
Technical Support Center: Preventing Isomerization of Torulene During Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to minimize and troubleshoot the isomerization of this compound during analytical procedures. Accurate quantification of this compound is critical, and its propensity to isomerize from its natural trans-form to various cis-isomers can lead to significant analytical errors.
Frequently Asked Questions (FAQs)
Q1: What is this compound isomerization and why is it a problem?
A1: this compound is a carotenoid with a long chain of conjugated double bonds. In nature, it predominantly exists in the more stable, linear all-trans configuration. Isomerization is the process where energy input (like from light or heat) causes one or more of these double bonds to rotate, converting the molecule into a bent cis-isomer.[1][2] This is problematic for several reasons:
-
Inaccurate Quantification: Cis and trans-isomers have different physical properties, including different extinction coefficients and retention times in High-Performance Liquid Chromatography (HPLC). This can lead to the underestimation of total this compound content or the misidentification of peaks.[3]
-
Altered Biological Activity: The geometric shape of a carotenoid influences its biological function, including its antioxidant capacity and provitamin A activity.[4] Analyzing an isomerized sample may not reflect the true biological potential of the original material.
-
Compromised Purity: The presence of multiple isomers complicates the purification and isolation of all-trans-Torulene.
Q2: What are the primary factors that cause this compound to isomerize?
A2: this compound is a highly unstable compound, and its isomerization is primarily induced by exposure to:
-
Light: Exposure to light, especially UV and fluorescent light, is a major cause of isomerization and degradation. All procedures should be performed under subdued or red light.[5][6]
-
Heat: Elevated temperatures accelerate the rate of isomerization and oxidative degradation.[5] Heating extracts can lead to significant losses of carotenoids.[7]
-
Oxygen: The conjugated double bonds are susceptible to oxidation, which can lead to bleaching and complete degradation of the molecule.[5]
-
Acidic/Extreme pH Conditions: While mildly acidic conditions can sometimes be used in extraction, strong acids or bases can promote isomerization and degradation.[5]
Q3: How can I visually identify isomerization in my HPLC chromatogram?
A3: When analyzing carotenoids with HPLC using a Diode Array Detector (DAD) or UV-Vis detector, the formation of cis-isomers can often be identified by two key features:
-
New Peaks: The appearance of new, smaller peaks, typically eluting just before the main all-trans peak on a reverse-phase column (e.g., C18 or C30).[8]
-
"Cis-Peak" in UV-Vis Spectrum: Cis-isomers exhibit a characteristic absorption peak at a shorter wavelength (around 330-380 nm) in their UV-Vis spectrum, which is absent in the all-trans form. The main absorption peaks also shift to slightly shorter wavelengths. A cis-isomer of this compound has been identified with a peak at 378 nm.[9]
Q4: What is the recommended method for storing samples and extracts to prevent isomerization?
A4: To ensure the integrity of this compound, proper storage is crucial:
-
Minimize Light Exposure: Store all samples, standards, and extracts in amber vials or containers wrapped in aluminum foil.[10]
-
Maintain Low Temperatures: Store solid samples at -20°C or preferably -80°C. Once extracted, solutions should be kept on ice during processing and stored at -20°C or lower for short-term storage.[7][10]
-
Create an Inert Atmosphere: Before sealing, flush vials with an inert gas like nitrogen or argon to displace oxygen.[10] This is especially important for extracts dissolved in solvent.
-
Use Antioxidants: For solutions, adding an antioxidant like Butylated Hydroxytoluene (BHT) at a concentration of 0.1-0.2% (w/v) can help prevent oxidation.[9]
Troubleshooting Guide
This section addresses common issues encountered during this compound analysis.
| Problem | Possible Cause | Recommended Solution |
| Low or No Recovery of this compound | Degradation during extraction: Sample was exposed to excessive heat, light, or oxygen. | Perform extraction on ice, under dim light, and use solvents containing an antioxidant (e.g., BHT). Evaporate solvents under a stream of nitrogen.[5][7][10] |
| Incomplete Extraction: The solvent system or homogenization was insufficient to release carotenoids from the matrix. | Repeat the extraction on the sample pellet until it is colorless. Ensure the chosen solvent is appropriate for this compound (e.g., acetone, methanol, ethyl acetate mixtures).[10][11] | |
| Appearance of Unexpected Peaks | Isomerization: The sample was isomerized by light or heat before or during analysis. | Review the entire sample handling and preparation workflow for sources of light and heat. Check the UV-Vis spectrum of the unexpected peaks for a characteristic "cis-peak".[9] |
| Late Elution from a Previous Run: A strongly retained compound from a previous injection is eluting in the current run. | Flush the column with a strong solvent (e.g., 100% ethyl acetate or methyl tert-butyl ether) after each run. Incorporate a column wash step into your gradient method.[12] | |
| Contaminated Solvent/System: Impurities in the mobile phase or a contaminated injector. | Filter all mobile phases before use.[12] Prepare fresh mobile phase daily. Run a blank injection of your solvent to check for ghost peaks. | |
| Drifting Retention Times | Column Temperature Fluctuation: The ambient temperature of the lab is changing, affecting chromatography. | Use a thermostatted column compartment to maintain a constant temperature (e.g., 25°C).[9][13] |
| Mobile Phase Composition Changing: One component of the mobile phase is evaporating faster than others, or the mixture was not prepared accurately. | Keep mobile phase reservoirs covered. Prepare fresh mobile phase for each analytical batch. If using a gradient mixer, ensure it is functioning correctly.[13] | |
| Column Not Equilibrated: Insufficient time was allowed for the column to stabilize with the initial mobile phase conditions before injection. | Increase the column equilibration time between runs until a stable baseline is achieved.[13] |
Quantitative Data Summary
The stability of carotenoids is highly dependent on the matrix and conditions. The following tables summarize key factors and provide data (using related carotenoids as a proxy where specific this compound data is unavailable) to emphasize the need for careful handling.
Table 1: Key Factors Inducing this compound Isomerization and Degradation
| Factor | Effect | Prevention Strategy |
| Light (UV, Fluorescent) | High potential for causing rapid cis-trans isomerization and degradation.[14] | Work under dim/red light; use amber glassware or foil-wrapped containers.[5][6] |
| Heat | Accelerates both isomerization and oxidation. Heating extracts at 85°C can cause >50% loss.[7] | Use cold extraction methods; keep samples on ice; avoid heating steps if possible. |
| Oxygen | Leads to oxidative cleavage of the polyene chain, causing irreversible color loss and degradation.[5] | Purge sample vials with nitrogen/argon; use degassed solvents; add antioxidants (e.g., BHT).[9] |
| pH | Strong acids or bases can catalyze isomerization and degradation. | Maintain a neutral or slightly acidic pH during extraction. The optimal pH for yeast carotenoid production is often between 4.0 and 7.0.[5] |
Table 2: Stability of Carotenoid Extracts Under Different Storage Conditions
| Condition | Analyte | Stability Result | Citation |
| Room Temperature, Exposed to Light | Carotenoid Extract | 95% loss after 10 days | [7] |
| 4°C, In the Dark | Carotenoid Extract | ~10% loss after 10 days | [7] |
| -20°C, In the Dark (with antioxidant) | Carotenoid Extract | ~5% loss per day | [7] |
Experimental Protocols
Recommended Protocol for Extraction of this compound for HPLC Analysis
This protocol is a synthesis of best practices designed to minimize degradation and isomerization.
-
Preparation (Under Dim Light):
-
Pre-cool all glassware and solvents on ice.
-
Prepare an extraction solvent of acetone:methanol (7:3 v/v) containing 0.2% (w/v) Butylated Hydroxytoluene (BHT).[9]
-
Use amber glass tubes or wrap tubes in aluminum foil.
-
-
Extraction:
-
Weigh approximately 0.2 g of lyophilized cell biomass (or an appropriate amount of other sample matrix) into a pre-chilled tube.
-
Add 10 mL of the cold extraction solvent.
-
Vortex vigorously for 5 minutes to disrupt cells and dissolve the pigments.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Carefully transfer the colored supernatant to a new amber tube.
-
Repeat the extraction on the remaining pellet with fresh extraction solvent until the pellet is colorless (typically 2-3 times).[10]
-
Combine all supernatants.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the combined solvent to dryness using a rotary evaporator with the water bath temperature below 35°C, or under a gentle stream of nitrogen gas.[10]
-
Immediately reconstitute the dried extract in a known volume (e.g., 1-2 mL) of the initial HPLC mobile phase (or a compatible solvent like a Methanol:MTBE 50:50 mixture).[10]
-
-
Final Preparation for Injection:
-
Filter the reconstituted extract through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[9]
-
Transfer the filtered solution to an amber HPLC vial.
-
If not analyzing immediately, flush the vial with nitrogen, cap tightly, and store at -20°C or below.
-
Visualizations
Caption: Factors inducing the isomerization of all-trans-Torulene.
Caption: Recommended workflow with key preventative measures.
Caption: Troubleshooting logic for identifying unknown peaks.
References
- 1. Direct Observation of Differences of Carotenoid Polyene Chain cis/trans Isomers Resulting from Structural Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Sources of errors in the quantitative analysis of food carotenoids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. This compound and torularhodin: “new” fungal carotenoids for industry? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and Analysis of Carotenoids from Escherichia coli in Color Complementation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. Tentative identification of this compound cis/trans geometrical isomers isolated from Sporidiobolus pararoseus by high-performance liquid chromatography-diode array detection-mass spectrometry and preparation by column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Torulene vs. Beta-Carotene: A Comparative Analysis of Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activities of two carotenoids: torulene and beta-carotene. While both are recognized for their potential health benefits, emerging research suggests differences in their antioxidant potency. This document summarizes available data, details experimental methodologies for antioxidant capacity assessment, and visualizes relevant biological pathways and workflows to support further research and development.
Executive Summary
This compound, a carotenoid pigment synthesized by various yeasts and fungi, is structurally similar to the more commonly known beta-carotene. However, a key distinction lies in its chemical structure: this compound possesses an extended system of thirteen conjugated double bonds, compared to the eleven found in beta-carotene.[1] This structural difference is believed to be the primary reason for this compound's enhanced antioxidant efficiency.[1] While direct quantitative comparisons in single studies are limited in the readily available literature, the consensus in the scientific community points towards this compound having a greater potential to neutralize oxidative stress.
Quantitative Data on Antioxidant Activity
Direct, side-by-side quantitative data from a single study comparing the antioxidant activity of purified this compound and beta-carotene using standardized assays (e.g., DPPH, ABTS, FRAP with IC50 values) is not extensively available in the reviewed literature. However, multiple sources qualitatively support the superior antioxidant capacity of this compound.
It is frequently reported that the antioxidant properties of this compound are more potent than those of beta-carotene due to its additional conjugated double bond.[1] Furthermore, torularhodin, a carboxylic acid derivative of this compound, has been reported to be more efficient than beta-carotene in scavenging reactive oxygen species such as hydrogen peroxide and singlet oxygen.[2][3]
| Carotenoid | Singlet Oxygen Quenching Rate Constant (M⁻¹s⁻¹) | Source |
| Beta-carotene | 2.3-2.5 x 10⁹ | [4] |
Experimental Protocols
To facilitate further comparative studies, detailed methodologies for common antioxidant assays are provided below. These protocols are essential for generating reliable and reproducible data.
Carotenoid Extraction from Yeast
A general protocol for extracting carotenoids from yeast biomass is as follows:
-
Cell Lysis: Yeast cells are first disrupted to release intracellular contents. This can be achieved through mechanical methods (e.g., bead milling), chemical treatment (e.g., with 6 M HCl followed by heating), or enzymatic digestion.[5]
-
Solvent Extraction: The disrupted cell biomass is then extracted with an organic solvent. Acetone is a commonly used solvent for this purpose.[5] The extraction is typically repeated until the cell debris appears white, indicating that the pigments have been fully extracted.
-
Phase Separation: The acetone extract containing the carotenoids is then separated from the cell debris by centrifugation.
-
Purification (Optional): For obtaining pure this compound and beta-carotene, further purification steps such as column chromatography or high-performance liquid chromatography (HPLC) are necessary.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.[6]
-
Reaction Mixture: A defined volume of the carotenoid sample (dissolved in a suitable solvent) is mixed with the DPPH working solution.[6]
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).[6]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.[6]
-
Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.[6]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[7][8]
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Reaction Mixture: A small volume of the carotenoid sample is added to the ABTS•+ working solution.[9]
-
Absorbance Measurement: The absorbance is recorded at 734 nm after a set incubation time (e.g., 6 minutes).[10]
-
Calculation: The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[11][12] The reagent should be warmed to 37°C before use.
-
Reaction Mixture: The carotenoid sample is added to the FRAP reagent.[12]
-
Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 4 minutes).[12]
-
Absorbance Measurement: The absorbance of the intense blue-colored complex formed is measured at 593 nm.[11]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change in the sample with that of a known ferrous standard.
Signaling Pathways and Experimental Workflows
Nrf2-Dependent Antioxidant Signaling Pathway
Carotenoids can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. One of the key pathways is the Nrf2-dependent antioxidant response.
Caption: Nrf2-Keap1 antioxidant response pathway activated by carotenoids.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[13] In the presence of oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2.[13] Carotenoids may influence this process, leading to the translocation of Nrf2 into the nucleus.[14] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxifying enzymes, leading to their expression and ultimately enhancing cellular protection against oxidative damage.[13]
Experimental Workflow for Antioxidant Activity Comparison
The following diagram illustrates a typical workflow for comparing the antioxidant activity of this compound and beta-carotene.
Caption: Workflow for comparing this compound and beta-carotene antioxidant activity.
This standardized workflow ensures that both carotenoids are tested under identical conditions, allowing for a direct and meaningful comparison of their antioxidant capacities. The process begins with obtaining and preparing standardized solutions of this compound and beta-carotene, followed by the execution of multiple, mechanistically different antioxidant assays. The resulting data is then analyzed to determine key metrics like IC50 values and TEAC, which form the basis for a conclusive comparative evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. pubcompare.ai [pubcompare.ai]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. 4.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 12. ultimatetreat.com.au [ultimatetreat.com.au]
- 13. Carotenoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 14. Carotenoids, inflammation, and oxidative stress--implications of cellular signaling pathways and relation to chronic disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Torulene's Prowess in DPPH Radical Scavenging: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the antioxidant potential of novel compounds is paramount. Torulene, a carotenoid pigment produced by certain yeasts, has garnered attention for its potent antioxidant properties. This guide provides a comparative analysis of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of this compound, supported by available experimental data and detailed methodologies.
Comparative DPPH Radical Scavenging Activity
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating antioxidant activity, representing the concentration of a substance required to scavenge 50% of DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.
A study on a lipid extract from the yeast Rhodotorula toruloides, a known producer of this compound, demonstrated significant DPPH radical scavenging activity. While this extract contains a mixture of carotenoids, the reported IC50 value offers a glimpse into the potential of this compound-containing extracts.
For a comprehensive comparison, the following table summarizes the DPPH radical scavenging activity of the Rhodotorula toruloides lipid extract alongside other well-established antioxidants. It is crucial to note that the Rhodotorula extract represents a mixture of compounds, and therefore, its activity cannot be solely attributed to this compound.
| Antioxidant | DPPH IC50 Value | Source Organism/Type |
| Rhodotorula toruloides Lipid Extract | 6.4 mg/L | Yeast |
| Ascorbic Acid (Vitamin C) | ~5-10 µg/mL | Standard |
| β-Carotene | Variable (often lower than this compound) | Standard |
The Science Behind DPPH Radical Scavenging
The DPPH assay is a widely used, simple, and rapid method for assessing the antioxidant capacity of a compound. The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which can be measured spectrophotometrically at approximately 517 nm.
The logical workflow of the DPPH radical scavenging assay is depicted in the following diagram:
The signaling pathway of an antioxidant (AH) donating a hydrogen atom to the DPPH radical is illustrated below:
Experimental Protocol: DPPH Radical Scavenging Assay
The following is a generalized protocol for determining the DPPH radical scavenging activity of a carotenoid extract.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or other suitable solvent)
-
This compound-containing extract or purified this compound
-
Standard antioxidant (e.g., Ascorbic acid, Trolox, or β-carotene)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Sample Solutions: Prepare a series of dilutions of the this compound extract and the standard antioxidant in methanol.
-
Reaction Mixture: In a microplate well or a cuvette, mix a specific volume of the DPPH solution with a specific volume of the sample or standard solution. A control containing only the DPPH solution and methanol should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (approximately 517 nm).
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100
Where Acontrol is the absorbance of the control and Asample is the absorbance of the sample.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample or standard. The concentration that corresponds to 50% scavenging is the IC50 value.
Conclusion
While a definitive DPPH IC50 value for pure this compound remains to be established, the available data from this compound-rich extracts strongly suggest its significant potential as a potent antioxidant. Its radical scavenging activity, attributed to its unique chemical structure, positions it as a promising candidate for further investigation in the fields of pharmaceuticals, nutraceuticals, and cosmetics. Further studies focusing on the isolation and characterization of pure this compound are warranted to fully elucidate its antioxidant capacity and compare it directly with other leading antioxidants.
References
Torulene's Prowess in Singlet Oxygen Quenching: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the antioxidant capabilities of various compounds is paramount. Among the arsenal of natural antioxidants, carotenoids stand out for their exceptional ability to neutralize reactive oxygen species. This guide provides a comparative analysis of the singlet oxygen quenching capacity of torulene, a less common but potent carotenoid, against its more widely studied counterparts, β-carotene and lycopene.
This compound, a C40 carotenoid synthesized by red yeasts, is emerging as a formidable quencher of singlet oxygen (¹O₂), a highly reactive and damaging form of oxygen. Its extended conjugated polyene system is believed to be the key to its potent antioxidant activity, potentially surpassing that of other well-known carotenoids.
Comparative Analysis of Singlet Oxygen Quenching Efficiency
The efficacy of a compound in deactivating singlet oxygen is quantified by its quenching rate constant (k_q_). While direct experimental values for this compound are not widely available in the literature, studies on the closely related carotenoid, torularhodin, which shares a similar extended conjugated system, suggest a quenching capacity superior to that of β-carotene. The general consensus in the field is that a higher number of conjugated double bonds in a carotenoid's structure correlates with a greater singlet oxygen quenching ability.
Here, we present a comparison of the singlet oxygen quenching rate constants for β-carotene and lycopene in various environments. It is anticipated that this compound would exhibit a rate constant in the upper range of these values, likely exceeding that of β-carotene and comparable to, if not greater than, that of lycopene.
| Carotenoid | Solvent/System | Singlet Oxygen Quenching Rate Constant (k_q_) (M⁻¹s⁻¹) |
| β-Carotene | Various Organic Solvents | ~0.9 - 1.4 x 10¹⁰ |
| Liposomes | ~2.3 - 2.5 x 10⁹[1] | |
| Lycopene | Various Organic Solvents | ~1.1 - 3.1 x 10¹⁰ |
| Liposomes | ~2.3 - 2.5 x 10⁹[1] | |
| This compound (Predicted) | - | Expected to be ≥ Lycopene |
Note: The quenching rate constants can vary depending on the solvent, the presence of other molecules, and the experimental methodology employed.
The Mechanism of Singlet Oxygen Quenching by Carotenoids
Carotenoids primarily neutralize singlet oxygen through a physical quenching mechanism. This process involves the transfer of energy from the excited singlet oxygen molecule to the carotenoid, returning the oxygen to its harmless ground state. The carotenoid then dissipates this excess energy as heat, returning to its original state, ready to quench another singlet oxygen molecule. This highly efficient, non-destructive process allows a single carotenoid molecule to deactivate thousands of singlet oxygen molecules.[2][3]
A less common pathway is chemical quenching, where the carotenoid reacts with singlet oxygen to form oxidized products.[3][4] While this leads to the degradation of the carotenoid, it still effectively removes the harmful singlet oxygen.
Caption: Physical vs. Chemical Quenching of Singlet Oxygen by Carotenoids.
Experimental Protocols for Measuring Singlet Oxygen Quenching
Several robust methods are employed to determine the singlet oxygen quenching capacity of carotenoids. Below are detailed protocols for two common approaches.
Time-Resolved Singlet Oxygen Phosphorescence Detection
This is a direct and highly accurate method for measuring the rate of singlet oxygen quenching.
Caption: Experimental workflow for measuring singlet oxygen quenching.
Methodology:
-
Sample Preparation: A solution containing a photosensitizer (e.g., rose bengal, methylene blue) and the carotenoid of interest is prepared in an appropriate solvent. The concentration of the carotenoid is varied across a range of samples.
-
Excitation: The sample is excited with a pulsed laser at a wavelength absorbed by the photosensitizer.[5][6]
-
Singlet Oxygen Generation: The excited photosensitizer transfers its energy to ground-state molecular oxygen (³O₂), generating singlet oxygen (¹O₂).
-
Phosphorescence Detection: As the singlet oxygen decays back to its ground state, it emits a characteristic phosphorescence in the near-infrared (NIR) region, with a maximum at approximately 1270 nm.[2][7] This emission is detected using a sensitive NIR detector, such as a germanium photodiode or a photomultiplier tube.[7][8]
-
Kinetic Analysis: The decay rate of the phosphorescence is measured in the presence of different concentrations of the carotenoid. The quenching rate constant (k_q_) is determined from the Stern-Volmer relationship, which plots the observed decay rate against the quencher concentration.
Chemical Trapping with 1,3-Diphenylisobenzofuran (DPBF)
This indirect method relies on a chemical probe that reacts with singlet oxygen, leading to a measurable change in its absorbance.
Methodology:
-
Sample Preparation: A solution is prepared containing a photosensitizer, the carotenoid quencher, and 1,3-diphenylisobenzofuran (DPBF) in a suitable solvent. DPBF has a strong absorbance at around 410-415 nm.[9][10][11]
-
Photoirradiation: The solution is irradiated with a light source (e.g., a lamp with a specific filter) that excites the photosensitizer, leading to the generation of singlet oxygen.
-
DPBF Bleaching: The generated singlet oxygen reacts with DPBF, causing it to lose its chromophore and thus its absorbance at 410-415 nm. This "bleaching" of DPBF is monitored over time using a UV-Vis spectrophotometer.[9]
-
Inhibition by Carotenoid: In the presence of a carotenoid, there is a competition for the singlet oxygen between DPBF and the carotenoid. An effective carotenoid quencher will protect DPBF from being bleached.
-
Data Analysis: The rate of DPBF bleaching is measured in the presence and absence of the carotenoid. The degree of inhibition of DPBF bleaching is used to calculate the singlet oxygen quenching capacity of the carotenoid.
Conclusion
While further quantitative studies are needed to definitively establish the singlet oxygen quenching rate constant of this compound, the available evidence strongly suggests that it is a highly effective antioxidant. Its extended conjugated double bond system positions it as a potentially superior alternative to more common carotenoids like β-carotene and on par with, or even exceeding, the potent quenching ability of lycopene. For researchers and developers in fields requiring robust protection against oxidative damage, this compound represents a promising natural compound worthy of further investigation and consideration.
References
- 1. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Quenching of Singlet Oxygen by Carotenoids in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Singlet oxygen phosphorescence imaging by superconducting single-photon detector and time-correlated single-photon counting [opg.optica.org]
- 8. Transient Absorption and Singlet Oxygen Phosphorescence of Rose Bengal Photosensitiser - Edinburgh Instruments [edinst.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Singlet oxygen formation during accelerated and hyperaccelerated corneal cross-linking: in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Method Evaluates Antioxidant Activities of Astaxanthin Isomers against Singlet Oxygen----Chinese Academy of Sciences [english.cas.cn]
Comparative Stability of Torulene and Lycopene: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the stability of two prominent carotenoids, torulene and lycopene. It is intended for researchers, scientists, and professionals in drug development who are exploring the potential of these compounds in various applications. This document synthesizes available experimental data on their stability under different conditions, details the methodologies used for these assessments, and offers a visual representation of their structural and functional relationship.
Executive Summary
Lycopene, a well-studied carotenoid found in tomatoes and other red fruits, is known for its potent antioxidant properties but is also susceptible to degradation by heat, light, and oxidation. This compound, a microbial carotenoid produced by red yeasts, also exhibits significant antioxidant activity. While extensive quantitative data exists for lycopene's degradation kinetics, similar detailed experimental data for this compound is less prevalent in publicly accessible literature. However, qualitative evidence strongly suggests that this compound is also highly unstable under similar environmental stressors. This guide presents a comparative analysis based on available data, highlighting the structural differences that likely influence their respective stabilities.
Data Presentation: Stability under Thermal and Light Stress
The stability of carotenoids is a critical factor in their biological activity and application. Degradation is primarily caused by isomerization and oxidation, which are accelerated by heat and light.
Lycopene Stability
Numerous studies have quantified the degradation of lycopene under various conditions. Its degradation typically follows first-order kinetics.
| Condition | Temperature (°C) | Rate Constant (k) | Half-life (t½) (hours) | Activation Energy (Ea) (kJ/mol) | Reference |
| Thermal (Tomato Purée) | 70 | 5.41 x 10⁻² h⁻¹ | 12.81 | - | [1] |
| Thermal (Tomato Purée) | 90 | 12.05 x 10⁻² h⁻¹ | 5.75 | - | [1] |
| Thermal (Tomato Peel) | 50-100 | - | - | 18.27 | [2] |
| Thermal (Olive Oil/Tomato Emulsion) | 80-140 | - | - | 28 | [3] |
| Thermal (Tarhana Dough) | 30-50 | 0.0001-0.0007 min⁻¹ | - | 20.5-34.3 | [4] |
| Light Exposure (Tomato Purée) | Ambient | No significant change in total lycopene | - | - | [5] |
Table 1: Summary of quantitative data on lycopene degradation under thermal and light stress.
This compound Stability
Direct quantitative experimental data on the degradation kinetics of purified this compound under specific thermal and light stress is limited in the available scientific literature. However, multiple sources indicate its high instability. It is known to be sensitive to heat, light, and oxygen.[6][7] One study noted that this compound underwent degradation during the saponification step of extraction, a process that involves heat and alkaline conditions.[8] This suggests a susceptibility to degradation under chemical and thermal stress.
Comparative Analysis
While a direct quantitative comparison is challenging due to the lack of specific data for this compound, a qualitative comparison can be made based on their chemical structures and the general behavior of carotenoids.
dot
Caption: Structural comparison of this compound and Lycopene.
The primary structural difference between this compound and lycopene is the presence of a β-ionone ring in this compound, which lycopene lacks. This ring structure gives this compound its provitamin A activity. The long polyene chain of conjugated double bonds is the primary site of oxidative degradation in both molecules. While the acyclic nature of lycopene might suggest greater flexibility and potentially more sites for radical attack, both molecules are highly susceptible to degradation due to their extensive unsaturated systems.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of carotenoid stability.
Thermal Degradation Kinetics of Lycopene in Tomato Purée
Objective: To determine the rate of lycopene degradation in a food matrix at various temperatures.
Protocol:
-
Sample Preparation: Homogenize fresh tomatoes to obtain a uniform purée.
-
Thermal Treatment: Aliquot the purée into sealed, airtight containers. Submerge the containers in water baths set to constant temperatures (e.g., 60, 80, 100, and 120°C).
-
Time Points: Remove samples at predetermined time intervals (e.g., every hour for 6 hours).
-
Extraction: Extract lycopene from the purée using a solvent mixture, typically hexane:acetone:ethanol (2:1:1 v/v/v).
-
Quantification: Measure the absorbance of the extract using a spectrophotometer at the maximum absorbance wavelength for lycopene (approximately 472 nm). Alternatively, use High-Performance Liquid Chromatography (HPLC) for more precise quantification and to distinguish between isomers.
-
Data Analysis: Plot the natural logarithm of the lycopene concentration versus time. The slope of the resulting line represents the negative of the first-order degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Photodegradation Stability of Lycopene
Objective: To assess the stability of lycopene when exposed to light.
Protocol:
-
Sample Preparation: Prepare a solution of purified lycopene in an organic solvent (e.g., hexane) or use a food matrix like tomato purée.
-
Light Exposure: Place the samples in a light-controlled environment, such as a chamber with a calibrated light source (e.g., fluorescent lamps simulating indoor conditions). Control for temperature to isolate the effect of light.
-
Control Group: Keep a parallel set of samples in complete darkness at the same temperature.
-
Time Points: Collect samples at regular intervals (e.g., daily for 6 days).
-
Extraction and Quantification: Follow the same extraction and quantification procedures as described for thermal degradation.
-
Data Analysis: Compare the lycopene concentration in the light-exposed samples to the dark control to determine the extent of photodegradation.
Signaling Pathways and Degradation Mechanisms
The degradation of carotenoids like this compound and lycopene is a complex process involving isomerization and oxidation.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lycopene stability during food processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Bioactivity of Torulene: A Comparative In-Vitro Analysis
For Immediate Release
A comprehensive review of in-vitro studies reveals the significant bioactive potential of torulene, a lesser-known carotenoid, in antioxidant, anti-inflammatory, and anticancer applications. This guide provides a comparative analysis of this compound's efficacy against other well-established carotenoids such as β-carotene, lycopene, and astaxanthin, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Antioxidant Properties: A Competitive Edge
This compound demonstrates notable antioxidant activity, a crucial factor in combating oxidative stress-related diseases. The Oxygen Radical Absorbance Capacity (ORAC) assay, a standard measure of antioxidant strength, places this compound's activity in a competitive position with other carotenoids. While β-carotene shows a slightly higher ORAC value, this compound's capacity to neutralize free radicals is significant.
| Carotenoid | Antioxidant Assay | IC50 / Value | Reference |
| This compound | ORAC | 2.77 (Trolox Equivalents) | [1][2] |
| β-Carotene | ORAC | 3.78 (Trolox Equivalents) | [1][2] |
| Lycopene | DPPH | 54.01 µg/mL | |
| Astaxanthin | DPPH | 17.5 µg/mL | [3] |
| Astaxanthin | ABTS | 7.7 µg/mL | [3] |
Table 1: Comparative Antioxidant Activities of Carotenoids. IC50 values represent the concentration required to inhibit 50% of the radical activity. Lower IC50 values indicate higher antioxidant activity.
Anti-Inflammatory Potential: Modulating Inflammatory Pathways
Chronic inflammation is a key contributor to various pathologies. In-vitro studies on murine macrophage cell lines, such as RAW 264.7, are instrumental in assessing the anti-inflammatory properties of bioactive compounds. These studies often measure the inhibition of nitric oxide (NO), a pro-inflammatory mediator. While specific IC50 values for this compound in NO inhibition assays are not yet widely available, research on extracts containing this compound suggests a dose-dependent reduction in NO production.
| Carotenoid | Cell Line | Inflammatory Marker | Inhibition | Reference |
| This compound (in extract) | RAW 264.7 | Nitric Oxide (NO) | Dose-dependent decrease | |
| Lycopene | RAW 264.7 | Nitric Oxide (NO) | 40% inhibition at 10 µM | [4] |
| Astaxanthin | RAW 264.7 | Nitric Oxide (NO) | Dose-dependent decrease | [5] |
Table 2: Comparative Anti-Inflammatory Activities of Carotenoids.
Anticancer Activity: A Promising Avenue for Drug Discovery
The potential of carotenoids to inhibit the growth of cancer cells is a significant area of research. In-vitro studies using various cancer cell lines provide crucial preliminary data on the cytotoxic effects of these compounds. This compound has shown promise in inhibiting the growth of prostate cancer cells. Comparative data with other carotenoids highlights the varying sensitivities of different cancer cell lines to these compounds.
| Carotenoid | Cell Line | Cancer Type | IC50 | Reference |
| This compound | LNCaP, PC-3 | Prostate Cancer | Not specified | [1] |
| β-Carotene | MCF-7 | Breast Cancer | 7.8 µg/mL | [6] |
| β-Carotene | MDA-MB-231 | Breast Cancer | 38.1 µg/mL | [6] |
| Lycopene | MCF-7 | Breast Cancer | 29.9 µM (after 168h) | [1] |
| Lycopene | SK-BR-3 | Breast Cancer | 22.8 µM (after 168h) | [1] |
| Lycopene | MDA-MB-468 | Breast Cancer | 10.3 µM (after 168h) | [1] |
| Astaxanthin | CBRH-7919 | Human Hepatoma | 39 µM | [7] |
| Astaxanthin | DU145 | Prostate Cancer | <200 µM |
Table 3: Comparative Anticancer Activities of Carotenoids. IC50 values represent the concentration required to inhibit 50% of cell viability.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Protocol:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well microplate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well.
-
Include a control well containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the test compound that causes 50% inhibition of the DPPH radical, is determined by plotting the percentage of inhibition against the concentration of the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control cells.
-
After the treatment period, remove the medium and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well.
-
Incubate the plate at 37°C for a few hours (e.g., 2-4 hours) to allow formazan crystal formation.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value, the concentration of the test compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the concentration of the test compound.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: LPS stimulates RAW 264.7 macrophages to produce NO via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced is indirectly measured by quantifying the stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specific time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours). Include an unstimulated control and an LPS-stimulated control without the test compound.
-
After incubation, collect the cell culture supernatant.
-
To a new 96-well plate, add the collected supernatant and an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
Measure the absorbance at a specific wavelength (typically around 540 nm) using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition for each concentration of the test compound.
-
The IC50 value for NO inhibition can be determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways
The anticancer effects of many carotenoids, including the apoptosis induced by this compound in prostate cancer cells, are often mediated through specific signaling pathways. A common pathway involves the modulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and ultimately, programmed cell death.
This guide provides a foundational understanding of the in-vitro bioactivity of this compound in comparison to other carotenoids. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in therapeutic applications.
References
- 1. Anti-cancer effects of this compound, isolated from Sporidiobolus pararoseus, on human prostate cancer LNCaP and PC-3 cells via a mitochondrial signal pathway and the down-regulation of AR expression - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The suppression of this compound and torularhodin treatment on the growth of PC-3 xenograft prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Torulene Production in Rhodotorula Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of torulene production across various Rhodotorula species, supplemented with experimental data from multiple studies. The aim is to offer a comprehensive resource for researchers interested in the microbial production of this promising carotenoid.
Introduction to this compound and Rhodotorula
This compound (3',4'-didehydro-β,γ-carotene) is a natural red pigment belonging to the carotenoid family. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant properties and potential health benefits. The primary microbial sources of this compound are red yeasts of the genus Rhodotorula. Species such as Rhodotorula glutinis, Rhodotorula mucilaginosa, and Rhodotorula rubra are well-known producers of carotenoids, with this compound often being a significant component of their pigment profile. The production of this compound is influenced by a variety of factors including the specific yeast strain, culture conditions, and nutrient availability.
Comparative this compound Production
The following table summarizes the quantitative data on this compound production in different Rhodotorula species as reported in various studies. It is crucial to note that the production yields are highly dependent on the specific experimental conditions, which are detailed to allow for a nuanced comparison.
| Rhodotorula Species | Strain | This compound Yield | Key Culture Conditions | Reference |
| Rhodotorula glutinis | Not Specified | 243 µg/g dry cell weight | Medium with peptone as nitrogen source. | [1] |
| Rhodotorula glutinis | Not Specified | 85.1 µg/g dry cell weight | Medium with concentrated grape must. | [1] |
| Rhodotorula glutinis | Not Specified | 2.16 mg/L (98% of total carotenoids) | Optimized medium with 0.7 mM Al₂(SO₄)₃. | [2][3] |
| Rhodotorula glutinis | Not Specified | 71% of total carotenoids (29.3 mg/L total carotenoids) | pH-temperature dual controlled process with metallo-sulfo-phospho-glucose feeding in a 5 L bioreactor. | [4] |
| Rhodotorula glutinis | JMT 21978 | ~0.48 mg/g dry cell weight (30% of 1.6 mg/g total carotenoids) | Glucose and yeast extract medium (C/N ratio 50:1). | [2][5] |
| Rhodotorula mucilaginosa | R-1 | 67.5% of total carotenoids | Molasses waste medium. | [6] |
| Rhodotorula mucilaginosa | Not Specified | 30.1% of total carotenoids | Synthetic medium with xylose. | [6] |
| Rhodotorula rubra | Not Specified | 22.8% of total carotenoids | Co-culture with Lactobacillus helveticus at 20°C. | |
| Rhodotorula rubra | Not Specified | 9.0% of total carotenoids | Co-culture with Lactobacillus helveticus at 35°C. | |
| Rhodotorula aurantiaca | Not Specified | 73 µg/g | Logarithmic growth phase. | [7] |
| Rhodotorula toruloides | CBS 14 | < 1.48 mg/100 g dry weight | Wheat straw hydrolysate medium. | [8] |
Factors Influencing this compound Production
Several factors have been shown to significantly influence the yield and proportion of this compound in Rhodotorula species:
-
Nutrient Composition: The carbon-to-nitrogen (C/N) ratio is a critical factor. High C/N ratios generally favor lipid accumulation, while lower C/N ratios can enhance carotenoid production. The type of nitrogen source also plays a role, with peptone showing high this compound yields in some studies.[1][2]
-
Metal Ions: The addition of certain metal ions, such as aluminum sulfate (Al₂(SO₄)₃), has been demonstrated to dramatically increase this compound production in R. glutinis.[2][3]
-
Temperature: Temperature affects the activity of enzymes in the carotenoid biosynthetic pathway. Lower temperatures may favor the accumulation of precursor carotenoids like β-carotene, while higher temperatures can increase the production of this compound and its derivative, torularhodin.
-
Aeration: As aerobic microorganisms, Rhodotorula species require adequate aeration for optimal growth and carotenoid biosynthesis. However, excessive aeration can sometimes lead to a decrease in the proportion of torularhodin, while this compound levels remain relatively stable.
-
Light: Light irradiation can stimulate carotenogenesis in Rhodotorula, although the specific effects on this compound production can vary between species.[7]
Biosynthetic Pathway of this compound
The biosynthesis of this compound in Rhodotorula follows the general carotenoid pathway, starting from the precursor geranylgeranyl pyrophosphate (GGPP). The key steps leading to this compound are outlined in the diagram below. The enzyme phytoene synthase (encoded by crtYB) catalyzes the formation of phytoene, which is then desaturated by phytoene desaturase (encoded by crtI) to produce lycopene. Lycopene is then cyclized to form γ-carotene, the direct precursor of this compound.
Experimental Protocols
General Experimental Workflow for this compound Production and Analysis
The following diagram illustrates a typical workflow for the production, extraction, and analysis of this compound from Rhodotorula species.
Detailed Methodologies
1. Cultivation of Rhodotorula Species:
-
Inoculum Preparation: A loopful of a pure Rhodotorula culture is typically inoculated into a pre-culture medium (e.g., YPD broth) and incubated at 25-30°C for 48-72 hours with shaking (e.g., 150-200 rpm).
-
Production Medium: The composition of the production medium is critical and varies depending on the research objectives. A typical basal medium may contain a carbon source (e.g., glucose, glycerol), a nitrogen source (e.g., yeast extract, peptone, ammonium sulfate), phosphate, and essential minerals.
-
Fermentation: The production culture is inoculated with the pre-culture and incubated under controlled conditions of temperature, pH, and aeration for a specified period (e.g., 5-7 days).
2. Carotenoid Extraction:
-
Cell Harvesting: Yeast cells are harvested from the culture broth by centrifugation (e.g., 5000 x g for 10 minutes). The cell pellet is washed with distilled water.
-
Cell Disruption: The rigid yeast cell wall needs to be disrupted to release the intracellular carotenoids. Common methods include:
-
Acid Hydrolysis: Boiling the cell pellet with 1 M HCl for a short period (e.g., 5 minutes).[2]
-
Enzymatic Lysis: Using cell wall-degrading enzymes.
-
Mechanical Disruption: Grinding with glass beads or homogenization.
-
-
Solvent Extraction: The disrupted cell biomass is then extracted with organic solvents. A common procedure involves sequential extraction with acetone followed by partitioning into a less polar solvent like petroleum ether or hexane.[2][6]
3. Quantification and Analysis:
-
Spectrophotometry: The total carotenoid content in the extract can be estimated by measuring the absorbance at the maximum absorption wavelength (around 450-500 nm, depending on the solvent and carotenoid composition) and using the Beer-Lambert law with a known extinction coefficient.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the separation, identification, and quantification of individual carotenoids, including this compound.[2][6][9]
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of solvents such as acetonitrile, water, and ethyl acetate is often employed for optimal separation.[6]
-
Detection: A photodiode array (PDA) or UV-Vis detector is used to monitor the eluting compounds at their characteristic absorption wavelengths. This compound can be identified by its retention time and its characteristic absorption spectrum compared to a standard.
-
Conclusion
The production of this compound by Rhodotorula species is a promising area of research with significant industrial potential. While Rhodotorula glutinis appears to be a robust producer, especially under optimized conditions involving metal ion supplementation, other species like R. mucilaginosa also show considerable potential, particularly when utilizing alternative carbon sources. Further research focusing on strain improvement through mutagenesis and genetic engineering, coupled with the optimization of fermentation processes, is essential to enhance this compound yields and make its microbial production economically viable. The experimental protocols and comparative data presented in this guide offer a valuable starting point for researchers aiming to explore and optimize this compound production in Rhodotorula.
References
- 1. This compound and torularhodin: “new” fungal carotenoids for industry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Manipulation of Culture Conditions: Tool for Correlating/Improving Lipid and Carotenoid Production by Rhodotorula glutinis [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 9. Characterization of Carotenogenic Rhodotorula Strains Isolated from Delta Region, Egypt and their Potential for Carotenoids Production - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
Torulene: A Potent Provitamin A Source with Efficacy Comparable to Beta-Carotene
New research indicates that torulene, a carotenoid produced by various microorganisms, demonstrates significant provitamin A activity, positioning it as a viable alternative to beta-carotene. In vitro studies have confirmed that this compound can be enzymatically converted to retinal, the precursor of vitamin A, by the same key enzyme that metabolizes beta-carotene.
This compound, a natural pigment found in red yeasts and other microbes, has emerged as a subject of interest for researchers in nutrition and drug development due to its potential health benefits, including its role as a precursor to vitamin A.[1][2] Like the well-established provitamin A carotenoid, beta-carotene, this compound possesses a molecular structure that allows it to be converted into vitamin A within the body.
Enzymatic Conversion to Vitamin A
The conversion of provitamin A carotenoids to vitamin A is primarily mediated by the enzyme beta-carotene 15,15'-dioxygenenase (BCMO1) in the small intestine.[3] A pivotal in vitro study demonstrated that BCMO1 isolated from rabbit small intestine mucosa successfully cleaves this compound to produce retinal, confirming its provitamin A potential.[3] This finding is significant as it establishes a direct biochemical pathway for this compound's conversion to a usable form of vitamin A.
While direct quantitative comparisons of the in vivo conversion efficiency of this compound to retinol in terms of Retinol Activity Equivalents (RAE) are not yet widely available in published literature, the established enzymatic conversion provides a strong foundation for its efficacy. For context, the provitamin A activity of another related microbial carotenoid, torularhodin, has been reported to be approximately 75% that of beta-carotene, although the primary experimental data for this specific comparison requires further investigation.[1]
Comparative Provitamin A Efficacy
The table below summarizes the known provitamin A activity of this compound in comparison to other well-known carotenoids. It is important to note that while the qualitative provitamin A activity of this compound is confirmed, precise RAE values from human or animal studies are still an active area of research.
| Carotenoid | Provitamin A Activity | Key Converting Enzyme | Notes |
| This compound | Yes | BCMO1 | Enzymatic conversion to retinal demonstrated in vitro.[3] Quantitative in vivo data is limited. |
| Beta-carotene | Yes (High) | BCMO1 | Well-established conversion rates (e.g., 12:1 dietary beta-carotene to retinol by weight). |
| Alpha-carotene | Yes (Moderate) | BCMO1 | Approximately half the provitamin A activity of beta-carotene. |
| Beta-cryptoxanthin | Yes (Moderate) | BCMO1 | Approximately half the provitamin A activity of beta-carotene. |
| Lycopene | No | N/A | Lacks the necessary beta-ionone ring structure for BCMO1 cleavage. |
| Lutein | No | N/A | Lacks the necessary beta-ionone ring structure for BCMO1 cleavage. |
| Zeaxanthin | No | N/A | Lacks the necessary beta-ionone ring structure for BCMO1 cleavage. |
Experimental Protocols
In Vitro Carotenoid Cleavage Assay
A common method to assess the provitamin A potential of a carotenoid is through an in vitro cleavage assay using a source of the BCMO1 enzyme.
Objective: To determine if a target carotenoid (e.g., this compound) can be cleaved by BCMO1 to produce retinal.
Materials:
-
Purified BCMO1 enzyme or a tissue homogenate known to contain the enzyme (e.g., from rabbit or rat small intestine).[3]
-
Target carotenoid (e.g., this compound) and a positive control (e.g., beta-carotene) dissolved in an appropriate solvent.
-
Reaction buffer (e.g., phosphate buffer with bile salts and antioxidants).
-
High-Performance Liquid Chromatography (HPLC) system for the separation and quantification of retinal.
Procedure:
-
The BCMO1 enzyme preparation is incubated with the carotenoid substrate in the reaction buffer at a controlled temperature (e.g., 37°C).
-
The reaction is stopped at specific time points by adding a solvent to extract the lipids, including any retinal formed.
-
The extracted sample is then analyzed by HPLC to identify and quantify the amount of retinal produced.
-
The rate of retinal formation from the target carotenoid is compared to that of the positive control (beta-carotene).
The following diagram illustrates the general workflow of an in vitro carotenoid cleavage assay.
Caption: Workflow for in vitro BCMO1 cleavage assay.
Signaling Pathway for Provitamin A Conversion
The conversion of provitamin A carotenoids, including this compound and beta-carotene, to the active form of vitamin A (retinoic acid) involves a series of enzymatic steps primarily occurring in the intestinal enterocytes.
The process begins with the uptake of carotenoids into the enterocyte. Inside the cell, BCMO1 cleaves the carotenoid molecule to yield retinal. Retinal can then be either reduced to retinol by retinol dehydrogenases or oxidized to retinoic acid. Retinol can be esterified to form retinyl esters, which are then packaged into chylomicrons for transport into the lymphatic system and subsequently the bloodstream. Retinoic acid can directly enter the portal circulation.
The following diagram illustrates the signaling pathway for the conversion of provitamin A carotenoids.
References
A Comparative Guide to Enhanced Torulene Production in Genetically Engineered Yeast Versus Wild Type Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of torulene production in genetically engineered yeast strains versus their wild-type counterparts. It summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways to support research and development in the field of microbial carotenoid production.
Quantitative Data Summary
The following table summarizes the quantitative improvements in this compound production achieved through genetic engineering of Rhodotorula toruloides compared to its wild-type strain.
| Yeast Strain | Genetic Modification | This compound Production (mg/L) | Fold Increase vs. Wild Type | Reference |
| Rhodotorula toruloides NP11 (Wild Type) | - | 0.14 | - | [1] |
| Rhodotorula toruloides NP11 (Engineered) | Random insertion of T-DNA via Agrobacterium tumefaciens-mediated transformation (ATMT) | 1.26 (calculated from 9-fold increase) | 9 | [2] |
Note: The this compound production in the engineered strain was calculated based on the reported 9-fold increase relative to the wild type's this compound composition of the total carotenoids.[1][2]
Experimental Protocols
This section details the key experimental methodologies for the genetic engineering of yeast for enhanced this compound production and the subsequent analysis.
Genetic Engineering of Rhodotorula toruloides NP11 via Agrobacterium tumefaciens-mediated Transformation (ATMT)
This protocol describes the random insertion of a transfer DNA (T-DNA) cassette into the genome of R. toruloides NP11 to generate mutants with altered carotenoid profiles.
a. Preparation of Agrobacterium tumefaciens and Rhodotorula toruloides
-
Culture A. tumefaciens carrying the T-DNA-containing binary vector in a suitable medium (e.g., LB medium) with appropriate antibiotics for plasmid selection.
-
Culture the haploid Rhodotorula toruloides NP11 strain in a yeast extract-peptone-dextrose (YPD) medium.[3]
-
Harvest and wash both bacterial and yeast cells.
b. Co-cultivation
-
Mix the prepared A. tumefaciens and R. toruloides cells.
-
Plate the cell mixture onto an induction medium (e.g., IM) agar plate.
-
Incubate the plates for several days to allow for T-DNA transfer.
c. Selection of Transformants
-
Wash the co-cultivation plates with a sterile saline solution to collect the cells.
-
Plate the cell suspension onto a selection medium containing an appropriate antibiotic (e.g., hygromycin) to select for transformed yeast cells and an antibiotic to inhibit the growth of A. tumefaciens.
-
Incubate the plates until transformant colonies appear.
d. Screening for Enhanced this compound Production
-
Isolate individual transformant colonies.
-
Cultivate each transformant in a suitable production medium (e.g., SD medium).[1]
-
Extract carotenoids from the cultured cells and analyze the carotenoid profile using High-Performance Liquid Chromatography (HPLC) to identify mutants with increased this compound production.[4]
Carotenoid Extraction and Quantification
This protocol outlines the general procedure for extracting and quantifying carotenoids from yeast biomass.[5]
a. Cell Harvesting and Disruption
-
Harvest yeast cells from the culture medium by centrifugation.
-
Wash the cell pellet with distilled water.
-
Disrupt the yeast cell walls to release the intracellular carotenoids. This can be achieved through methods such as:
-
Mechanical disruption (e.g., bead beating with glass beads).
-
Enzymatic lysis.
-
Chemical treatment (e.g., with dimethyl sulfoxide - DMSO).[6]
-
b. Extraction
-
Extract the carotenoids from the disrupted cell mass using a suitable organic solvent, such as acetone, ethanol, or a mixture of hexane and isopropanol.
-
Repeat the extraction process until the cell debris is colorless.
-
Pool the solvent fractions containing the carotenoids.
c. Quantification and Analysis
-
Evaporate the solvent to concentrate the carotenoid extract.
-
Resuspend the extract in a suitable solvent for analysis.
-
Quantify the total carotenoid content spectrophotometrically by measuring the absorbance at the maximum absorption wavelength for this compound (typically around 485 nm).
-
Separate and identify individual carotenoids, including this compound, using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.[4][5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathways and experimental workflows involved in the genetic engineering of yeast for enhanced this compound production.
Caption: this compound Biosynthesis Pathway in Rhodotorula.
Caption: Experimental Workflow for Generating High this compound-Producing Yeast.
References
The Economics of a Crimson Tide: A Cost-Benefit Analysis of Torulene Production from Diverse Feedstocks
A comprehensive guide for researchers and industry professionals on the microbial production of torulene, a promising carotenoid with applications in the pharmaceutical, cosmetic, and food industries. This report details a comparative analysis of various feedstocks, providing quantitative data, in-depth experimental protocols, and a cost-benefit evaluation to guide the selection of the most economically viable production strategy.
The quest for natural and sustainably sourced bioactive compounds has propelled the microbial pigment this compound into the scientific spotlight. This red carotenoid, produced by a variety of yeasts, boasts potent antioxidant properties, making it a valuable ingredient for a range of high-value applications. However, the economic feasibility of large-scale this compound production is critically dependent on the choice of feedstock and the efficiency of the overall bioprocess. This guide provides a detailed cost-benefit analysis of this compound production from different feedstocks, leveraging experimental data to inform strategic decision-making for researchers, scientists, and drug development professionals.
Comparative Analysis of this compound Production: Yields and Feedstock Costs
The selection of a suitable carbon source is a pivotal factor influencing the economic viability of microbial this compound production. While defined media with glucose offer high reproducibility, the utilization of agro-industrial wastes presents a compelling opportunity for cost reduction and a circular bioeconomy approach. The following tables summarize the quantitative data on this compound production from various feedstocks by different yeast species and provide an estimated cost comparison of these feedstocks.
Table 1: this compound Production from Various Feedstocks by Different Yeast Species
| Microorganism | Feedstock | This compound Yield | Reference |
| Rhodotorula glutinis | Glucose | 243 µg/g dry cell weight | [1] |
| Rhodotorula glutinis | Concentrated grape must | 85.1 µg/g dry cell weight | [1] |
| Rhodotorula mucilaginosa | Molasses | Higher than YM medium | [2] |
| Rhodotorula toruloides | Tea waste hydrolysate | 334 µg/g dry cell weight | [3] |
| Sporobolomyces ruberrimus | Raw glycerol | 70 mg/L | [4] |
| Sporidiobolus pararoseus | Citrus juice | 1300 µg/g (total carotenoids) | [5] |
Table 2: Estimated Cost of Different Feedstocks (2025)
| Feedstock | Estimated Price (USD/ton) | Reference |
| Glucose | 400 - 600 | General Market Data |
| Molasses | 180 - 290 | [6][7] |
| Crude Glycerol | 227 - 446 | [8][9] |
| Grape Pomace | 35 - 50 (estimated) | [10] |
| Citrus Juice | Variable (waste stream) | [5] |
| Tea Waste | Variable (waste stream) | [3] |
Note: The price of agro-industrial wastes like grape pomace, citrus juice, and tea waste can be highly variable and depends on factors such as seasonality, transportation costs, and pre-treatment requirements. The price for grape pomace is an estimation based on 2021 data, adjusted for inflation.
In-Depth Experimental Protocols
To ensure the reproducibility and accuracy of this compound production and quantification, this section provides detailed methodologies for key experiments.
Protocol 1: Microbial Cultivation for this compound Production
-
Inoculum Preparation: A single colony of the selected yeast strain (e.g., Rhodotorula glutinis) is inoculated into 50 mL of YPD medium (1% yeast extract, 2% peptone, 2% glucose) in a 250 mL Erlenmeyer flask. The culture is incubated at 28°C for 48 hours with shaking at 200 rpm.
-
Fermentation: The seed culture is transferred to a 2 L bioreactor containing 1 L of the production medium with the chosen feedstock (e.g., molasses-based medium: 50 g/L molasses, 2 g/L yeast extract, 1 g/L (NH₄)₂SO₄, 0.5 g/L MgSO₄·7H₂O). The fermentation is carried out at 28°C with an aeration rate of 1 vvm and agitation of 300 rpm for 120 hours. The pH is maintained at 5.5 using 2M NaOH and 2M HCl.
-
Cell Harvesting: After fermentation, the yeast cells are harvested by centrifugation at 8000 x g for 10 minutes at 4°C. The cell pellet is washed twice with distilled water and then lyophilized for subsequent extraction.
Protocol 2: this compound Extraction and Quantification
-
Cell Disruption: The lyophilized yeast cells (1 g) are subjected to mechanical disruption using glass beads (0.5 mm diameter) in a bead beater for 5 cycles of 1 minute with 1-minute intervals on ice.
-
Solvent Extraction: The disrupted cell biomass is extracted with 20 mL of a solvent mixture of acetone:methanol (7:3, v/v) by vortexing for 30 minutes in the dark. The mixture is then centrifuged at 5000 x g for 10 minutes, and the supernatant containing the carotenoids is collected. The extraction process is repeated until the cell pellet becomes colorless.
-
Phase Separation: The pooled supernatant is mixed with an equal volume of petroleum ether in a separatory funnel. 5% (w/v) NaCl solution is added to facilitate phase separation. The upper petroleum ether layer containing the carotenoids is collected.
-
Quantification: The concentration of this compound in the petroleum ether extract is determined using a UV-Vis spectrophotometer. The absorbance is measured at the maximum absorption wavelength for this compound (around 485 nm). The this compound concentration is calculated using the Beer-Lambert law with a specific extinction coefficient.
-
HPLC Analysis: For a more precise quantification and to confirm the identity of this compound, High-Performance Liquid Chromatography (HPLC) analysis is performed. A C18 column is typically used with a mobile phase gradient of acetone, methanol, and water. This compound is identified and quantified by comparing its retention time and absorption spectrum with a pure standard.[11]
Visualizing the Process: Pathways and Workflows
To provide a clear understanding of the biological and experimental processes, the following diagrams have been generated using Graphviz.
Caption: this compound biosynthetic pathway in Rhodotorula species.
Caption: General experimental workflow for microbial this compound production.
Cost-Benefit Analysis: Making an Informed Decision
The economic feasibility of this compound production hinges on a careful balance between production costs and the market value of the final product.
Cost Components:
-
Feedstock Costs: As highlighted in Table 2, the cost of the carbon source is a major contributor to the overall production cost. Agro-industrial wastes offer a significant cost advantage over refined sugars like glucose.
-
Upstream Processing Costs: These include the costs associated with media preparation, sterilization, and inoculum development.
-
Fermentation Costs: This encompasses the energy required for aeration, agitation, and temperature control, as well as the cost of supplements and pH control agents.
-
Downstream Processing Costs: The recovery and purification of intracellular this compound can be a significant cost driver, estimated to be between 20% and 60% of the total production cost.[12] This includes cell harvesting, cell disruption, solvent extraction, and purification steps. The choice of extraction method, particularly the use of organic solvents, impacts both cost and environmental footprint.
-
Capital Costs: The initial investment in bioreactors and downstream processing equipment is a substantial long-term cost.
Benefits and Market Potential:
-
High-Value Product: this compound's potent antioxidant properties position it as a high-value ingredient in the pharmaceutical, cosmetic, and nutraceutical industries.
-
Natural and Sustainable: Microbial production offers a natural and sustainable alternative to synthetic colorants and antioxidants, aligning with growing consumer demand for clean-label products.
-
Valorization of Waste Streams: The use of agro-industrial wastes as feedstocks not only reduces production costs but also contributes to a circular economy by valorizing low-value byproducts.
Analysis:
While defined media like those containing glucose offer higher yields and process control, the high cost of these substrates can make the process economically challenging. The utilization of low-cost agro-industrial wastes such as molasses, crude glycerol, and grape pomace presents a more economically attractive route, despite potentially lower yields and the need for pre-treatment.
For instance, the production of this compound from crude glycerol, a byproduct of the biodiesel industry, is a promising strategy.[4] Although the this compound yield might be lower compared to glucose-based media, the significantly lower cost of crude glycerol can lead to a more favorable overall process economy. Similarly, the use of grape pomace or citrus juice as feedstocks not only provides a cheap carbon source but also aligns with the principles of a circular bioeconomy.[5][10]
The downstream processing costs remain a significant hurdle. Research into more efficient and cost-effective extraction and purification methods, such as supercritical fluid extraction or the use of "green" solvents, is crucial for improving the economic viability of microbial this compound production.
Conclusion
The microbial production of this compound presents a significant commercial opportunity. A thorough cost-benefit analysis, considering both the upstream and downstream aspects of the process, is essential for developing an economically viable and sustainable production strategy. While defined media offer high yields, the utilization of low-cost agro-industrial wastes appears to be the most promising avenue for cost-effective this compound production. Future research should focus on optimizing fermentation conditions for these alternative feedstocks and developing innovative, low-cost downstream processing technologies to unlock the full commercial potential of this valuable microbial pigment.
References
- 1. Track Glycerine Price Trends, Chart, Index And Pricing Forecast [price-watch.ai]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Glycerin Price Trend 2025: Key Drivers, Regional Analysis & Future Forecast [accio.com]
- 6. imarcgroup.com [imarcgroup.com]
- 7. Molasses Price in US - October 2025 Market Prices (Updated Daily) [selinawamucii.com]
- 8. indexbox.io [indexbox.io]
- 9. Glycerine Prices, Monitor, News, Market Analysis & Demand [chemanalyst.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Purified Torulene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cytotoxic properties of purified Torulene against common cancer cell lines, benchmarked against other well-researched carotenoids, β-carotene and lycopene. The information is compiled from peer-reviewed studies to facilitate an objective evaluation for research and drug development purposes.
Comparative Cytotoxicity Data
The following tables summarize the available quantitative data on the cytotoxic effects of this compound, β-carotene, and lycopene on various cancer cell lines. It is important to note that direct comparison is subject to variations in experimental conditions across different studies.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect |
| LNCaP | Prostate Cancer | WST-1 | 10, 20, 30 µmol/L | Dose-dependent decrease in cell viability; Induction of apoptosis[1][2][3] |
| PC-3 | Prostate Cancer | WST-1 | 10, 20, 30 µmol/L | Dose-dependent decrease in cell viability; Induction of apoptosis[1][2][3] |
| MCF-7 | Breast Cancer | MTT | 40 µg/mL (of pigment mix) | 21.21% cell inhibition[4] |
Note: The data for MCF-7 cells represents the effect of a pigment mixture containing this compound, β-carotene, and torularhodin. The precise contribution of this compound to the observed cytotoxicity is not specified.
Table 2: Comparative IC50 Values of β-Carotene and Lycopene on Breast Cancer Cell Lines
| Carotenoid | Cell Line | IC50 Value |
| β-Carotene | MCF-7 | 7.8 µg/mL |
| β-Carotene | MDA-MB-231 | 38.1 µg/mL |
| Lycopene | MCF-7 | 29.9 µM (after 168h) |
| Lycopene | SK-BR-3 | 22.8 µM (after 168h) |
| Lycopene | MDA-MB-468 | 10.3 µM (after 168h) |
Table 3: Comparative IC50 Values of β-Carotene and Lycopene on Prostate Cancer Cell Lines
| Carotenoid | Cell Line | IC50 Value |
| β-Carotene | PC-3 | >30 µM (decreased proliferation) |
| β-Carotene | LNCaP | >30 µM (decreased proliferation) |
| Lycopene | LNCaP | Dose-dependent growth reduction (10⁻⁹ to 10⁻⁵ M)[5] |
| Lycopene | PC-3 | Biphasic effect (proliferation at 1-5 µM, decrease at 50-100 µM)[6] |
| Lycopene | DU145 | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well.
-
Absorbance Reading: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
Protocol:
-
Cell Treatment: Treat cells with the test compound at the desired concentrations for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation solution.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. FITC-positive, PI-negative cells are considered early apoptotic, while FITC-positive, PI-positive cells are in late apoptosis or necrosis.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing and comparing the cytotoxicity of this compound.
Bcl-2 Family Mediated Apoptotic Pathway
Studies suggest that this compound induces apoptosis through the mitochondrial pathway, which involves the Bcl-2 family of proteins.[1][2][3]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Anti-cancer effects of this compound, isolated from Sporidiobolus pararoseus, on human prostate cancer LNCaP and PC-3 cells via a mitochondrial signal pathway and the down-regulation of AR expression - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Anti-cancer effects of this compound, isolated from Sporidiobolus pararoseus , on human prostate cancer LNCaP and PC-3 cells via a mitochondrial signal pat ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24721K [pubs.rsc.org]
- 4. Characterization and cytotoxic activity of pigment extracted from Rhodotorula mucilaginosa to assess its potential as bio-functional additive in confectionary products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of lycopene on prostate LNCaP cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. search-library.ucsd.edu [search-library.ucsd.edu]
Safety Operating Guide
Proper Disposal of Torulene: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of torulene, a carotenoid pigment. While this compound itself is a naturally occurring pigment found in various foods and microorganisms, its disposal must be handled with care, particularly when dissolved in laboratory solvents.[1] The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. |
II. Waste Segregation and Labeling
Proper segregation and labeling of chemical waste are critical to prevent accidental mixing of incompatible substances and to ensure correct disposal by waste management professionals.
Step 1: Identify the Waste Stream Determine if the this compound waste is a pure solid, a solution, or contaminated material (e.g., gloves, absorbent pads). The disposal route will vary depending on its form and any solvents used.
Step 2: Segregate the Waste
-
This compound in non-hazardous solvents (e.g., ethanol): May be collected with other flammable liquid waste.
-
This compound in halogenated solvents (e.g., dichloromethane): Must be collected in a designated halogenated waste container.
-
Solid this compound Waste: Collect in a separate, sealed container labeled "Solid Chemical Waste."
-
Contaminated Materials: Dispose of as solid chemical waste.
Step 3: Label the Waste Container All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
Full chemical name(s) of the contents (e.g., "this compound in Toluene")
-
Approximate concentrations and volumes
-
Date of accumulation
-
Associated hazards (e.g., Flammable, Toxic)
III. Disposal Procedures
Never dispose of this compound or its solutions down the drain or in the regular trash.[2] Laboratory chemical waste must be managed by a licensed professional waste disposal service.[3][4]
For this compound Solutions:
-
Collect Waste: Pour the this compound solution into a designated, properly labeled, and sealed waste container.
-
Storage: Store the waste container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5] Ensure the container is kept closed except when adding waste.[3]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
For Solid this compound:
-
Collect Waste: Place the solid this compound waste in a clearly labeled, sealed container.
-
Storage: Store in a secure area designated for solid chemical waste.
-
Arrange for Pickup: Contact your institution's EHS office for disposal.
For Contaminated Materials:
-
Collection: Place contaminated items such as gloves, wipes, and absorbent pads into a designated solid waste container.
-
Disposal: This waste should be disposed of as hazardous solid waste through your institution's EHS office.
IV. Spill Management
In the event of a this compound spill, follow these steps:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or involves a highly volatile solvent, evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[2]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance.
-
Disposal: Place all contaminated materials in a sealed container, label it as hazardous waste, and arrange for disposal through your EHS office.
V. Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
VI. Signaling Pathway for Safe Chemical Handling
This diagram outlines the logical progression of considerations for ensuring safety when handling and disposing of chemical substances like this compound.
References
Essential Safety and Logistical Information for Handling Torulene
Personal Protective Equipment (PPE)
When handling Torulene, particularly in its solid or powdered form, the following personal protective equipment is mandatory to prevent inhalation, ingestion, and skin contact.[1][2][3]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields. |
| Hand Protection | Nitrile gloves or other chemical-resistant gloves. |
| Body Protection | A full-length laboratory coat. |
| Respiratory Protection | A NIOSH-approved N95 or P100 respirator should be used when handling this compound powder to minimize inhalation of fine particles.[1] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from preparation to use in experimental settings.
-
Preparation and Weighing:
-
Conduct all handling of this compound powder within a certified chemical fume hood or a glove box to control dust and potential vapors.[1]
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use a dedicated, clean, and dry spatula and weighing vessel.
-
Tare the balance with the weighing vessel before adding the this compound.
-
Carefully transfer the desired amount of this compound to the weighing vessel, avoiding the creation of dust clouds.
-
Close the primary container of this compound immediately after dispensing.
-
-
Dissolving in Solvent:
-
If dissolving in a solvent, select a solvent in which this compound is soluble, likely a nonpolar organic solvent, as it is a hydrocarbon.
-
Add the solvent to the vessel containing the weighed this compound slowly and carefully within the fume hood.
-
Stir the mixture gently to dissolve the this compound. Avoid splashing.
-
Keep the container with the this compound solution covered to minimize solvent evaporation and exposure.
-
-
Use in Experiments:
-
All experimental procedures involving this compound should be carried out in a well-ventilated area, preferably within a fume hood.
-
Avoid direct contact with the skin and eyes.
-
Prevent the release of aerosols or vapors into the laboratory environment.
-
-
Spill Management:
-
In case of a small spill of solid this compound, gently cover it with an absorbent material. Wet mop the area with a suitable solvent; do not dry sweep.[1][2]
-
For a liquid spill, use an appropriate chemical spill kit to absorb the material.
-
Ensure the spill area is well-ventilated during cleanup.
-
Dispose of all cleanup materials as hazardous waste.
-
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local environmental regulations.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weighing paper, absorbent materials) in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container compatible with the solvents used.
-
-
Waste Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from heat and ignition sources.
-
-
Waste Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office.
-
Do not dispose of this compound or its solutions down the drain.
-
Quantitative Data
As specific quantitative data for this compound is limited, the following table provides data for β-Carotene, a structurally similar carotenoid, and general safety parameters for long-chain hydrocarbons.
| Property | Value |
| Chemical Formula (this compound) | C₄₀H₅₄ |
| Molar Mass (this compound) | 534.85 g/mol |
| Melting Point (β-Carotene) | 178 - 179 °C / 352.4 - 354.2 °F[4] |
| Solubility (β-Carotene) | Insoluble in water.[4] |
| NFPA 704 Diamond (Hydrocarbon, general) | Health: 1, Flammability: 1, Instability: 0 |
| Flash Point (β-Carotene) | Not applicable, but as a hydrocarbon, it is combustible.[4] |
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
